4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Description
The exact mass of the compound 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 4-Butyroxy-2,5-dimethyl-3(2H)-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyroxy-2,5-dimethyl-3(2H)-furanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethyl-4-oxofuran-3-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGAERKCZYHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(OC(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921273 | |
| Record name | 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Spicy, sweet aroma | |
| Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.103 | |
| Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
114099-96-6 | |
| Record name | 4,5-Dihydro-2,5-dimethyl-4-oxo-3-furanyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114099-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114099966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4,5-dihydro-2,5-dimethyl-4-oxo-3-furanyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.325 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DX0J398K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Butyroxy-2,5-dimethyl-3(2H)-furanone chemical properties
An In-Depth Technical Guide to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone (FEMA No. 3970), a significant flavor compound valued for its complex sweet and spicy aroma profile. We will delve into its core chemical and physical properties, explore logical synthetic pathways derived from its well-known precursor, Furaneol, and detail robust analytical methodologies for its characterization and quality control. This document is intended for researchers, chemists, and professionals in the flavor, fragrance, and food science industries, offering field-proven insights into its application, regulatory status, and safety considerations.
Introduction and Chemical Identity
4-Butyroxy-2,5-dimethyl-3(2H)-furanone, also known by synonyms such as Furaneyl Butyrate and Strawberry Furanone Butyrate, is a derivative of one of the most impactful furanones in flavor chemistry: 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol or Strawberry Furanone.[1][2] While Furaneol itself provides a characteristic sweet, caramel, cotton-candy-like aroma, its esterification with butyric acid yields a compound with a modified and arguably more complex profile, adding spicy and jammy nuances.[1][3] Understanding this structural relationship is fundamental to appreciating its synthesis, properties, and application.
Nomenclature and Identifiers
Precise identification is critical in scientific and regulatory contexts. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) butanoate[3] |
| CAS Number | 114099-96-6[3] |
| Molecular Formula | C₁₀H₁₄O₄[3][4] |
| Molecular Weight | 198.22 g/mol [3][4] |
| FEMA Number | 3970[3] |
| JECFA Number | 1519[3] |
| Synonyms | Furaneyl butyrate, 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate[3] |
Chemical Structure
The molecule consists of a 2,5-dimethyl-3(2H)-furanone core with a butyrate (butanoate) group attached via an ester linkage at the C4 position. The compound is a racemic mixture.[4][5]
Sources
A Technical Guide to Furanones in Flavor Science: From Natural Occurrence to Synthetic Innovation
An In-Depth Exploration of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its Synthetic Derivative, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Introduction
Within the intricate world of flavor chemistry, furanones represent a class of heterocyclic compounds renowned for their potent and desirable sensory characteristics. Among these, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, stands out as a key aroma constituent in a multitude of fruits and thermally processed foods. Its sweet, caramel-like, and fruity aroma has made it a subject of extensive research, from its biosynthesis in plants to its applications in the food and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies related to HDMF. Furthermore, it delves into the characteristics of its synthetic derivative, 4-butyroxy-2,5-dimethyl-3(2H)-furanone, a significant flavoring agent in its own right, to provide a holistic perspective for researchers, scientists, and drug development professionals.
Part 1: The Natural Archetype - 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
Natural Occurrence and Sensory Significance
4-Hydroxy-2,5-dimethyl-3(2H)-furanone is a naturally occurring volatile compound that contributes significantly to the characteristic aroma of a wide variety of fruits.[1][2][3] First isolated from pineapple, its presence has since been confirmed in numerous other fruits, including strawberries, raspberries, tomatoes, kiwi, and lychee.[1] The concentration of HDMF varies considerably among different fruits and even between cultivars of the same fruit, influencing the overall flavor profile.
The sensory impact of HDMF is profound, largely due to its exceptionally low odor threshold.[1][4] In dilute solutions, it imparts a sweet, strawberry-like aroma, while at higher concentrations, it exhibits a more caramel-like scent.[5] This dual sensory nature makes it a versatile and highly valued component of natural fruit flavors.
Table 1: Quantitative Occurrence of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Selected Fruits
| Fruit | Concentration Range (µg/kg) | Reference |
| Strawberry | 1663 - 4852 | [6] |
| Tomato | 95 - 173 | [6] |
| Pineapple | 1600 - 27300 | [7] |
Biosynthesis in Plants: The Strawberry Model
The biosynthesis of HDMF has been most extensively studied in strawberries (Fragaria x ananassa). The pathway originates from a primary metabolite, D-fructose-1,6-diphosphate, rather than from amino acids via the Maillard reaction, which is a common route for furanone formation in thermally processed foods.[1][4][8]
The key enzymatic step involves the conversion of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to HDMF. This reaction is catalyzed by an enone oxidoreductase, an enzyme identified as Fragaria x ananassa quinone oxidoreductase (FaQR).[4][9] The expression of the gene encoding for FaQR is strongly induced during fruit ripening, which correlates with the increase in HDMF concentration.[9]
In vitro studies using strawberry fruit have shown that the addition of D-fructose-6-phosphate to the incubation medium leads to a significant increase in the production of HDMF and its derivatives, suggesting it is a key precursor in the biosynthetic pathway.[8][10]
Caption: Biosynthetic pathway of HDMF in strawberries.
Analytical Methodologies for Natural Furanones
The analysis of HDMF in complex food matrices presents challenges due to its polarity and potential instability at high temperatures. Consequently, various analytical techniques have been developed for its extraction, identification, and quantification.
1.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds, including HDMF. However, due to its high polarity, derivatization is often employed to improve its chromatographic behavior. A common method involves the reaction of HDMF with pentafluorobenzyl bromide to form a less polar and more stable derivative, which can then be readily analyzed by GC-MS.[6] Solid-phase microextraction (SPME) is frequently used for the extraction and pre-concentration of HDMF from fruit samples prior to GC-MS analysis.[6]
Experimental Protocol: SPME-GC-MS Analysis of HDMF (with Derivatization)
-
Sample Preparation: Homogenize the fruit sample and centrifuge to obtain a clear juice.
-
Derivatization: To a known volume of the juice in a sealed vial, add a buffering agent to adjust the pH to basic conditions. Introduce pentafluorobenzyl bromide and incubate at an elevated temperature to facilitate the derivatization reaction.
-
SPME Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial containing the derivatized sample. Maintain a constant temperature and time for analyte adsorption.
-
GC-MS Analysis: Desorb the analyte from the SPME fiber in the heated injection port of the gas chromatograph. Use a suitable capillary column (e.g., DB-5ms) for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of the derivatized HDMF.
1.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative to GC-MS that avoids the need for high temperatures, thus minimizing the risk of thermal degradation of HDMF. Reversed-phase HPLC with UV detection is a common method for the simultaneous quantification of HDMF and its glycosidically bound forms.[11][12]
Experimental Protocol: HPLC-UV Analysis of HDMF
-
Sample Extraction: Homogenize the fruit sample with a suitable solvent (e.g., methanol/water mixture).
-
Solid-Phase Extraction (SPE) Cleanup: Pass the extract through a C18 SPE cartridge to remove interfering compounds. Elute the furanones with a suitable solvent.
-
HPLC Analysis: Inject the cleaned-up extract onto a reversed-phase column (e.g., C18). Use an isocratic or gradient mobile phase (e.g., acetate buffer and methanol) for separation.
-
Detection: Monitor the eluent at a specific wavelength (e.g., 280 nm) using a UV detector for the quantification of HDMF.
Caption: Analytical workflows for HDMF analysis.
Biological Activities and Toxicological Profile
Beyond its role as a flavor compound, HDMF has been investigated for its biological activities. It has demonstrated antimicrobial properties and has been shown to cause DNA damage in some laboratory tests.[13][14] However, it is important to note that some furanones found in food have also exhibited anti-carcinogenic effects in animal studies.[14] The toxicological profile of HDMF is an area of ongoing research, and its safety as a food component is well-established through years of consumption in fruits.
Part 2: The Synthetic Counterpart - 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
In contrast to its hydroxylated precursor, there is no scientific evidence to suggest that 4-butyroxy-2,5-dimethyl-3(2H)-furanone occurs naturally. It is recognized as a synthetic flavoring substance by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[15]
Chemical and Physical Properties
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is the butyrate ester of HDMF. This structural modification significantly alters its physical and sensory properties.
Table 2: Physicochemical Properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
| Property | Value | Reference |
| Molecular Formula | C10H14O4 | [15][16] |
| Molecular Weight | 198.22 g/mol | [15] |
| Physical Description | Colorless to pale yellow liquid | [15] |
| Odor Profile | Spicy, sweet aroma | [15] |
| Solubility | Insoluble in water; Soluble in ethanol | [15] |
Synthesis
The synthesis of 4-butyroxy-2,5-dimethyl-3(2H)-furanone is typically achieved through the esterification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with butyric acid or a more reactive derivative such as butyryl chloride or butyric anhydride. This reaction is a standard procedure in organic synthesis and is often catalyzed by an acid or a coupling agent.
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- 9. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
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(2,5-dimethyl-4-oxofuran-3-yl) butanoate IUPAC name
An In-depth Technical Guide to (2,5-dimethyl-4-oxofuran-3-yl) butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-dimethyl-4-oxofuran-3-yl) butanoate, commonly known as Furaneol butyrate or strawberry furanone butyrate, is a significant flavor and fragrance compound prized for its complex sweet, fruity, and caramel-like aroma profile. This technical guide provides a comprehensive overview of its chemical identity, synthesis, biological origins, and applications. We delve into the mechanistic basis of its sensory perception, detailing its interaction with specific olfactory receptors. Furthermore, this document outlines robust analytical methodologies for its quantification and quality control, alongside a review of the toxicological data and regulatory standing of its parent compound, Furaneol. This guide is intended to serve as a critical resource for professionals in the flavor, fragrance, and food science industries, as well as for researchers investigating the chemical senses and natural product chemistry.
Chemical and Physical Properties
(2,5-dimethyl-4-oxofuran-3-yl) butanoate is the butanoate ester of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). The esterification of Furaneol, a key flavor compound found in fruits like strawberries and pineapples, modifies its volatility and organoleptic profile, lending it a richer, more complex, and jam-like character.[1]
| Property | Value | Source |
| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) butanoate | [2] |
| Synonyms | Furaneol butyrate, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | [2] |
| CAS Number | 114099-96-6 | [2] |
| Molecular Formula | C₁₀H₁₄O₄ | [2][3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4][5] |
| Boiling Point | 287.00 °C @ 760.00 mm Hg (est.) | [4][5] |
| Specific Gravity | 1.095 to 1.103 @ 25 °C | [4][5] |
| Refractive Index | 1.467 to 1.473 @ 20 °C | [4][5] |
| Solubility | Soluble in oil and ethanol; insoluble in water. | [6] |
Organoleptic Profile
The sensory characteristics of (2,5-dimethyl-4-oxofuran-3-yl) butanoate are highly valued in the flavor and fragrance industry. Its profile is a complex interplay of fruity, sweet, and brown notes.
-
Odor (@ 100%): Described as sharp, acidic, slightly cheesy, with prominent sweet, caramellic, and jammy characteristics.[1] Other descriptors include ethereal, tropical, green, weedy, and earthy notes.[4][5]
-
Taste (@ 5 ppm): Presents as sweet, jammy, fruity, and berry-like.[1]
-
Taste (@ 10 ppm): The profile shifts to more brown, caramellic, cooked berry-like, jammy, and fruity notes.[1]
This profile makes it an exceptionally versatile ingredient for building "cooked fruit" flavors such as strawberry jam, raspberry, peach, and apple butter. It also enhances sweet brown flavor profiles like brown sugar, caramel, maple, and molasses.[1]
Biosynthesis of the Furaneol Precursor
(2,5-dimethyl-4-oxofuran-3-yl) butanoate itself is not typically biosynthesized directly in significant quantities. Instead, its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol), is a well-documented natural product.[2][7][8] Furaneol is a key aroma compound in many fruits, most notably strawberries (Fragaria × ananassa).[7][8] The butanoate ester can be formed through subsequent enzymatic or chemical esterification.
The biosynthesis of Furaneol in plants is a multi-step enzymatic process originating from carbohydrate metabolism.[2][8][9] The identified natural progenitor is D-fructose-1,6-diphosphate.[2][7][8]
The key final step in the biosynthesis of Furaneol in strawberries involves the reduction of the exocyclic double bond of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). This reaction is catalyzed by the ripening-induced enzyme Fragaria × ananassa enone oxidoreductase (FaEO).[10]
Caption: Biosynthetic pathway of Furaneol (HDMF) and its subsequent esterification.
Chemical and Enzymatic Synthesis
Commercial production of (2,5-dimethyl-4-oxofuran-3-yl) butanoate relies on the esterification of synthetically produced Furaneol.
Chemical Synthesis Protocol (Fischer Esterification)
This method involves the acid-catalyzed reaction between Furaneol and butyric acid. The use of a mild acid catalyst like p-toluenesulfonic acid is preferred over strong mineral acids to minimize side reactions such as dehydration.[11]
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, charge equimolar amounts of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and butyric acid.
-
Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, to facilitate water removal. Add a catalytic amount (e.g., 1-2 mol%) of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product side.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using analytical techniques like TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butyric acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity (2,5-dimethyl-4-oxofuran-3-yl) butanoate.
Caption: Workflow for the chemical synthesis of Furaneol butyrate.
Enzymatic Synthesis Protocol (Lipase-Catalyzed Esterification)
Enzymatic synthesis offers a green chemistry alternative, proceeding under mild conditions with high specificity. Lipases, such as immobilized Candida antarctica lipase B (CAL-B), are effective catalysts for this transformation in non-aqueous media.[12][13]
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 4-hydroxy-2,5-dimethyl-3(2H)-furanone and butyric acid in a suitable organic solvent (e.g., heptane, isooctane) in a sealed vessel.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme will depend on the desired reaction rate and substrate concentration.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation (e.g., on an orbital shaker).
-
Monitoring: Monitor the formation of the ester over time using GC or HPLC.
-
Enzyme Recovery: Once equilibrium is reached or the desired conversion is achieved, recover the immobilized enzyme by simple filtration for potential reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The remaining product can be used as is or further purified if necessary, for example, by silica gel chromatography.
Mechanism of Flavor Perception
The perception of flavor is a complex process initiated by the interaction of volatile compounds with olfactory receptors (ORs) in the nasal cavity. Recent studies have elucidated the specific molecular basis for the perception of Furaneol. A high-throughput screening of the human odorant receptor repertoire identified OR5M3 as a highly specific receptor for Furaneol.[4][14][15]
This receptor is narrowly tuned, meaning it responds strongly to Furaneol and its close structural analog, homofuraneol, but not to a wide range of other food odorants.[14][15] The activation of OR5M3 by Furaneol initiates a signal transduction cascade in the olfactory sensory neurons, which is then processed by the brain and perceived as the characteristic caramel-like aroma. The butanoate moiety of (2,5-dimethyl-4-oxofuran-3-yl) butanoate likely modulates the binding affinity and activation of OR5M3 and potentially other receptors, contributing to its more complex, fruity-jammy profile.
Caption: Molecular mechanism of odor perception for furanone compounds.
Analytical Methodologies
Accurate quantification of (2,5-dimethyl-4-oxofuran-3-yl) butanoate is crucial for quality control in food and fragrance applications. Due to the properties of the furanone moiety, both gas and liquid chromatography are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The parent compound, Furaneol, can be challenging to analyze directly by GC due to its polarity and thermal instability.[16][17] While the butanoate ester is more volatile and stable, derivatization may still be employed for trace analysis to improve chromatographic behavior. A more direct approach using a suitable column and conditions is also feasible.
Protocol for Direct GC-MS Analysis:
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol. For complex matrices, a liquid-liquid or solid-phase extraction (SPE) may be necessary.[18]
-
GC System:
-
Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: 250°C, splitless or split mode depending on concentration.
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS System:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference standard or library.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for analyzing thermally sensitive compounds like furanones and their derivatives, avoiding the risk of degradation that can occur in a hot GC injector.[19][20]
Protocol for Reversed-Phase HPLC Analysis:
-
Sample Preparation: Dilute the sample in the mobile phase. Aqueous samples may be injected directly after filtration.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and an acetate buffer (pH 4.0) can be used for separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 280-290 nm, as the furanone ring has a UV chromophore.[19][20]
-
-
Quantification: Based on a calibration curve generated from pure standards of (2,5-dimethyl-4-oxofuran-3-yl) butanoate.
Safety and Regulatory Information
Comprehensive toxicological data specific to (2,5-dimethyl-4-oxofuran-3-yl) butanoate is limited. However, the safety profile can be inferred from its constituent parts: Furaneol and butyric acid, as the ester is expected to hydrolyze to these components in vivo.
-
Furaneol (HDMF) Toxicology:
-
Studies on Furaneol have shown some evidence of mutagenicity in specific bacterial strains (Salmonella typhimurium TA100) and the induction of genetic damage in mice at very high oral doses (0.5-1.0 g/kg).[21][22]
-
However, expert panels like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated furanones and concluded they are of no safety concern at the current levels of intake from their use as flavoring agents.[23][24][25]
-
-
Butyric Acid Toxicology: Butyric acid is a naturally occurring short-chain fatty acid and is considered safe.
-
Regulatory Status:
-
As a flavoring substance, (2,5-dimethyl-4-oxofuran-3-yl) butanoate falls under the regulatory framework for flavorings. In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel evaluates substances for their "Generally Recognized As Safe" (GRAS) status.[26][27][28][29] While a specific FEMA number for the butanoate was not found in the initial search, it is listed with FEMA No. 3970.[1][26] The use of such flavoring agents must adhere to Good Manufacturing Practices (GMP), meaning they should be used at the lowest level necessary to achieve the desired technical effect.[30]
-
Conclusion
(2,5-dimethyl-4-oxofuran-3-yl) butanoate is a cornerstone of modern flavor creation, providing an indispensable sweet, fruity, and cooked-jam character to a wide array of food and fragrance products. Its synthesis is achievable through both traditional chemical and modern enzymatic methods, starting from its well-characterised natural precursor, Furaneol. The understanding of its specific interaction with olfactory receptor OR5M3 provides a molecular basis for its distinct aroma, opening avenues for targeted flavor design. Supported by established analytical techniques and a favorable regulatory context for furanone-based flavorings, (2,5-dimethyl-4-oxofuran-3-yl) butanoate will continue to be a vital tool for scientists and product developers aiming to craft appealing and complex sensory experiences.
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ResearchGate. Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. [Link]
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ResearchGate. High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices. [Link]
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ResearchGate. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). 2013. [Link]
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Pérez, A. G., Sanz, C., Olías, R., & Olías, J. M. Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry. 1999. [Link]
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Schiefner, A., et al. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry. 2013. [Link]
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Blank, I. NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. FLAVOUR SCIENCE: Recent Developments. [Link]
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ResearchGate. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. [Link]
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Wang, P. S., & Chen, B. H. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Food Chemistry. 2008. [Link]
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Kim, J., et al. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. International Journal of Molecular Sciences. 2022. [Link]
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4-Butyroxy-2,5-dimethyl-3(2H)-furanone synonyms and CAS number
An In-Depth Technical Guide to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Abstract
This technical guide provides a comprehensive overview of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a significant flavor compound utilized in the food and fragrance industries. The document details its chemical identity, including its CAS number and a wide array of synonyms. It explores its physicochemical properties, outlines a logical synthetic pathway via the esterification of its precursor, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), and discusses relevant analytical methodologies for its characterization and quantification. Furthermore, this guide covers its primary applications as a flavoring agent and reviews its safety and toxicological profile as evaluated by regulatory bodies. This paper is intended for researchers, scientists, and professionals in drug development and flavor chemistry, providing a foundational understanding of this versatile furanone derivative.
Introduction to Furanones in Flavor Chemistry
Furanones are a class of heterocyclic organic compounds that play a crucial role in the aroma and flavor profiles of a vast number of natural and processed foods.[1] These compounds are often characterized by their sweet, caramel-like, and fruity notes, making them highly valuable in the food and fragrance sectors.[1][2] One of the most prominent members of this family is 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, widely known by its trivial name Furaneol or Strawberry Furanone.[1][3] Furaneol is a key aroma compound found in fruits like strawberries and pineapples and is also formed during the Maillard reaction in processed foods.[3][4][5]
Building upon the desirable sensory properties of Furaneol, its derivatives are often synthesized to modify or enhance its flavor profile, stability, and release characteristics. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is the butyrate ester of Furaneol. This modification typically imparts a richer, fruitier, and sometimes spicier character to the parent molecule's sweet, caramel-like base. This guide focuses on the chemical and technical aspects of this important flavor derivative.
Chemical Identity and Physicochemical Properties
The accurate identification of a chemical entity is fundamental for research and application. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is known by several names in scientific literature and commercial contexts.
Table 1: Chemical Identifiers for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
| Identifier | Value | Source |
| CAS Number | 114099-96-6 | [6] |
| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) butanoate | [6] |
| Molecular Formula | C₁₀H₁₄O₄ | [6][7] |
| Molecular Weight | 198.22 g/mol | [6][7] |
| FEMA Number | 3970 | [6] |
| JECFA Number | 1519 | [6] |
| Synonyms | Butanoic acid, 4,5-dihydro-2,5-dimethyl-4-oxo-3-furanyl ester; Furaneyl butyrate; 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate; Fraision butyrate | [6] |
The physical and chemical properties of a compound dictate its behavior in various matrices and are critical for its application, storage, and analysis.
Table 2: Physicochemical Properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
| Property | Value | Source |
| Physical Description | Colourless to pale yellow liquid | [6] |
| Aroma Profile | Spicy, sweet aroma | [6] |
| Solubility | Insoluble in water; Soluble in ethanol | [6] |
| Density | 1.095 - 1.103 g/cm³ | [6][8] |
| Refractive Index | 1.467 - 1.473 | [6][8] |
| Storage | Refrigerate in tightly sealed containers, preferably under nitrogen | [8] |
Synthesis and Manufacturing
The industrial production of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is logically achieved through the esterification of its precursor, Furaneol.
Precursor Synthesis: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
Furaneol is formed naturally in fruits through enzymatic pathways and in thermally processed foods via the Maillard reaction between reducing sugars and amino acids.[4][5] For commercial purposes, several chemical synthesis routes have been developed. One common method involves the coupling reaction of methylglyoxal to form an intermediate, threo-3,4-dihydroxyhexane-2,5-dione, which then undergoes cyclization to yield Furaneol.[9]
Esterification to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
The synthesis of the target compound is a standard esterification reaction. A general laboratory-scale protocol is described below.
Protocol: Synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Acylating Agent: Slowly add a slight molar excess of butyryl chloride or butyric anhydride to the solution. To scavenge the HCl or butyric acid byproduct, a non-nucleophilic base such as pyridine or triethylamine is typically added.
-
Reaction: Stir the mixture at room temperature or with gentle heating to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 5% HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove unreacted acylating agent and acidic byproducts, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Caption: Workflow for the synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Analytical Methodologies
The characterization and quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in various matrices rely on standard analytical techniques used in flavor chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for the analysis of volatile and semi-volatile flavor compounds. Due to its volatility, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is well-suited for GC analysis. Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule. For its precursor, Furaneol, which has higher polarity, derivatization is sometimes employed to improve chromatographic behavior, a technique that may also be applicable to the butyrate ester if matrix effects are significant.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a viable alternative, particularly for quantifying furanones in complex liquid matrices without requiring derivatization.[12] This method is especially useful for analyzing less volatile derivatives or for samples where thermal degradation during GC analysis is a concern.
Caption: General analytical workflow for the characterization of furanones.
Applications in Industry and Research
Flavor and Fragrance Industry
The primary application of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is as a flavoring agent. It is used to impart or modify sweet, fruity, and caramel-like notes in a variety of food products, including baked goods, beverages, and confectionery. Its profile is often described as being fruitier and more complex than Furaneol alone. The acetate ester of Furaneol is noted for achieving a fatty toffee taste, and it is likely that the butyrate ester provides a similarly rich and complex profile.
Potential Research Applications
For researchers, this compound can serve as a model for studying flavor release from food matrices. As an ester, it is susceptible to enzymatic or chemical hydrolysis, which would release Furaneol and butyric acid. This makes it an interesting target for studies on pro-fragrances or pro-flavors, where a less volatile precursor releases a more volatile active aroma compound over time.
Safety and Toxicology Profile
The safety of flavoring substances is paramount for their use in food products. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Their assessment concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".
From a toxicological perspective, it is anticipated that 4-Butyroxy-2,5-dimethyl-3(2H)-furanone would be readily hydrolyzed in the body to its constituent parts: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and butyric acid. Both are endogenous substances with well-characterized metabolic pathways. Toxicological data for Furaneol indicates an acute oral LD₅₀ of 1608 mg/kg in mice.[13] Any comprehensive safety assessment would consider the combined toxicological profiles of its hydrolysis products.
Conclusion
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a chemically well-defined and industrially significant flavor compound. Its identity is established by CAS number 114099-96-6, and its properties make it suitable for a range of food applications. Its synthesis from the key precursor Furaneol is straightforward, and its analysis can be accomplished using standard chromatographic techniques. While its primary role is in the flavor industry, its chemical nature offers potential for research into flavor delivery systems. Based on current evaluations, it is considered safe for its intended use as a flavoring agent.
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Sensory properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
An In-depth Technical Guide to the Sensory Properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Introduction
4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a significant contributor to the palette of modern flavor creation, is a derivative of the naturally occurring and highly potent aroma compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, widely known as Furaneol® or strawberry furanone.[1][2][3][4][5] This guide provides a detailed examination of its sensory characteristics, physicochemical properties, applications, and the scientific principles guiding its use for researchers, scientists, and professionals in the fields of food science and drug development. While its parent compound, Furaneol, is celebrated for its distinct sweet, caramel-like, and fruity notes, the addition of a butyrate ester functional group modifies these properties, creating a unique profile with expanded applications. This molecule is recognized as a flavoring agent by global regulatory bodies and is valued for its ability to impart complex fruity and sweet aromatic notes.[6]
Physicochemical Characteristics
A foundational understanding of the physicochemical properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is essential for its effective application. These properties govern its solubility, stability, and volatility, which in turn influence its sensory perception and performance in various matrices.
1.1. Chemical Identity
-
IUPAC Name: (2,5-dimethyl-4-oxofuran-3-yl) butanoate[6]
-
Synonyms: 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate, Strawberry furanone butyrate, Fraision butyrate, Butanoic acid, 4,5-dihydro-2,5-dimethyl-4-oxo-3-furanyl ester[6][7]
-
CAS Number: 114099-96-6[6]
-
FEMA Number: 3970[6]
-
JECFA Number: 1519[6]
1.2. Molecular and Physical Properties
The molecule's structure is central to its aroma profile. The furanone ring is the core scaffold, while the butyrate ester group significantly influences its olfactory character.
Caption: Chemical structure of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [6][8] |
| Molecular Weight | 198.22 g/mol | [6][8] |
| Appearance | Colourless to pale yellow liquid | [6] |
| Solubility | Insoluble in water; Soluble in ethanol | [6] |
| Specific Gravity | 1.095 - 1.103 @ 25°C | [6][7] |
| Refractive Index | 1.467 - 1.473 @ 20°C | [6][7] |
Sensory Profile: Aroma and Flavor
The sensory characteristics of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone are complex and concentration-dependent. It bridges the gap between fruity and sweet-caramellic notes, making it a versatile ingredient.
2.1. Aroma Description
The aroma is primarily characterized as sweet and spicy.[6] The Flavor and Extract Manufacturers Association (FEMA) further describes its flavor profile as broadly "Fruit".[6] This fruity character is often likened to strawberry and pineapple, a trait inherited from its parent compound, Furaneol.[3][9] The butyrate (butanoate) ester moiety adds a creamy, buttery, and richer fruity dimension compared to the more direct caramel or candy-floss notes of unmodified Furaneol.[10]
2.2. Flavor Profile and Application Synergy
In application, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone contributes a sweet, fruity-caramel flavor that enhances the sensory appeal of foods.[9] It is particularly effective in:
-
Fruit Flavors: It adds depth and warmth to strawberry, pineapple, and other tropical fruit flavor systems.[9]
-
Brown Flavors: In concert with compounds like Furaneol and vanillin, it is effective in a wide range of brown flavors (e.g., caramel, butterscotch), where its fruity top note enhances rather than detracts from the overall profile.[9][11]
-
Food & Beverage Applications: It is widely used in confectionery, dairy products, beverages, baked goods, and sauces to impart a smooth, sweet, and fruity-caramel aroma.[9][12]
The parent compound, Furaneol, is known for having a very low odor threshold, contributing significantly to the aroma of fruits even at low concentrations.[1][5] While specific threshold data for the butyrate ester is not detailed in the provided results, its classification as a potent aroma compound suggests it is perceptually active at low levels.
Occurrence and Synthesis
3.1. Natural Occurrence of the Parent Compound
While 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is primarily a synthesized flavoring ingredient, its structural parent, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), is a key natural aroma compound. Furaneol was first identified in pineapple and is a crucial odorant in numerous fruits, including strawberry, raspberry, tomato, and kiwi.[1][2][13] It is formed in nature through enzymatic pathways from D-fructose-1,6-diphosphate and is also a well-known product of the Maillard reaction between sugars and amino acids during thermal processing of food.[1][4][12][14]
3.2. Synthesis Pathway
The industrial production of furanones is a critical process for the flavor industry. The synthesis of the Furaneol core typically involves a multi-step chemical process. A common route uses methylglyoxal as a starting material, which undergoes a coupling reaction to form an intermediate (threo-3,4-dihydroxyhexane-2,5-dione), followed by a cyclization reaction to yield the final furanone ring structure.[15] The 4-Butyroxy derivative is then synthesized by esterifying the hydroxyl group of the Furaneol core with butyric acid or a derivative thereof.
Caption: Workflow for Quantitative Descriptive Analysis (QDA) of a flavor compound.
Conclusion
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a scientifically significant and commercially valuable flavoring agent. Its unique sensory profile, characterized by a blend of sweet, spicy, and rich fruity notes, is a direct result of its chemical structure—the combination of the potent furanone core with a modifying butyrate ester. With a strong safety profile and versatile application in both fruit and brown flavor systems, it provides food technologists and flavorists with a crucial tool for creating complex and appealing sensory experiences in a wide array of consumer products. A thorough understanding of its properties, grounded in rigorous sensory science, is key to unlocking its full potential.
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PubChem. (n.d.). 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]
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4-Butyroxy-2,5-dimethyl-3(2H)-furanone in fruit aroma composition
An In-Depth Technical Guide to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in Fruit Aroma Composition
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a significant contributor to fruit-like and caramelic aroma profiles in the food and fragrance industries. This document delves into the compound's chemical and physical characteristics, its relationship with the naturally occurring and highly impactful aroma compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), and its prevalence in fruit aromas. We will explore the biosynthetic and synthetic pathways, robust analytical methodologies for its detection and quantification, its stability under various processing conditions, and its industrial applications. This guide is intended for researchers, flavor chemists, and quality control professionals seeking a deeper understanding of this key furanone derivative.
Introduction: The Furanone Family and Aroma Significance
Furanones are a class of five-membered heterocyclic compounds that are pivotal in food flavor chemistry, often imparting potent sweet, fruity, and caramel-like odors.[1] Among these, the 3(2H)-furanone derivatives are particularly noteworthy. The parent compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, is a key flavor compound in a multitude of fruits and thermally processed foods.[2][3][4] It is renowned for its low odor threshold and attractive sensory properties, which range from strawberry-like in dilute solutions to caramel-like at higher concentrations.[4][5]
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is the butanoate ester of HDMF. While HDMF is a well-documented natural product of plant biosynthesis and the Maillard reaction, its butyroxy derivative is primarily recognized as a synthetic flavoring agent.[6][7] It leverages the core desirable aroma of the furanone structure, modifying it to create specific flavor profiles for industrial applications. This guide will dissect the science behind this important flavorant, from its molecular foundations to its practical application.
Physicochemical Properties
Understanding the fundamental properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is essential for its effective application and analysis. As a derivative of HDMF, it shares the core furanone ring but exhibits distinct characteristics due to the addition of the butyrate group.
| Property | Value | Source(s) |
| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) butanoate | [6] |
| Synonyms | 4,5-DIHYDRO-2,5-DIMETHYL-4-OXO-3-FURANYL BUTYRATE | [6] |
| CAS Number | 114099-96-6 | [6] |
| Molecular Formula | C₁₀H₁₄O₄ | [6][8] |
| Molecular Weight | 198.22 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Spicy, sweet aroma | [6] |
| Solubility | Insoluble in water; Soluble in ethanol | [6] |
| Density | 1.095-1.103 g/cm³ | [6] |
| Refractive Index | 1.467-1.473 | [6] |
| FEMA Number | 3970 | [6] |
| JECFA Number | 1519 | [6] |
Occurrence, Formation, and Sensory Impact
Natural Occurrence of the Furanone Core (HDMF)
The foundational compound, HDMF, is a natural constituent of many fruits, where it is considered a key odorant. Its presence has been confirmed in:
-
Strawberry: A major contributor to the characteristic sweet, jammy aroma.[2][9]
-
Raspberry [2]
-
Mango [9]
-
Kiwi [2]
-
Lychee [2]
In these fruits, HDMF is synthesized enzymatically and its concentration often increases with ripening.[2][11]
Biosynthesis of the HDMF Backbone
The biological pathway to HDMF in fruits has been a subject of significant research. It is now understood that D-fructose-1,6-diphosphate serves as the primary natural precursor.[2][11][12] Studies on strawberries have shown that the addition of D-fructose 6-phosphate to an in-vitro culture medium led to a 125% increase in furanone content, confirming its role as a key intermediate.[11]
The proposed biosynthetic pathway involves a series of enzymatic steps that convert the sugar phosphate into the final furanone structure. This process is distinct from the Maillard reaction, which is a non-enzymatic browning reaction.
Caption: Biosynthetic pathway of HDMF in fruits.
Formation via Maillard Reaction
HDMF is also a well-known product of the Maillard reaction, which occurs between reducing sugars and amino acids, typically with the application of heat.[2][4][7] This pathway is responsible for the presence of HDMF in a wide range of cooked and processed foods, such as roasted coffee, baked goods, and cooked beef, where it contributes to the desirable roasted and caramelic aroma profile.[7][13]
4-Butyroxy-2,5-dimethyl-3(2H)-furanone: A Synthetic Flavorant
While its parent molecule is naturally abundant, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is primarily used as a synthetic flavoring agent, as indicated by its inclusion in FDA and JECFA databases.[6] It is synthesized to provide a consistent and specific aroma profile that builds upon the foundational sweet, fruity, and caramel notes of HDMF. The addition of the butyrate (butanoate) ester group often imparts richer, fruitier, and sometimes buttery notes, making it a versatile ingredient for flavor creation.
Analytical Methodologies
Accurate quantification of furanones in complex fruit matrices is challenging due to their polarity and potential instability.[10][14] Several robust analytical methods have been developed to overcome these hurdles.
Gas Chromatography-Mass Spectrometry (GC-MS) with SPME
Solid Phase Microextraction (SPME) coupled with GC-MS is a highly effective and common technique for analyzing volatile and semi-volatile compounds like furanones in fruit samples.[10][14][15] The polarity of the SPME fiber is a critical parameter for efficient extraction.[15]
Protocol: SPME-GC/MS Analysis of Furanones
This protocol is a generalized workflow based on established methodologies.[10][14]
-
Sample Preparation:
-
Homogenize a known weight of the fruit sample (e.g., 5g of strawberry puree).
-
Transfer the homogenate to a 20 mL headspace vial.
-
To improve the release of volatiles, add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the matrix.[15]
-
Add an appropriate internal standard for quantification.
-
-
Derivatization (Optional but Recommended for HDMF):
-
Due to the high polarity and instability of HDMF, derivatization can significantly improve chromatographic performance.[10][14]
-
A common method involves reacting the sample with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. This creates a more stable and less polar derivative suitable for GC analysis.[10][14]
-
Rationale: This step is crucial for HDMF as its hydroxyl group can cause peak tailing on standard GC columns. The butyroxy derivative may not require this step, but it is essential for analyzing the parent compound.
-
-
SPME Extraction:
-
Place the vial in a temperature-controlled agitator (e.g., at 40-60°C).
-
Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 15-30 minutes) to allow for equilibrium.[15]
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the fiber in the hot GC injection port.
-
Column: Use a polar capillary column (e.g., DB-WAX or equivalent) for optimal separation of polar compounds like furanones.
-
Oven Program: A typical temperature program might start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.
-
Mass Spectrometry: Operate in both full scan mode for identification and Selected Ion Monitoring (SIM) mode for sensitive quantification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is another powerful technique, particularly for analyzing the thermally labile HDMF without derivatization.[16][17]
Protocol: HPLC-UV Analysis of Furanones
This protocol is adapted from methodologies developed for strawberry analysis.[16]
-
Sample Preparation:
-
Homogenize the fruit sample and centrifuge to obtain a clear juice or supernatant.
-
Clean up the sample using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.[17]
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically used.[16]
-
Mobile Phase: A binary mobile phase, such as an acetate buffer/methanol gradient, is effective for separation.[16][17]
-
Detection: Set the UV detector to the wavelength of maximum absorbance for furanones (e.g., 280-290 nm).[16][17]
-
Quantification: Create a calibration curve using authentic standards of the target furanones.
-
Caption: General workflow for furanone analysis in fruit.
Stability and Interactions
The stability of furanones is a critical consideration in food processing and storage, as degradation can lead to significant loss of desired aroma.
-
pH Dependence: The stability of the parent compound, HDMF, is highly dependent on pH. It has been shown to be unstable across a range of pH values (2.0-8.0).[4][18] Its glycosidically bound forms, however, exhibit greater stability.[4][18] The ester linkage in 4-Butyroxy-2,5-dimethyl-3(2H)-furanone may be susceptible to hydrolysis under acidic or basic conditions, which could release HDMF and butyric acid, altering the overall flavor profile.
-
Thermal Stability: While furanones are formed at high temperatures during the Maillard reaction, they can also be lost during prolonged thermal processing.[1] HDMF is known to be sensitive to high temperatures in GC analysis, which is why HPLC or derivatization methods are often preferred for its quantification.[1]
-
Interactions: Furanones can react with other food components, notably sulfur-containing compounds like cysteine. These interactions can lead to the formation of new, potent aroma compounds with meaty or savory notes, such as 2-methyl-3-furanthiol.[19]
Conclusion
4-Butyroxy-2,5-dimethyl-3(2H)-furanone and its parent molecule, HDMF, are indispensable components in the world of flavor and aroma. While HDMF provides the naturally sweet and fruity aromatic backbone in many fruits, its butyroxy ester derivative offers flavor chemists a tool to build upon this foundation, creating specific and robust flavor profiles for a vast array of food products. A thorough understanding of their formation pathways, analytical challenges, and stability is paramount for professionals in the field to effectively harness their sensory potential and ensure product quality and consistency. Future research may focus on the potential natural occurrence of furanone esters in fruits and their biosynthetic pathways, further bridging the gap between natural aromas and industrial flavor creation.
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PubChem. (n.d.). 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]
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Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. Retrieved from [Link]
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Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ACS Food Science & Technology. Retrieved from [Link]
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Wang, Y., & Li, X. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
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Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. Retrieved from [Link]
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precisionFDA. (n.d.). 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE. U.S. Food and Drug Administration. Retrieved from [Link]
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American Chemical Society. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Retrieved from [Link]
-
ResearchGate. (n.d.). High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices. Retrieved from [Link]
-
Hrelja, M., et al. (2022). Development and Optimization Method for Determination of the Strawberries' Aroma Profile. MDPI. Retrieved from [Link]
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The Good Scents Company. (n.d.). strawberry furanone solution. Retrieved from [Link]
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OUCI. (n.d.). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Retrieved from [Link]
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van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. PubMed. Retrieved from [Link]
-
Sanz, C., et al. (1999). Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. PubMed. Retrieved from [Link]
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ResearchGate. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Retrieved from [Link]
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Hecquet, L., et al. (2006). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. National Institutes of Health. Retrieved from [Link]
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Arihara, K., et al. (2019). DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone), a volatile food component with attractive sensory properties, brings physiological functions through inhalation. PubMed. Retrieved from [Link]
-
Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PubMed Central. Retrieved from [Link]
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Udeozo, I. P., et al. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. International Journal of Advanced Research. Retrieved from [Link]
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In-Depth Technical Guide: Biosynthesis of Furanones in Strawberries and Other Fruits
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, and its methylated derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifuran), are pivotal aroma compounds that define the characteristic sweet, caramel-like flavor of strawberries and many other fruits.[1][2][3] Understanding the intricate biosynthetic pathways of these furanones is crucial for enhancing crop flavor profiles, developing natural flavoring agents, and for applications in the pharmaceutical and food industries. This guide provides a comprehensive technical overview of the enzymatic formation of furanones in strawberries (Fragaria × ananassa), detailing the key precursors, enzymes, and regulatory mechanisms. Furthermore, it presents validated experimental protocols for the analysis of these compounds and the characterization of the enzymes involved, offering a valuable resource for researchers in the field.
Introduction: The Chemical Essence of Strawberry Aroma
The aroma of strawberries is a complex blend of over 300 volatile organic compounds, including esters, terpenes, and furanones.[4] Among these, HDMF and DMMF are considered key flavor compounds due to their low odor thresholds and significant contribution to the overall sensory experience.[2][3] The concentration of these furanones increases significantly during fruit ripening, indicating a tightly regulated biosynthetic process.[2][5] While also formed through the Maillard reaction in processed foods, their biosynthesis in fruits occurs via a distinct enzymatic pathway.[3] This guide will focus exclusively on the natural, enzyme-catalyzed formation of these critical flavor molecules.
The Core Biosynthetic Pathway of HDMF and its Derivatives
The biosynthesis of HDMF in strawberries originates from the central carbohydrate metabolism, specifically from D-fructose-1,6-bisphosphate.[3][6] The pathway involves a series of enzymatic transformations leading to the formation of HDMF, which can then be further metabolized to DMMF or glycosylated derivatives.
Precursor Molecule: The Central Role of Fructose-1,6-Bisphosphate
Initial radiotracer studies identified carbohydrates as the primary precursors for furanone biosynthesis.[3] Subsequent, more detailed experiments confirmed that D-fructose-1,6-bisphosphate is a more efficient progenitor of HDMF than D-glucose or D-fructose.[3][7][8][9] This suggests that the early steps of glycolysis provide the foundational molecule for the furanone backbone. While L-rhamnose is a potent precursor in the Maillard reaction, it is not utilized in the enzymatic pathway in plants.[3]
The Key Enzymatic Step: From HMMF to HDMF
The penultimate step in HDMF biosynthesis involves the conversion of a highly reactive intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[6][10] This conversion is catalyzed by a crucial, ripening-induced enzyme.
2.2.1. The Role of Fragaria × ananassa Enone Oxidoreductase (FaEO/FaQR)
The final step in the formation of HDMF is the reduction of the exocyclic double bond of HMMF, a reaction catalyzed by the enzyme Fragaria × ananassa enone oxidoreductase (FaEO), which was previously designated as quinone oxidoreductase (FaQR).[1][6][11][12] This NAD(P)H-dependent enzyme is a monomer with a molecular mass of approximately 37 kD.[1] The expression of the FaQR gene is strongly induced during fruit ripening and is inversely correlated with auxin levels, placing it firmly within the genetic program of fruit maturation.[1] Laser capture microdissection has confirmed that FaQR mRNA is present in the parenchyma tissue of the strawberry fruit, where aroma compounds are synthesized.[1]
Further Metabolism of HDMF
Once synthesized, HDMF can undergo further enzymatic modifications, leading to the formation of other important furanone derivatives.
2.3.1. Methylation to DMMF (Mesifuran)
The characteristic methoxy derivative of HDMF, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), is formed through the action of an O-methyltransferase.[2][5][13] This enzyme, designated as Fragaria × ananassa O-methyltransferase (FaOMT), catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of HDMF.[2][5] The activity of FaOMT increases sharply during fruit ripening, paralleling the accumulation of DMMF.[2][5] Genetic studies have identified the FaOMT gene as the locus controlling the natural variation in mesifurane content among different strawberry cultivars.[4][14]
2.3.2. Glycosylation of HDMF
A significant portion of HDMF in ripening strawberries is converted to the non-volatile and flavorless HDMF β-D-glucoside and its malonylated derivative.[1][15][16] This glucosylation is catalyzed by UDP-glucosyltransferases (UGTs).[15][16] Several ripening-related UGTs have been identified in strawberry, with UGT71K3 showing significant activity towards HDMF.[16] The down-regulation of UGT71K3 expression leads to a reduction in HDMF-glucoside levels, highlighting its importance in the metabolic fate of HDMF.[16]
Regulatory Mechanisms
The biosynthesis of furanones is tightly regulated at the transcriptional level. The expression of key genes like FaQR and FaOMT is ripening-induced and influenced by phytohormones.[1][5] Recent research has also implicated epigenetic mechanisms, such as DNA methylation, in the regulation of FaQR expression.[17] The DNA methylation level of the FaQR3 promoter has been shown to be negatively correlated with its expression and the accumulation of furanones.[17]
Visualizing the Furanone Biosynthetic Pathway
To provide a clear overview of the key transformations, the following diagram illustrates the biosynthetic pathway of HDMF and its derivatives in strawberry.
Caption: Biosynthetic pathway of HDMF and its derivatives in strawberry.
Methodologies for Furanone Research
The study of furanone biosynthesis requires robust analytical methods for quantification and detailed protocols for enzyme characterization.
Quantification of Furanones in Fruit Matrices
The analysis of furanones can be challenging due to their polarity and potential instability.[18][19] Several chromatographic techniques have been developed for their quantification.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity with UV detection.[20] | Rapid, good for quantifying major furanones and their glucosides. | Lower sensitivity compared to GC-MS. |
| GC-MS | Separation of volatile compounds with mass spectrometric detection.[21] | High sensitivity and specificity. | Can require derivatization for polar compounds like HDMF.[18][19][22] |
| SPME-GC-MS | Solid-phase microextraction for headspace analysis of volatiles.[18] | Solvent-free, automated, good for volatile profiling. | Fiber selection is critical; may not be suitable for non-volatile derivatives. |
4.1.1. Detailed Protocol: Quantification of HDMF by HPLC-UV
This protocol is adapted from the method described by Sanz et al. (1995).[20]
-
Sample Preparation:
-
Homogenize 10 g of frozen strawberry tissue with 20 mL of distilled water.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05 M sodium acetate (pH 4.0) (A) and methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using authentic HDMF standard.
-
Calculate the concentration in the sample based on the peak area.
-
Enzyme Assays for Biosynthetic Pathway Characterization
Characterizing the enzymes involved in furanone biosynthesis is essential for understanding the regulatory mechanisms.
4.2.1. FaEO/FaQR Enzyme Activity Assay
This assay measures the formation of HDMF from its precursor, HMMF.
-
Enzyme Extraction:
-
Homogenize ripe strawberry tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT).
-
Centrifuge to remove cell debris and partially purify the protein extract if necessary.
-
-
Assay Mixture (1 mL total volume):
-
100 mM phosphate buffer (pH 7.0).
-
0.2 mM NADH or NADPH.
-
Synthesized HMMF substrate (concentration to be optimized, e.g., 0.1 mM).
-
Enzyme extract.
-
-
Reaction and Detection:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction at different time points by adding an organic solvent (e.g., ethyl acetate).
-
Extract the HDMF formed and quantify using HPLC-UV or GC-MS as described above.
-
4.2.2. FaOMT Enzyme Activity Assay
This assay measures the methylation of HDMF to DMMF using a radiolabeled methyl donor.
-
Enzyme Extraction:
-
As described for FaEO/FaQR.
-
-
Assay Mixture (100 µL total volume):
-
100 mM Tris-HCl buffer (pH 8.5).
-
10 mM MgCl₂.
-
5 mM HDMF.
-
0.1 mM S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Enzyme extract.
-
-
Reaction and Detection:
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 1 M HCl.
-
Extract the radiolabeled DMMF with ethyl acetate.
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is a standard method to analyze the expression levels of genes involved in furanone biosynthesis.
4.3.1. Workflow for qRT-PCR Analysis
Caption: Workflow for gene expression analysis by qRT-PCR.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of furanones in strawberries. The identification of key genes such as FaQR and FaOMT provides valuable targets for molecular breeding to enhance the flavor of this important fruit crop.[1][4] Future research should focus on identifying the upstream enzymes that convert D-fructose-1,6-bisphosphate to HMMF, as this part of the pathway remains largely unknown. A deeper understanding of the transcriptional and epigenetic regulation of the entire pathway will also be crucial for developing strategies to modulate furanone production. The protocols and information provided in this guide serve as a foundational resource for researchers aiming to contribute to this exciting field of plant biochemistry and flavor science.
References
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Raab, T., López-Ráez, J. A., Klein, D., et al. (2006). FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase. The Plant Cell, 18(4), 1023–1037. [Link]
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Wein, M., Lavid, N., Lunkenbein, S., et al. (2002). Aroma biosynthesis in strawberry: s-adenosylmethionine:furaneol o-methyltransferase activity in ripening fruits. Journal of Agricultural and Food Chemistry, 50(10), 2415-2418. [Link]
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Lavid, N., Wang, J., Shalit, M., et al. (2002). O-Methyltransferases in the biosynthesis of strawberry flavor. Journal of Agricultural and Food Chemistry, 50(10), 2419-2424. [Link]
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Pérez, A. G., Sanz, C., Olías, R., et al. (1999). Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. Journal of Agricultural and Food Chemistry, 47(2), 655-658. [Link]
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Sanz, C., Pérez, A. G., Olías, R., et al. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 47(2), 655-658. [Link]
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Schwab, W., & Raab, T. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6952. [Link]
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Pérez, A. G., Sanz, C., Olías, R., et al. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 47(2), 655-658. [Link]
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Zorrilla-Fontanesi, Y., Cabeza, A., Domínguez, P., et al. (2012). Genetic Analysis of Strawberry Fruit Aroma and Identification of O-Methyltransferase FaOMT as the Locus Controlling Natural Variation in Mesifurane Content. Plant Physiology, 159(2), 851–870. [Link]
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Zorrilla-Fontanesi, Y., Cabeza, A., Domínguez, P., et al. (2012). Genetic analysis of strawberry fruit aroma and identification of O-methyltransferase FaOMT as the locus controlling natural variation in mesifurane content. Plant physiology, 159(2), 851-70. [Link]
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Whitaker, V. M., Verma, S., Hasing, T., et al. (2020). Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa). Frontiers in Plant Science, 11, 699. [Link]
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Schiefner, A., Sinz, Q., Neumaier, I., et al. (2013). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry, 288(23), 16815–16826. [Link]
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Raab, T., López-Ráez, J. A., Klein, D., et al. (2006). FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase. The Plant Cell, 18(4), 1023-1037. [Link]
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Schiefner, A., Sinz, Q., Neumaier, I., et al. (2013). Structural basis for the enzymatic formation of the key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone. The Journal of biological chemistry, 288(23), 16815-26. [Link]
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Li, D., Luo, Z., Huang, X., et al. (2022). An Integrated Metabolomic and Gene Expression Analysis of 'Sachinoka' Strawberry and Its Somaclonal Mutant Reveals Fruit Color and Volatiles Differences. International Journal of Molecular Sciences, 23(25), 16298. [Link]
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Lavid, N., Wang, J., Shalit, M., et al. (2002). Aroma Biosynthesis in Strawberry: S -Adenosylmethionine:Furaneol O -Methyltransferase Activity in Ripening Fruits. Journal of Agricultural and Food Chemistry, 50(10), 2419-2424. [Link]
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Song, C., Chen, F., Liu, C., et al. (2016). Glucosylation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, the Key Strawberry Flavor Compound in Strawberry Fruit. Plant Physiology, 171(1), 139–151. [Link]
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Du, X., & Qian, M. C. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of chromatography. A, 1218(38), 6757-62. [Link]
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Schiefner, A., Sinz, Q., Neumaier, I., et al. (2013). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry, 288, 16815-16826. [Link]
-
Du, X., & Qian, M. C. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(38), 6757-6762. [Link]
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Du, X., & Qian, M. C. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of chromatography. A, 1208(1-2), 197-201. [Link]
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Li, D., Zhang, Y., Luo, Z., et al. (2023). DNA methylation mediated by RdDM pathway and demethylation affects furanone accumulation through regulation of QUINONE OXIDOREDUCTASE in strawberry. Horticulture Research, 10(10), uhad159. [Link]
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Sanz, C., Pérez, A. G., Richardson, D. G., et al. (1995). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Journal of Food Science, 60(6), 1339-1341. [Link]
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HortHerb Publisher. (2023). A New Mechanism for the Metabolic Regulation of Fragrant Component Furaneone in Strawberries. HortHerb Publisher. [Link]
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Raab, T., López-Ráez, J. A., Klein, D., et al. (2006). FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase. The Plant cell, 18(4), 1023-37. [Link]
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Kallio, H., & Linko, R. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry, 66(10), 2553-2560. [Link]
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Song, C., Chen, F., Liu, C., et al. (2016). Glucosylation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, the Key Strawberry Flavor Compound in Strawberry Fruit. Plant physiology, 171(1), 139-51. [Link]
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Kallio, H., & Linko, R. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2 H)-furanone, and Its Occurrence in Berries and Fruits. Journal of agricultural and food chemistry, 66(10), 2553-2560. [Link]
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Kallio, H., & Linko, R. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2 H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry, 66(10), 2553-2560. [Link]
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An In-depth Technical Guide on the Maillard Reaction and the Formation of Furanone Compounds
Introduction: The Maillard Reaction - A Symphony of Flavor and Aroma
First described by Louis Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning process that is fundamental to the development of color, flavor, and aroma in thermally processed foods.[1][2] This complex cascade of chemical reactions occurs between reducing sugars and amino acids, typically at elevated temperatures.[1][3] It is the scientific basis for the desirable sensory characteristics of a vast array of foods, from the golden-brown crust of bread to the savory notes of seared steak and the rich aroma of roasted coffee.[1][2][4]
Among the myriad of compounds generated during the Maillard reaction, furanones are a class of volatile molecules that are particularly significant for their potent and often pleasant aromas.[5][6] These compounds contribute sweet, fruity, and caramel-like notes to many foods and are highly valued in the flavor industry.[7][8][9] However, the formation of some furan-containing compounds has also raised health concerns due to their potential toxicity.[10][11][12][13] This guide provides a comprehensive technical overview of the formation of furanone compounds through the Maillard reaction, intended for researchers, scientists, and professionals in drug development and food science.
PART 1: The Chemical Core - Mechanistic Pathways to Furanone Formation
The journey from simple sugars and amino acids to complex furanones is a multi-step process involving a series of intermediate reactions. Understanding these pathways is crucial for controlling and optimizing the formation of desirable flavor compounds while minimizing potentially harmful byproducts.
The Initial Steps: Condensation and Rearrangement
The Maillard reaction is initiated by the condensation of the carbonyl group of a reducing sugar with the nucleophilic amino group of an amino acid, peptide, or protein.[1][3][4] This initial step forms an unstable N-substituted glycosylamine.[1]
The glycosylamine then undergoes a critical rearrangement known as the Amadori rearrangement , named after its discoverer, Mario Amadori.[14][15] This acid or base-catalyzed isomerization converts the N-glycoside of an aldose into a 1-amino-1-deoxy-ketose, commonly referred to as an Amadori compound.[1][14] This rearrangement is a pivotal point in the Maillard reaction, as the Amadori compound is a key intermediate that can then proceed down several different reaction pathways.[1][14][16]
The Intermediate Stage: Enolization and Degradation
The subsequent degradation of the Amadori compound is where the pathways to furanone formation truly begin. A key process is enolization , which can occur via two main routes depending on the pH.[17]
-
1,2-Enolization: Favored under acidic conditions, this pathway leads to the formation of furfural and 5-hydroxymethylfurfural (HMF).[17]
-
2,3-Enolization: Predominant at higher pH, this route is more significant for the formation of furanones.[17][18] It leads to the formation of 1-deoxyosones, which are crucial intermediates in furanone synthesis.[18]
Another critical reaction in the intermediate stage is the Strecker degradation .[1][19] This reaction involves the interaction of α-dicarbonyl compounds (formed from the degradation of Amadori products) with amino acids. The amino acid is converted into a Strecker aldehyde, which contributes to the overall aroma profile, while the dicarbonyl compound is reduced.[16][19][20][21][22] The Strecker aldehydes themselves can also participate in subsequent reactions that lead to furanone formation.[16][18]
The Final Stage: Cyclization and Furanone Formation
The final steps in the formation of furanone compounds involve the cyclization and dehydration of the intermediates generated in the previous stages. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), a well-known furanone with a caramel-like aroma, can be formed from hexoses.[8][18][23] Similarly, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) is formed from pentoses.[18]
The formation of specific furanones is dependent on the initial sugar and amino acid precursors. For instance, the formation of homofuraneol from pentose sugars in the presence of certain amino acids involves a chain elongation of the 1-deoxypentosone by Strecker aldehydes.[18]
Caption: Simplified pathway of furanone formation in the Maillard reaction.
PART 2: Controlling the Reaction - Factors Influencing Furanone Formation
The yield and profile of furanone compounds generated during the Maillard reaction are highly dependent on several key parameters. Understanding and controlling these factors are essential for achieving desired flavor profiles and ensuring food safety.
| Parameter | Effect on Furanone Formation | Causality |
| Temperature and Time | Higher temperatures and longer reaction times generally increase the rate of the Maillard reaction and, consequently, furanone formation, up to a certain point.[1][3] | Provides the necessary activation energy for the various chemical reactions involved. Excessive heat can lead to pyrolysis and the formation of undesirable compounds. |
| pH | The pH of the system significantly influences the reaction pathways. Higher pH (alkaline conditions) favors 2,3-enolization, which is a key step in the formation of many furanones.[3][17] | The concentration of nucleophilic amino groups is higher in a more alkaline environment, accelerating the initial steps of the reaction.[1][3] |
| Water Activity (aw) | The Maillard reaction rate is maximal at intermediate water activities (typically 0.6-0.7).[3] | Water is a product of the initial condensation step, so high water content can inhibit the reaction. Conversely, very low water activity can reduce the mobility of reactants. |
| Type of Reactants | The specific reducing sugar and amino acid involved determine the types and amounts of furanones formed.[18][24] Pentoses tend to form norfuraneol, while hexoses can lead to HDMF.[18] The amino acid influences the formation of Strecker aldehydes, which can participate in furanone synthesis.[16][18] | The carbon skeleton of the sugar is a primary determinant of the resulting furanone structure.[18] Different amino acids yield different Strecker aldehydes. |
Experimental Protocol: Model System for Studying Furanone Formation
This protocol provides a framework for investigating the influence of different parameters on furanone formation in a controlled laboratory setting.
Objective: To determine the effect of precursor type (sugar and amino acid) and pH on the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).
Materials:
-
D-Glucose
-
L-Alanine
-
Phosphate buffer solutions (0.2 M) at pH 5, 7, and 9
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solid-phase microextraction (SPME) fibers
Procedure:
-
Preparation of Reaction Mixtures:
-
In separate reaction vials, dissolve D-glucose (e.g., 0.1 M) and L-alanine (e.g., 0.1 M) in each of the phosphate buffer solutions (pH 5, 7, and 9).
-
Create control samples for each pH containing only D-glucose.
-
-
Reaction Incubation:
-
Seal the vials tightly.
-
Place the vials in a preheated heating block at a set temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).
-
-
Extraction of Volatiles:
-
After the reaction, allow the vials to cool to room temperature.
-
Expose an SPME fiber to the headspace of each vial for a standardized time to adsorb the volatile compounds.
-
-
Analysis by GC-MS:
-
Inject the adsorbed compounds from the SPME fiber into the GC-MS system.
-
Use an appropriate GC column and temperature program to separate the volatile compounds.
-
Identify and quantify HDMF based on its mass spectrum and retention time, using a standard for calibration.
-
-
Data Analysis:
-
Compare the peak areas or concentrations of HDMF across the different pH conditions and in the presence and absence of the amino acid.
-
Caption: A typical experimental workflow for studying furanone formation.
PART 3: Significance and Implications
Sensory Impact
Furanones are potent aroma compounds with very low odor thresholds, meaning they can significantly impact the sensory profile of food even at low concentrations.[25][26][27] For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) imparts a characteristic sweet, caramel-like, or strawberry-like aroma.[6][28] Sotolon, another furanone, is known for its intense maple syrup or curry-like scent.[5][26][29] The specific combination and concentration of different furanones and other volatile compounds contribute to the unique and complex flavor profiles of many cooked foods.[5][6]
Health Considerations
While many furanones contribute positively to the sensory experience of food, the presence of furan and its derivatives in thermally processed foods has raised health concerns. Furan has been classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[10] It can be formed through various pathways, including the Maillard reaction, from precursors like sugars, amino acids, and ascorbic acid.[10][11]
The primary metabolite of furan, cis-2-butene-1,4-dial (BDA), is a highly reactive compound that can bind to proteins and DNA, leading to cytotoxicity.[11][12] Research has also indicated that some Maillard reaction products with a furan ring may cause kidney injury.[30][31]
However, it is also important to note that some furanones found in foods have demonstrated antioxidant and even anti-carcinogenic properties in laboratory tests.[25][26][27] The overall health impact is a complex balance of these opposing effects and is an active area of research.[25][26]
Analytical Methodologies
The accurate detection and quantification of furanone compounds in complex food matrices are crucial for both quality control and risk assessment. Due to their volatility, the most common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) .[7][32][33]
To isolate and concentrate these volatile compounds from the food sample, various extraction techniques are employed, with Headspace Solid-Phase Microextraction (HS-SPME) being a widely used and sensitive method.[32][33] For identifying which of the many volatile compounds are actually contributing to the aroma, Gas Chromatography-Olfactometry (GC-O) is a valuable tool that uses the human nose as a detector.[7]
Conclusion
The formation of furanone compounds via the Maillard reaction is a fascinating and complex area of food chemistry with significant implications for flavor, aroma, and health. A deep understanding of the underlying reaction mechanisms and the factors that influence them is paramount for food scientists and researchers. By leveraging this knowledge, it is possible to steer the Maillard reaction towards the formation of desirable flavor compounds while minimizing the generation of potentially harmful substances, ultimately leading to safer and more appealing food products. Further research is ongoing to fully elucidate the intricate network of reactions and the biological effects of the various compounds produced.
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Toxicological data for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
An In-depth Technical Guide to the Toxicological Profile of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Introduction
4-Butyroxy-2,5-dimethyl-3(2H)-furanone (FEMA No. 3970) is a significant component in the palette of the flavor and fragrance industry, prized for its sweet, fruity, and spicy aroma profile.[1][2] As a substance intended for human consumption, a thorough understanding of its toxicological profile is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive technical overview of the toxicological data for this compound, designed for researchers, scientists, and drug development professionals.
The safety assessment of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is fundamentally based on the principle of metabolic fate. The molecule is an ester that is anticipated to undergo rapid hydrolysis in vivo to yield well-characterized metabolites. Consequently, its toxicological profile is intrinsically linked to these breakdown products. This document synthesizes the available data, explains the causality behind the chosen toxicological assays, and frames the findings within established risk assessment paradigms.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's chemical and physical properties is the foundation of any toxicological evaluation. These properties influence its absorption, distribution, and overall biological interaction.
| Property | Value | Source(s) |
| Chemical Name | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | [1] |
| Synonym(s) | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | [1] |
| CAS Number | 114099-96-6 | [1] |
| FEMA Number | 3970 | [3] |
| Molecular Formula | C₁₀H₁₄O₄ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Physical Form | Colourless to pale yellow liquid | [2] |
| Odor Profile | Spicy, sweet aroma | [2] |
| Solubility | Insoluble in water; Soluble in ethanol | [2] |
| Specific Gravity | 1.095 - 1.103 | [2] |
| Refractive Index | 1.467 - 1.473 | [2] |
Section 2: Toxicokinetics and Metabolism: The Read-Across Rationale
The cornerstone of the safety argument for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is its predictable and rapid metabolism. Systemic exposure to the parent ester is expected to be minimal and transient. The primary metabolic pathway involves enzymatic hydrolysis, primarily by carboxylesterases present in the intestines and liver, to yield two key metabolites: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) and butyric acid.
-
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): This is a well-known and extensively studied natural flavoring compound found in fruits like strawberries and pineapples.[4][5] Its metabolic fate in humans has been characterized, with the major pathway being conjugation with glucuronic acid followed by urinary excretion.[4][6]
-
Butyric Acid: A common short-chain fatty acid, butyric acid is a natural product of fermentation in the human gut and is readily metabolized through the fatty acid oxidation pathway. It is not considered a toxicological concern at the concentrations produced from the metabolism of this flavoring agent.
This metabolic profile allows for a scientifically robust "read-across" approach, where the toxicological data from the primary metabolite, HDMF, can be used to assess the safety of the parent compound.
Section 3: Acute Toxicity Assessment
Methodology Insight: OECD Test Guideline 401 (Principles)
To provide context for the data requirements in this field, it is useful to understand the principles of a classical acute oral toxicity study, historically guided by protocols like OECD 401.[10] Although this specific guideline has been replaced by methods that use fewer animals (e.g., OECD 420, 423, 425), its core observational principles remain fundamental.[11]
Key Steps in an Acute Oral Toxicity Study:
-
Dose Administration: A single dose of the test substance is administered to a group of fasted animals (typically rodents) via oral gavage.
-
Observation Period: Animals are observed for a period of at least 14 days.[7] This duration is chosen because it is sufficient to capture both immediate toxic effects and delayed mortality.[7]
-
Clinical Observations: Cageside observations are performed frequently on the first day and daily thereafter. Key signs of toxicity include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity (e.g., tremors, convulsions, lethargy), and behavior patterns.[7]
-
Body Weight: Individual animal weights are recorded prior to dosing, weekly, and at the time of death.[7] Significant weight loss is a primary indicator of systemic toxicity.
-
Pathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in organs and tissues.[7]
Section 4: Genotoxicity and Mutagenicity
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity. The assessment for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone relies on data from its metabolite, HDMF, and structurally similar analogs. A safety assessment by the Research Institute for Fragrance Materials (RIFM) on a related compound, 4-acetoxy-2,5-dimethyl-3(2H)furanone, concluded it was not genotoxic based on read-across data from HDMF.[12]
Core Assay: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is the most widely used initial screen for mutagenic potential. It assesses a compound's ability to induce gene mutations (specifically, point mutations) in several strains of Salmonella typhimurium and Escherichia coli.
Causality Behind the Method: The bacterial strains used are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella, tryptophan for E. coli). They cannot grow on a medium lacking this amino acid. The assay measures the ability of the test chemical to cause a reverse mutation (a "reversion") that restores the gene's function, allowing the bacteria to synthesize the amino acid and form visible colonies.[13] A positive result—a significant, dose-dependent increase in revertant colonies compared to a negative control—indicates the substance is mutagenic.
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: At least five strains are typically required to detect different types of mutations (e.g., frameshift vs. base-pair substitution).[14] Common strains include S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation (S9): The test is performed both with and without a mammalian metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenate and contains enzymes (cytochromes P450) that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking in vivo metabolism. This is critical to avoid false-negative results.
-
Exposure: In the plate incorporation method, the bacterial culture, test compound at various concentrations, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.[13]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring & Analysis: The number of visible revertant colonies on each plate is counted. A positive response is typically defined as a reproducible, dose-related increase in revertant colonies that is at least double that of the solvent control.
The available data indicate that HDMF is not mutagenic in the Ames test.[12]
Section 5: Synthesis and Risk Assessment
The toxicological assessment of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone demonstrates a low-risk profile based on its rapid metabolism to substances with well-established safety. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2]
Derivation of the Acceptable Daily Intake (ADI)
The ADI is an estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.[15][16] It is calculated from the No-Observed-Adverse-Effect-Level (NOAEL) derived from long-term animal studies, typically on the most sensitive species.[16]
ADI Calculation: ADI = NOAEL / (Uncertainty Factor)
-
NOAEL: The highest dose tested in a toxicity study at which no statistically or biologically significant adverse effects were found.[16]
-
Uncertainty Factor (UF): A safety factor, commonly 100, is applied to the NOAEL to account for uncertainties in extrapolating from animals to humans and for variability within the human population.[15][17] This factor is typically a composite of a 10-fold factor for interspecies differences and a 10-fold factor for intraspecies (human) variability.[17]
For flavoring agents like this one, the NOAEL would be established from repeated-dose toxicity studies on the compound itself or a suitable read-across analog. The resulting ADI provides a large margin of safety for consumers.[16]
Conclusion
The toxicological profile of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is favorable for its application as a flavoring agent. The weight of scientific evidence, based on a robust metabolic rationale and read-across to its well-characterized metabolites, indicates a low potential for acute toxicity and no concern for genotoxicity. Regulatory bodies such as JECFA have affirmed its safety at current levels of intake. This comprehensive assessment, grounded in established toxicological principles and methodologies, provides a strong basis for its continued safe use in the food industry.
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Stability and Degradation of Furanone Derivatives in Food Matrices: A Technical Guide
Foreword: The Dichotomy of Furanones in Food Systems
Furanone derivatives represent a fascinating and critical class of volatile and semi-volatile compounds that significantly shape the sensory landscape of our food. From the sweet, caramel-like notes of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) in fresh strawberries and thermally processed goods to the savory, spicy character of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) in aged wines and soy sauce, their contribution to food aroma is profound.[1][2] However, the very chemical reactivity that makes them potent flavorants also renders them susceptible to degradation, leading to flavor loss, the formation of off-notes, and in some cases, compounds with potential health implications.[3][4] This guide provides an in-depth exploration of the stability and degradation of these pivotal molecules within the complex environment of food matrices. We will delve into the mechanistic underpinnings of their formation and decay, the analytical methodologies required for their robust characterization, and the strategic considerations for preserving their desirable attributes.
The Genesis of Furanones: Formation Pathways in Food
Understanding the stability of furanone derivatives necessitates a foundational knowledge of their origins. Their presence in food is not accidental but rather the result of specific chemical and biochemical transformations.
The Maillard Reaction: A Primary Thermal Engine
The Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, is a principal pathway for the formation of many key furanones in thermally processed foods like coffee, bread, and roasted meats.[5][6][7] This complex cascade of reactions generates a plethora of flavor compounds, with furanones being a significant outcome.
For instance, HDMF is commonly formed from the interaction of hexose sugars (like fructose and glucose) and amino acids.[5][8] The reaction proceeds through the formation of 1-deoxyosones as key intermediates.[5] Pentose sugars, in the presence of amino acids like glycine and alanine, can also lead to the formation of HDMF and its ethyl analogue, homofuraneol, through chain elongation of the 1-deoxypentosone by Strecker aldehydes.[5][9]
Biosynthetic Routes in Natural Products
In contrast to thermally induced formation, many fruits, such as strawberries and pineapples, biosynthesize furanones, contributing to their characteristic fresh and fruity aromas.[3] While the detailed enzymatic steps are still under investigation, it is known that D-fructose-1,6-diphosphate is a key natural precursor for HDMF in fruits.[3][10] This highlights a crucial distinction for food scientists: the stability of a furanone may be influenced by its formation pathway and the co-existing compounds in its native matrix.
Microbial and Enzymatic Formation
Microorganisms, particularly yeasts, can also play a role in furanone production. For example, 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone has been shown to be produced by yeast during the fermentation of soy sauce and beer, likely from a Maillard intermediate.[2] Furthermore, glycosidically bound furanones can be released through enzymatic hydrolysis during processing or ripening.[3][11]
Factors Governing Furanone Stability and Degradation
The persistence of furanone derivatives in a food matrix is a delicate balance, influenced by a multitude of intrinsic and extrinsic factors. Their inherent chemical structure, characterized by an enol-oxo group, makes them reactive and prone to various degradation pathways.[3]
The Critical Role of pH
The pH of the food matrix is a paramount factor influencing furanone stability. Studies have shown that HDMF is unstable across a range of pH values.[3][11] For instance, the thermal degradation of Furaneol® is favored at lower pH levels, with the initial step involving the opening of the ring structure.[12] In contrast, the formation of some furanones via the Maillard reaction can be pH-dependent, with increased yields observed at higher pH for reactions involving methylglyoxal.[13] The effect of pH is not always linear and can be specific to the furanone derivative and the food matrix.[14][15]
Thermal Stress and Processing Conditions
As many furanones are products of thermal processing, it is no surprise that temperature is a double-edged sword. While necessary for their formation, excessive or prolonged heat can lead to their degradation.[12] High temperatures can cause the thermal degradation of Furaneol®, leading to the formation of cyclic carbonyls and other furanones.[12] The decarboxylation of 2-furoic acid to form furan, a compound with toxicological concerns, is activated at temperatures around 140-160°C.[16][17]
Oxidative Degradation
The unsaturated nature of the furanone ring makes it susceptible to oxidation. The presence of oxygen, transition metals (like copper and iron), and light can accelerate their degradation. Some furanones exhibit antioxidant properties, but they can also act as prooxidants under certain conditions, participating in reactions that generate reactive oxygen species.[2][18][19] This can lead to DNA damage and the formation of compounds like 8-hydroxy-2'-deoxyguanosine.[19]
Interactions with Other Food Components
Furanones do not exist in isolation within a food matrix. They readily interact with other components, which can significantly impact their stability. For example, interactions with sulfur-containing amino acids, such as cysteine, can lead to the formation of new, often meaty, flavor compounds.[1] However, cysteine has also been shown to potentially hinder the formation of sotolon in model wine systems.[20] These interactions can lead to complex reaction cascades, transforming the original furanone into a variety of other key aroma compounds.[1]
Key Furanone Derivatives and Their Degradation Pathways
Different furanone derivatives exhibit distinct stability profiles and degradation pathways. Understanding these specifics is crucial for targeted flavor management.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF / Furaneol®)
-
Sensory Profile: Sweet, caramel, fruity, strawberry-like.[1][6]
-
Stability: Generally unstable across a range of pH values.[3][11] Its glycosidically bound form, HDMF β-D-glucoside, is more stable, while the malonylated glucoside is even more resistant to enzymatic hydrolysis.[3][11]
-
Degradation: Thermal degradation can lead to ring-opening and the formation of other cyclic carbonyls.[12] It can also participate in further Maillard reactions and interact with amino acids.[1]
3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon)
-
Formation Pathways: Can be formed through multiple pathways, including the aldol condensation of acetaldehyde and α-ketobutyric acid, from Maillard reaction intermediates, and the oxidative degradation of ascorbic acid in the presence of ethanol.[10][22] Fructose degradation is also a key pathway in fortified wines.[20]
-
Degradation: The stability of sotolon is influenced by pH and temperature, with its formation being favored at temperatures above 70°C in model systems.[21] The Strecker degradation of its precursor, 4-hydroxy-L-isoleucine, is a competing reaction.[21]
Furan and its Derivatives
-
Significance: Furan is a processing contaminant with potential carcinogenic properties.[7][23]
-
Formation: It can be formed from the thermal degradation of carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids.[7][24][25] The decarboxylation of 2-furoic acid and dehydration of furfuryl alcohol are also significant pathways.[16][17]
-
Degradation: Microbial degradation pathways for furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) have been identified, often involving oxidation and reduction to their corresponding acid and alcohol forms.[26]
Analytical Methodologies for Furanone Analysis
Accurate assessment of furanone stability and degradation requires robust analytical techniques capable of identifying and quantifying these compounds, often at trace levels, within complex food matrices.
Sample Preparation and Extraction
Given the volatility of many furanones, headspace-based extraction techniques are commonly employed.
-
Headspace Solid-Phase Microextraction (HS-SPME): A widely used, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds.[24][27] The choice of fiber coating (e.g., CAR/PDMS, DVB/CAR/PDMS) is critical for efficient extraction.[24]
-
Liquid-Liquid Extraction (LLE): A traditional method that can be effective for less volatile furanones or when a larger sample volume is required.[28]
Chromatographic Separation and Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information for confident identification and quantification.[24][29][30] The use of tandem mass spectrometry (GC-MS/MS) can enhance selectivity and sensitivity.[9][27]
-
Gas Chromatography-Olfactometry (GC-O): This technique utilizes the human nose as a detector to identify odor-active compounds as they elute from the GC column.[29] It is invaluable for pinpointing which furanones are contributing to the overall aroma profile of a food product.[29]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Particularly useful for the analysis of less volatile or thermally labile furanone derivatives and their precursors.[20][28]
Experimental Protocol: HS-SPME-GC-MS Analysis of Furanones in a Liquid Food Matrix
-
Sample Preparation: Homogenize the liquid food sample. Transfer a precise volume (e.g., 5 mL) into a headspace vial.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated furanone analogue) to each sample for accurate quantification.
-
Matrix Modification (Optional): Add a salt (e.g., NaCl) to the sample to increase the ionic strength and enhance the partitioning of volatile compounds into the headspace.
-
HS-SPME Extraction: Place the vial in a heated autosampler. Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation.
-
GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the hot GC inlet. Separate the compounds on an appropriate capillary column (e.g., a mid-polar column like a DB-5ms).
-
Detection and Quantification: Use a mass spectrometer to detect the eluting compounds. Identify furanones based on their retention times and mass spectra. Quantify using the internal standard method.
Visualization of Key Processes
Generalized Furanone Degradation Pathways
Caption: Factors influencing furanone degradation.
HS-SPME-GC-MS Workflow for Furanone Analysis
Sources
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- 2. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Use of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in preventing oxidation during fat frying of potato chips and baking of croissants | Semantic Scholar [semanticscholar.org]
- 19. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
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- 24. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. eurl-pc.eu [eurl-pc.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Abstract: This document provides a comprehensive guide for the synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a valuable flavor and fragrance compound. The protocol is designed for researchers in organic synthesis, food chemistry, and drug development. It details a robust two-stage synthetic pathway, beginning with the formation of the key intermediate, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), followed by its esterification. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of Furanone Esters
4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commercially known as Furaneol®, is a pivotal aroma compound found in numerous fruits, most notably strawberries and pineapples.[1][2][3] Its characteristic sweet, caramel-like scent makes it highly sought after in the food and fragrance industries.[1][3] The esterification of Furaneol®, such as its conversion to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, modifies its organoleptic properties, often introducing fruity and buttery notes that expand its application profile.[4]
This guide presents a reliable method for the laboratory-scale synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. The synthetic strategy is bifurcated into two core stages:
-
Synthesis of the Precursor: Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) from commercially available starting materials.
-
Esterification: Acylation of the 4-hydroxy group of Furaneol® with a butyryl moiety to yield the target compound.
Each stage is detailed with step-by-step protocols, mechanistic insights, and data presentation to facilitate successful execution.
Part I: Synthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)
The synthesis of Furaneol® can be approached through various routes. While methods involving expensive sugars like rhamnose exist, a more accessible pathway involves the zinc-mediated coupling of methylglyoxal, followed by a base-catalyzed cyclization.[5] This method is advantageous due to the availability of the starting materials and its straightforward execution.
Principle and Mechanism
The reaction proceeds in two distinct steps. First, an aqueous solution of methylglyoxal undergoes a reductive coupling reaction in the presence of powdered zinc and acetic acid. This forms the key intermediate, threo-3,4-dihydroxyhexane-2,5-dione. The zinc acts as a reducing agent, facilitating the carbon-carbon bond formation between two molecules of methylglyoxal. The subsequent step involves an intramolecular cyclization of this diketone intermediate under mildly basic conditions to form the furanone ring.[5]
Experimental Protocol: Furaneol® Synthesis
Safety Precaution: This procedure involves handling acids and flammable solvents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent/Material | Grade | M.W. ( g/mol ) | Quantity | Supplier Example |
| Methylglyoxal (40% in H₂O) | Reagent | 72.06 | 90.0 g | Sigma-Aldrich |
| Zinc Dust (<10 µm) | Reagent | 65.38 | 36.0 g | Sigma-Aldrich |
| Glacial Acetic Acid | ACS | 60.05 | 50.0 mL | Fisher Scientific |
| Disodium Phosphate (Na₂HPO₄) | Anhydrous | 141.96 | 40.0 g | VWR |
| Dichloromethane (DCM) | ACS | 84.93 | 500 mL | Fisher Scientific |
| Sodium Chloride (NaCl) | ACS | 58.44 | As needed | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | As needed | Fisher Scientific |
| Deionized Water | - | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Coupling Reaction:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the methylglyoxal solution (90.0 g).
-
In a separate beaker, dilute glacial acetic acid (50.0 mL) with 400 mL of deionized water.
-
Slowly add the powdered zinc (36.0 g) to the stirring methylglyoxal solution.
-
Begin the dropwise addition of the diluted acetic acid solution from the dropping funnel. Maintain the internal reaction temperature between 35-40°C using a water bath for cooling. The addition should take approximately 1 hour.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.[5]
-
-
Workup of Intermediate:
-
Filter the reaction mixture through a bed of celite to remove unreacted zinc and other solids. Wash the filter cake with 50 mL of deionized water.
-
Transfer the filtrate to a 1 L round-bottom flask and concentrate under reduced pressure (rotary evaporator) at 50°C until the total volume is approximately 100 mL. This concentrated aqueous solution contains the threo-3,4-dihydroxyhexane-2,5-dione intermediate and is used directly in the next step.
-
-
Cyclization Reaction:
-
In a 500 mL flask, dissolve disodium phosphate (40.0 g) in 150 mL of deionized water.
-
Add the concentrated intermediate solution to the phosphate buffer.
-
Heat the mixture to 70°C with stirring and maintain this temperature for 24 hours.[5] The solution will gradually darken.
-
-
Extraction and Purification:
-
Cool the reaction mixture to room temperature.
-
Saturate the aqueous solution with sodium chloride to facilitate extraction.
-
Extract the product with dichloromethane (4 x 100 mL).
-
Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude brown oil.
-
Purify the crude product by vacuum distillation (boiling point approx. 80-90°C at 0.5 mmHg) or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 4-hydroxy-2,5-dimethyl-3(2H)-furanone as a white to pale yellow crystalline solid.[6]
-
Part II: Synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
This stage involves the esterification of the 4-hydroxy group of the synthesized Furaneol®. The use of butyryl chloride in the presence of a base like pyridine is a highly effective method for this acylation.
Principle and Mechanism: Acylation of Furaneol®
The synthesis of the target ester is achieved via nucleophilic acyl substitution. The hydroxyl group of Furaneol® acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. Pyridine serves a dual purpose: it acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and it scavenges the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Figure 1. Butyrylation of Furaneol®.
Experimental Protocol: Esterification
Safety Precaution: Butyryl chloride is corrosive and lachrymatory. Pyridine is flammable and toxic. This procedure must be performed in a well-ventilated fume hood. Wear appropriate PPE.
Materials and Reagents:
| Reagent/Material | Grade | M.W. ( g/mol ) | Quantity | Supplier Example |
| Furaneol® (from Part I) | Purified | 128.13 | 5.0 g (39.0 mmol) | - |
| Butyryl Chloride | 99% | 106.55 | 4.58 g (43.0 mmol) | Sigma-Aldrich |
| Pyridine | Anhydrous | 79.10 | 50 mL | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | 74.12 | 200 mL | Fisher Scientific |
| Hydrochloric Acid (HCl) | 2 M aq. | 36.46 | 150 mL | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | 84.01 | 100 mL | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | As needed | Fisher Scientific |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the synthesized Furaneol® (5.0 g, 39.0 mmol).
-
Add anhydrous pyridine (50 mL) to dissolve the solid.
-
Cool the flask to 0°C in an ice-water bath.
-
-
Acylation:
-
Add butyryl chloride (4.58 g, 43.0 mmol) to the dropping funnel.
-
Add the butyryl chloride dropwise to the stirred, cooled solution over 30 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into 100 mL of diethyl ether.
-
Carefully transfer the ether solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
2 M HCl (3 x 50 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (50 mL).
-
-
Dry the ethereal layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product as a pale yellow oil.
-
-
Final Purification:
-
Purify the crude oil by vacuum distillation or column chromatography (silica gel, eluent: 10-20% ethyl acetate in hexane) to yield pure 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.[4]
-
Overall Synthetic Workflow
The entire process from starting materials to the final purified product is summarized in the workflow diagram below.
Caption: Figure 2. Overall Synthesis Workflow.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the butyrate chain and the furanone core.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₁₄O₄, M.W. = 198.22 g/mol ).[4][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1760 cm⁻¹) and the furanone carbonyl (~1720 cm⁻¹).
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]
- LICKER, J., et al. (2003). Furanone synthesis. Google Patents (WO2003051857A2).
-
ResearchGate. (2025). Synthesis of chiral 2(5H)-furanone derivatives with 1,3-butadiyne structure. Retrieved from [Link]
-
ResearchGate. (2025). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. Retrieved from [Link]
-
Perez, A. G., et al. (1998). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 46(9), 3603–3607. Retrieved from [Link]
-
Hofmann, T., & Schieberle, P. (2000). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 66(10), 4323–4328. Retrieved from [Link]
-
Bentham Science. (n.d.). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]
-
Hener, U., et al. (2000). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Journal of Agricultural and Food Chemistry, 48(8), 3521-3525. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride. Retrieved from [Link]
- Buechi, G. H., & Demole, E. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. Google Patents (US4294767A).
-
Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 13(4), 753-763. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE. Retrieved from [Link]
-
ResearchGate. (2025). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (1996). Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H). Retrieved from [Link]
-
Wikipedia. (n.d.). Furaneol. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]
-
Raab, T., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6956-6984. Retrieved from [Link]
-
PubChem. (n.d.). Furaneol. Retrieved from [Link]
-
ResearchGate. (2025). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Retrieved from [Link]
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- 2. Furaneol - Wikipedia [en.wikipedia.org]
- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | C10H14O4 | CID 19872333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]
- 7. GSRS [precision.fda.gov]
Application Notes & Protocols for the Analytical Quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Introduction
4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a significant contributor to the aroma profile of many fruits and processed foods, presents a unique analytical challenge due to its potential for hydrolysis and thermal degradation.[1][2] As a key flavoring agent, its accurate quantification is paramount for quality control in the food and beverage industry, as well as for regulatory compliance and new product development. This document provides a comprehensive guide to the analytical standards and protocols for the robust and reliable quantification of this compound, designed for researchers, scientists, and drug development professionals who may encounter furanone derivatives.
The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with international regulatory standards, such as those set forth by the FDA and outlined in the ICH Q2(R1) guidelines.[3][4][5][6][7][8][9][10] The protocols are presented with an emphasis on the causality behind experimental choices, ensuring a deep understanding of the analytical process.
Physicochemical Properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) butanoate | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O₄ | PubChem[1] |
| Molecular Weight | 198.22 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | JECFA[1] |
| Solubility | Insoluble in water; Soluble in ethanol | JECFA[1] |
| Boiling Point | 215.53 °C (estimated) | The Good Scents Company[11] |
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
While Gas Chromatography (GC) is a powerful tool for volatile analysis, HPLC is often preferred for furanone derivatives to mitigate the risk of thermal degradation that can occur at high GC inlet temperatures.[12][13] A reversed-phase HPLC (RP-HPLC) method offers excellent selectivity and sensitivity for compounds of moderate polarity like 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.[12][14][15][16]
Principle of the Method
The proposed RP-HPLC method separates the analyte from matrix components based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds, with the elution order being dependent on the relative polarity of the analytes. Detection is achieved using a UV-Vis or Diode Array Detector (DAD), leveraging the chromophoric nature of the furanone ring.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
The accuracy of the quantification is directly dependent on the quality of the reference standard and the care taken in preparing standard solutions.
Materials:
-
4-Butyroxy-2,5-dimethyl-3(2H)-furanone analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Class A volumetric flasks and pipettes
Procedure:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 4-Butyroxy-2,5-dimethyl-3(2H)-furanone standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with the same solvent.
-
Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the expected concentration range of the samples.
-
A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Protocol 2: Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering components. Given the compound's insolubility in water and solubility in ethanol, a liquid-liquid or solid-phase extraction is appropriate.
Materials:
-
Sample containing 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
-
Acetonitrile
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
Procedure (Solid-Phase Extraction):
-
Sample Pre-treatment:
-
For liquid samples, dilute an accurately measured volume with water to reduce the organic content.
-
For solid samples, perform an initial extraction with an appropriate solvent (e.g., ethanol or acetonitrile), followed by filtration or centrifugation.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte with a small volume of a strong solvent (e.g., 2 x 1 mL of acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Sources
- 1. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | C10H14O4 | CID 19872333 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Gas chromatography-mass spectrometry (GC-MS) analysis of furanones
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Furanones
For Researchers, Scientists, and Drug Development Professionals
Furanones are a diverse class of heterocyclic organic compounds that play a significant role in the aroma and flavor profiles of a wide array of foods and beverages, including fruits, coffee, and thermally processed products.[1] Beyond their sensory importance, certain furanones and their derivatives are of interest in pharmaceutical and toxicological research due to their potential biological activities and as process contaminants. The accurate and sensitive analysis of these compounds is therefore critical. However, the inherent chemical properties of many furanones, such as high polarity and thermal instability, present considerable analytical challenges.[2][3][4][5][6]
This guide will navigate these challenges, providing detailed protocols for sample preparation, derivatization, and GC-MS analysis, ensuring reliable and reproducible results.
The Analytical Imperative: Why GC-MS for Furanone Analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, including furanones.[1] The coupling of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry provides the specificity and sensitivity required for complex matrices.
The fundamental principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. Subsequently, the eluted compounds are ionized, fragmented, and detected by the mass spectrometer, yielding a unique mass spectrum that serves as a chemical fingerprint for identification.
Navigating the Matrix: Sample Preparation Strategies
The selection of an appropriate sample preparation technique is paramount to the success of furanone analysis. The primary objectives are to isolate the target analytes from the sample matrix, concentrate them to detectable levels, and minimize the introduction of interfering substances.
Headspace-Based Techniques for Volatile Furanones
For highly volatile furanones, headspace sampling is an effective and often automated approach that minimizes sample handling and matrix effects.[7][8][9][10][11]
-
Static Headspace (SHS): In SHS, a liquid or solid sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system. This technique is particularly useful for samples with high concentrations of furanones, such as coffee.[12]
-
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME offers enhanced sensitivity for trace-level analysis.[12][13] A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. The furanones adsorb onto the fiber, which is then thermally desorbed in the hot GC inlet. The choice of fiber coating is critical and depends on the polarity of the target furanones.[12]
Extraction Techniques for Less Volatile Furanones
For furanones with lower volatility or those present in complex solid or liquid matrices, more exhaustive extraction methods are necessary.
-
Solid-Phase Extraction (SPE): SPE is a robust method for sample cleanup and concentration from liquid samples like fruit juices and wines.[2] The sample is passed through a cartridge containing a solid sorbent that retains the furanones. After washing away interferences, the furanones are eluted with a small volume of an appropriate solvent.
-
QuEChERS-Based Methods: Originally developed for pesticide residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been adapted for the analysis of furanones in complex food matrices like meat, cheese, and fish.[14] This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE with various sorbents to remove matrix components.[14]
Enhancing Volatility and Stability: The Critical Role of Derivatization
Many furanones, particularly hydroxy-substituted ones like furaneol (strawberry furanone), exhibit high polarity and thermal instability, making them unsuitable for direct GC analysis.[2][3][4][6] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[15][16]
Common Derivatization Strategies for Furanones
-
Silylation: This is a prevalent derivatization technique that replaces active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group.[15] Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are commonly used.
-
Acylation and Alkylation: These methods involve the reaction of functional groups with acylating or alkylating reagents. For instance, pentafluorobenzyl bromide (PFBBr) can be used to derivatize hydroxyl groups, creating a stable and less polar derivative that is amenable to GC-MS analysis.[3][4][6][16]
Below is a generalized workflow for the GC-MS analysis of furanones, illustrating the key decision points from sample receipt to data analysis.
Caption: Generalized workflow for the GC-MS analysis of furanones.
Protocols for Furanone Analysis
The following protocols provide detailed, step-by-step methodologies for the analysis of furanones in different matrices.
Protocol 1: HS-SPME-GC-MS for Volatile Furanones in Liquid Samples
This protocol is suitable for the analysis of volatile furanones in beverages and other liquid matrices.
Materials:
-
HS-SPME autosampler
-
GC-MS system
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Saturated sodium chloride (NaCl) solution
-
Internal standard (e.g., d4-furan)
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Salting Out: Add 1 g of NaCl to enhance the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard solution.
-
Incubation: Equilibrate the vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) with agitation.[7]
-
Extraction: Expose the SPME fiber to the headspace for a set time (e.g., 30 minutes) to allow for the adsorption of analytes.
-
Desorption and GC-MS Analysis: Immediately introduce the fiber into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes). Start the GC-MS data acquisition.
Protocol 2: QuEChERS-GC-MS for Furanones in Solid Food Matrices
This protocol is adapted for the extraction of furanones from complex solid matrices like meat or cheese.[14]
Materials:
-
Homogenizer
-
Centrifuge
-
50 mL and 15 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂H Citrate sesquihydrate)
-
Dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA and C18 sorbents)
-
GC-MS system
Procedure:
-
Sample Homogenization: Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water and 10 mL of ACN. Shake vigorously for 10 minutes.
-
Salting Out and Phase Separation: Add the QuEChERS salt packet, shake for 10 minutes, and centrifuge at 2500 x g for 5 minutes.
-
Cleanup: Transfer an aliquot of the ACN supernatant to a dSPE tube. Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.
-
Final Extract: Transfer the cleaned extract into a GC vial for analysis.
Protocol 3: Derivatization of Hydroxy-Furanones for GC-MS Analysis
This protocol describes the derivatization of polar furanones like furaneol using pentafluorobenzyl bromide (PFBBr).[3][4]
Materials:
-
Sample extract containing hydroxy-furanones
-
Pentafluorobenzyl bromide (PFBBr) solution
-
Basic solution (e.g., sodium hydroxide)
-
Heating block or water bath
-
Extraction solvent (e.g., hexane)
-
GC-MS system
Procedure:
-
Reaction Setup: In a reaction vial, combine the sample extract with the basic solution.
-
Derivatization: Add the PFBBr solution and heat the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Extraction of Derivative: After cooling, extract the derivatized furanone with an organic solvent like hexane.
-
Analysis: Inject the organic phase into the GC-MS system.
Instrumental Parameters for GC-MS Analysis
The optimization of GC-MS parameters is crucial for achieving good separation and sensitive detection of furanones. The following tables provide typical starting parameters that should be optimized for specific applications.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Typical Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-Wax (30 m x 0.32 mm, 0.25 µm) | DB-5ms is a good general-purpose non-polar column, while DB-Wax is a polar column suitable for more polar furanones.[14][17] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 0.9 - 1.7 mL/min (constant flow) | Optimized for the best separation efficiency.[8][14] |
| Inlet Temperature | 250 - 280°C | Ensures rapid volatilization of the analytes without thermal degradation.[14][17] |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analytes to the column for trace analysis.[14] |
| Oven Program | Initial: 50°C (2 min), Ramp: 30°C/min to 85°C, Ramp: 5°C/min to 95°C, Ramp: 30°C/min to 265°C (hold 5 min) | A multi-step temperature program allows for the separation of compounds with a wide range of boiling points.[14] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for generating consistent mass spectra.[17] |
| Source Temperature | 150 - 230°C | Optimized to prevent analyte degradation and maintain sensitivity.[8][17] |
| Quadrupole Temperature | ~150°C | Ensures stable performance of the mass analyzer.[8] |
| Scan Mode | Full Scan (m/z 35-150) or Selected Ion Monitoring (SIM) | Full scan is used for qualitative analysis and library searching.[7][8] SIM mode provides higher sensitivity for quantitative analysis of target compounds.[9] |
The fragmentation pathways of furanones upon electron ionization are crucial for their identification. Below is a simplified representation of the fragmentation of a generic furanone molecule in the mass spectrometer.
Caption: Simplified schematic of furanone fragmentation in a mass spectrometer.
Data Analysis, Quantification, and Method Validation
Compound Identification
The identification of furanones is typically achieved by comparing the acquired mass spectrum of a chromatographic peak with reference spectra in a mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[18][19][20][21][22] Confirmation of identity should also be based on the retention time of the analyte matching that of a certified reference standard analyzed under the same conditions.
Quantification
Accurate quantification of furanones is generally performed using an internal standard method to correct for variations in sample preparation and instrument response. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the target furanone and a constant concentration of the internal standard. The response ratio (peak area of analyte / peak area of internal standard) is plotted against the concentration of the analyte.
Table 3: Method Performance and Validation Parameters
The following table summarizes typical performance characteristics for the GC-MS analysis of furanones, demonstrating the sensitivity and reliability of the described methods.
| Parameter | Furaneol (SPME with Derivatization) | 2(5H)-furanone (QuEChERS) |
| Limit of Detection (LOD) | 0.5 ng/mL[2][3][4][6] | Not explicitly stated, but method is sensitive. |
| Limit of Quantification (LOQ) | 2 ng/mL[2][3][4][6] | 50 µg/kg[14] |
| Linear Range | 2 - 500 ng/mL[2][3][4][6] | Not explicitly stated. |
| Repeatability (RSD%) | 9.5%[2][3][4][6] | Not explicitly stated. |
Method validation is a critical step to ensure that the analytical procedure is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[5][23]
Conclusion
The GC-MS analysis of furanones is a powerful yet challenging endeavor that requires careful consideration of sample preparation, the potential need for derivatization, and the optimization of instrumental parameters. By understanding the underlying principles and applying the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of furanones in a variety of matrices. The methodologies described herein provide a solid foundation for both routine analysis and advanced research into the role of these important compounds.
References
- Benchchem. A Comparative Guide to Furanone Identification in Food Samples: Cross-Validation of GC-O and GC-MS.
- Benchchem. Application Notes & Protocols for Furaneol Analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
- EURL-PC. Analytical approach suitable for Determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food (meat, cheese and fish) with smoke flavour.
- Blank, I. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- PubMed. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
- ResearchGate. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water | Request PDF.
- ResearchGate. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
- PubMed. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples.
- LCGC International. Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling.
- NIST WebBook. 2(5H)-Furanone, 3-methyl-.
- FDA. Determination of Furan in Foods.
- NIST WebBook. 2(5H)-Furanone.
- NIST WebBook. 2(3H)-Furanone, 5-butyldihydro-.
- NIST WebBook. 2(5H)-Furanone, 5-ethyl-.
- NIST WebBook. 2(3H)-Furanone, dihydro-4,5-dimethyl-.
- Benchchem. A Guide to the Validation of a New Analytical Method for Furaneol Using Certified Reference Materials.
- ResearchGate. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry | Request PDF.
- Restek. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique.
- PerkinElmer. Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.
- NIH. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
- ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF.
- NIH. A systematic review on the determination and analytical methods for furanic compounds in caramel models - PMC.
- PubMed. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives.
- PubMed. Determination of the Strong Mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and Its Analogues by GC-ITD-MS-MS.
- ResearchGate. A systematic review on the determination and analytical methods for furanic compounds in caramel models.
- ResearchGate. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption.
- ResearchGate. Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods | Request PDF.
- GC Derivatization.
- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
- PubMed. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods.
- BAuA. Determination of furan in exhaled air by GC-MS/MS.
- Thermo Fisher Scientific. GC/MS Determination of Furan in Food and Beverages using a PLOT Column.
- SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Der Pharma Chemica. Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp.
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Application Note: Quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in Food Samples
Abstract
This application note presents a detailed protocol for the quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a significant flavor compound, in various food matrices. The methodology leverages Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry, providing a comprehensive framework from sample preparation to data analysis, grounded in established analytical principles and validated against international standards.
Introduction: The Significance of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in Food Flavor
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a volatile ester compound that contributes to the desirable sensory profile of many food products. It is often associated with sweet, fruity, and caramel-like aroma notes. The presence and concentration of this compound can significantly impact consumer acceptance of products such as fruit-based goods, baked items, and confectionery. Accurate quantification is therefore crucial for product development, quality control, and ensuring batch-to-batch consistency.
The analysis of such flavor compounds within complex food matrices presents analytical challenges, including potential interferences from other matrix components and the compound's volatility. The methods detailed herein are designed to address these challenges, ensuring selective and sensitive quantification.
Analytical Strategy: A Validated Approach
The chosen analytical strategy combines the selectivity of HS-SPME with the robust separation and identification capabilities of GC-MS. This approach is widely recognized for its effectiveness in analyzing volatile and semi-volatile compounds in complex samples[1][2]. The entire workflow is designed to be self-validating, incorporating principles outlined by leading international bodies such as AOAC International and the International Organization for Standardization (ISO)[3][4].
The Rationale Behind Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile compounds in food[4][5]. The core principle involves the partitioning of analytes from the sample matrix into the headspace of a sealed vial, followed by their adsorption onto a coated fiber.
-
Causality of Choice: This method is selected over traditional liquid-liquid extraction to minimize matrix effects, reduce solvent consumption, and enhance sensitivity by concentrating the analytes on the fiber[4]. The choice of fiber coating is critical and is based on the polarity of the target analyte. For a moderately polar ester like 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad selectivity for a wide range of volatile and semi-volatile compounds[6].
The Power of Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of flavor compounds, offering high-resolution separation and definitive identification[1][2].
-
Separation by Gas Chromatography (GC): The GC component separates the extracted volatile compounds based on their boiling points and interactions with the stationary phase of the capillary column. A non-polar column, such as a DB-5ms, is often suitable for the separation of a wide range of flavor compounds.
-
Detection by Mass Spectrometry (MS): The MS detector ionizes the separated compounds, and fragments them in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Detailed Protocols
Reagents and Materials
-
Analytical Standard: 4-Butyroxy-2,5-dimethyl-3(2H)-furanone (≥98% purity)
-
Internal Standard (IS): 4-Acetoxy-2,5-dimethyl-3(2H)-furanone or a suitable stable isotope-labeled analogue.
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)
-
Reagents: Sodium chloride (analytical grade)
-
SPME Fiber: 2 cm DVB/CAR/PDMS, 50/30 µm film thickness
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa
Standard and Sample Preparation
4.2.1. Standard Stock Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the primary stock solution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).
4.2.2. Sample Preparation
-
Solid Samples (e.g., baked goods, fruits): Homogenize a representative portion of the sample. Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
Liquid Samples (e.g., juices, beverages): Pipette 2.0 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification: Add 1.0 g of sodium chloride to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 20 µL of a 1 µg/mL solution) to each sample and calibration standard vial.
-
Sealing: Immediately seal the vials with PTFE/silicone septa and aluminum caps.
HS-SPME Protocol
| Parameter | Recommended Condition | Rationale |
| Incubation Temperature | 60 °C | Balances efficient volatilization with minimizing potential thermal degradation of the analyte. |
| Incubation Time | 15 minutes | Allows for the equilibration of the analyte between the sample matrix and the headspace. |
| Extraction Time | 30 minutes | Sufficient time for the adsorption of the analyte onto the SPME fiber to reach equilibrium. |
| Agitation | 250 rpm | Ensures a homogenous distribution of the analyte in the headspace. |
GC-MS Instrumental Parameters
| Parameter | Recommended Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification. |
Predicted Fragment Ions for SIM:
Based on the structure of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and common fragmentation patterns of esters[7][8], the following ions are predicted to be suitable for SIM analysis:
-
Molecular Ion (M+): m/z 198 (likely to be of low abundance)
-
Fragment 1: m/z 127 (Loss of the butyroxy group)
-
Fragment 2: m/z 71 (Butyryl cation)
-
Fragment 3: m/z 43 (Propyl fragment from the butyryl group)
Note: The exact ions and their relative abundances should be confirmed by running a standard in full scan mode.
Method Validation
To ensure the trustworthiness and reliability of the results, the method should be validated according to established guidelines[3][4]. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Specificity | No interfering peaks at the retention time of the analyte |
Data Analysis and Quantification
-
Peak Identification: Confirm the identity of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in samples by comparing its retention time and mass spectrum with that of a pure standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standards.
-
Quantification: Determine the concentration of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in the samples by interpolating the peak area ratio from the calibration curve.
Conclusion
This application note provides a robust and reliable method for the quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in food samples. The combination of HS-SPME and GC-MS offers the necessary sensitivity and selectivity for accurate analysis in complex matrices. Adherence to the detailed protocols and validation procedures will ensure high-quality data for research, product development, and quality assurance purposes.
References
-
International Accreditation Service. (2015). Guidelines for Food Testing Laboratories. [Link]
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- AOAC International. (2026). Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis.
- Food Safety Institute. (2025).
- LabCompliance. (2006). Validation of Analytical Methods and Procedures.
- SCION Instruments.
- Frank, D. C., et al. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices.
- Song, J., et al. (2019). Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS. Molecules, 24(9), 1827.
- Pino, J. A., & Quijano, C. E. (2012). HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. Food Chemistry, 134(1), 583-587.
- NATA. (2018).
- Zhang, Y., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
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- Shimadzu. GC-MS Flavor Analysis of Foods and Beverages Under Consumption Conditions.
- PerkinElmer, Inc. Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling.
- U.S. Food and Drug Administration. (2006).
- Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Samples (Part 1)
- Thermo Fisher Scientific. GC/MS Determination of Furan in Food and Beverages using a PLOT Column.
- Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064.
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- Whitman College. GCMS Section 6.
- Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- eGyanKosh.
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Solid-phase extraction (SPE) methods for furanone compounds
An In-Depth Guide to Solid-Phase Extraction (SPE) Methods for Furanone Compounds
Authored by: A Senior Application Scientist
Abstract
Furanone compounds are pivotal in the chemical, food, and pharmaceutical industries, celebrated for their distinct aromas and therapeutic potential. However, their inherent high polarity and thermal instability present significant analytical hurdles, particularly in their extraction from complex matrices.[1][2][3][4] This guide provides a comprehensive overview of solid-phase extraction (SPE) methodologies tailored for the efficient isolation and purification of furanones. We will delve into the fundamental principles of SPE, guide the rational selection of sorbents, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible analytical methods for furanone compounds.
The Analytical Challenge of Furanone Compounds
Furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), are responsible for the sweet, caramel-like notes in fruits like strawberries and pineapples.[3][4] Their analysis is critical for quality control in the food and beverage industry and for pharmacokinetic studies in drug development. The primary analytical challenges stem from their physicochemical properties:
-
High Polarity: Furanones are highly soluble in water, which makes their extraction with traditional non-polar solvents inefficient.[1][2][5]
-
Thermal Lability: Many furanones are susceptible to degradation at the high temperatures often used in gas chromatography (GC) analysis, necessitating gentle and efficient sample preparation techniques.[1][2][4][5]
-
Complex Matrices: Furanones are typically present at trace levels within intricate biological, food, or environmental samples, requiring a highly selective extraction method to remove interfering compounds.[1]
Solid-phase extraction (SPE) emerges as a superior technique to liquid-liquid extraction by offering reduced solvent consumption, higher analyte concentration, and cleaner extracts.[6]
The Core Principles of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to isolate analytes of interest from a liquid sample by partitioning them between a solid stationary phase (the sorbent) and the liquid mobile phase. The process is governed by the differential affinity of the analyte and matrix components for the sorbent. The choice of sorbent is paramount and is dictated by the chemical properties of the analyte and the sample matrix.[7][8]
The three primary retention mechanisms in SPE are:
-
Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically aqueous). It is ideal for extracting hydrophobic or moderately polar compounds from aqueous samples.[8][9]
-
Normal-Phase SPE: Uses a polar stationary phase (e.g., silica, alumina) with a non-polar mobile phase. This mode is suited for extracting polar analytes from non-polar organic solvents.[7][10]
-
Ion-Exchange SPE: Involves electrostatic interactions between charged analytes and a sorbent with the opposite charge. This is highly selective for acidic or basic compounds.[8][9]
Given the polar nature of furanones and their common presence in aqueous matrices (e.g., fruit juices, biological fluids), reversed-phase SPE is the most frequently employed and effective mechanism.
Sorbent Selection: A Critical Decision
Choosing the correct sorbent is the foundation of a successful SPE method.[6][7][10] The decision hinges on the polarity of the target furanone and the composition of the sample matrix.
Reversed-Phase Sorbents for Furanone Extraction
For extracting polar furanone compounds from aqueous samples, reversed-phase sorbents are the gold standard.
-
Polymeric Sorbents (e.g., Lichrolut-EN, Polystyrene-Divinylbenzene): These are often the first choice for polar analytes like furanones. They offer high surface area and stability across a wide pH range, leading to excellent retention of polar compounds.[8] A study on the determination of furaneol in fruit juice found that Lichrolut-EN, a polymeric sorbent, was highly effective and exhibited less retention of pigments and other non-volatile interferences compared to traditional C18 sorbents.[11][12]
-
C18 (Octadecyl-bonded Silica): While traditionally used for non-polar compounds, C18 can be effective for some furanones, especially when dealing with less complex matrices.[8][13] For sample cleanup prior to HPLC analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a C18 cartridge is recommended.[14]
Normal-Phase and Other Sorbents
While less common for typical furanone applications, other sorbents have specific uses:
-
Silica or Diol: These polar sorbents would be used in a normal-phase approach if the furanone was dissolved in a non-polar solvent.[7][10]
-
Florisil®: A magnesium-silicate sorbent, often used for pesticide residue analysis, can also be applied for the cleanup of chlorinated pesticides and polysaccharides from samples.[10]
Quantitative Performance of Furanone SPE Methods
The effectiveness of an SPE method is measured by its analytical performance. The following table summarizes quantitative data from various studies on furanone analysis, highlighting the high recovery and sensitivity achievable with optimized SPE protocols.
| Analyte/Method | Sorbent/Technique | Matrix | Recovery | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| Furaneol | Lichrolut-EN SPE-GC-MS | Fruit Juice | 98% | - | - | [11] |
| Furan and 10 derivatives | SPME Arrow (CAR/PDMS) GC-MS/MS | Canned Oily Fish | 76-117% | - | 0.003–0.675 ng/g | [15][16] |
| Furan and derivatives | HS-SPME-GC-MS | Various Foods | 77.81–111.47% | ≤ 0.02 ng/g | ≤ 0.06 ng/g | [17] |
| 2(5H)-furanone | QuEChERS-like GC-MS/MS | Meat, Fish, Cheese | - | - | 50 µg/kg | [18] |
| Seven Furfural Compounds (incl. 2(5H)-furanone) | QuEChERS GC-MS/MS | Milk Powder | 92.06–106.19% | 0.0003–0.001 mg/kg | 0.001–0.003 mg/kg | [19][20] |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the solid-phase extraction of furanone compounds.
Protocol 1: General Reversed-Phase SPE for Furanones in Aqueous Samples
This protocol is a robust starting point for extracting polar furanones from matrices like fruit juice or environmental water samples. It is based on the principles of reversed-phase chromatography using a polymeric sorbent.
Caption: Hydrophobic interaction retains polar furanone.
Protocol 2: QuEChERS Method for Complex Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive SPE (dSPE) for cleanup. It is highly effective for multi-residue analysis in complex matrices like meat, dairy, and vegetables. [21] Methodology:
-
Sample Homogenization & Extraction:
-
Weigh 4-10 g of a homogenized sample into a 50 mL centrifuge tube. [18][21] * Add 10 mL of water (if the sample is not already aqueous) and 10 mL of acetonitrile. Acetonitrile is used as the extraction solvent due to its ability to effectively precipitate proteins and separate from the aqueous layer.
-
Shake vigorously for 10 minutes.
-
-
Salting-Out Partitioning:
-
Add a salt mixture, typically containing magnesium sulfate (MgSO₄) to remove water, and sodium chloride (NaCl) and citrate salts to induce phase separation and buffer the pH. [18][21] * Shake vigorously for another 10 minutes and then centrifuge to separate the acetonitrile layer (top layer) from the aqueous/solid layer.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 4 mL) of the acetonitrile supernatant into a dSPE tube.
-
The dSPE tube contains a sorbent (e.g., PSA to remove organic acids, C18 to remove lipids) and MgSO₄ to remove any remaining water. * Shake for 10 minutes and centrifuge.
-
-
Final Extract:
Troubleshooting and Optimization
Achieving high, reproducible recovery requires careful optimization.
-
Low Recovery: If analyte recovery is poor, consider the following:
-
Flow Rate: Decrease the sample loading flow rate to improve retention. [22] * Elution Solvent: Increase the strength or volume of the elution solvent. Adding a "soak time," where the elution solvent sits in the cartridge for several minutes, can also improve recovery. [22] * pH Adjustment: Ensure the sample pH is optimal for analyte retention.
-
-
Poor Purity: If the final extract contains significant interferences:
-
Wash Step: Optimize the wash solvent. Increase its strength slightly to remove more interferences, but not so much that it elutes the target analyte.
-
Sorbent Choice: A different sorbent or a mixed-mode sorbent might provide better selectivity.
-
Conclusion
Solid-phase extraction is an indispensable tool for the analysis of challenging furanone compounds. By understanding the underlying principles of sorbent-analyte interaction and systematically optimizing each step of the process, researchers can develop highly efficient and robust methods. The protocols provided in this guide, from general reversed-phase SPE to the modern QuEChERS approach, offer validated starting points for isolating furanones from diverse and complex matrices. The successful implementation of these methods will enable more accurate quantification, leading to improved quality control in industry and more reliable data in scientific research.
References
- Huang, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
- Chen, A. & Qian, M. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate.
- LCGC International. Understanding and Improving Solid-Phase Extraction.
- ALWSCI. (n.d.). How To Choose The Right SPE Sorbent For Your Application?.
- Chen, A. & Qian, M. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed.
- Applied Separations. (n.d.). Solid Phase Extraction Selection Guide and Procedures.
- SiliCycle. (n.d.). How to choose the SPE sorbent?.
- BenchChem. (2025). Application Notes and Protocols for the Extraction of Furaneol from Complex Food Samples.
- Huang, Y., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.
- Huang, Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
- Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry.
- Sanz, C., et al. (1997). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. ResearchGate.
- Du, X. & Qian, M. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. PubMed.
- EURL-PC. (2024). 2(5H)‐furanone in food (meat, cheese and fish).
- Huang, Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed.
- PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery.
- QuEChERS.com. (n.d.). QuEChERS: Home.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Huang, Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
- Wang, J., et al. (2020). A rapid and sensitive method for simultaneous quantification of seven furfural compounds in milk powder based on GC-MS/MS combined with QuEChERS method. J-Stage.
- BenchChem. (2025). Technical Support Center: Optimizing Furaneol Extraction from Solid Samples.
- BenchChem. (2025). Application Notes and Protocols for Furaneol Extraction from Strawberry Puree.
- Du, X. & Qian, M. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. ResearchGate.
- ResearchGate. (n.d.). Recovery values (%) obtained during the SPE optimization procedure.
- Wang, J., et al. (2020). A rapid and sensitive method for simultaneous quantification of seven furfural compounds in milk powder based on GC-MS/MS. J-Stage.
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- ResearchGate. (n.d.). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry.
- U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE).
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Furanones
Abstract
Furanones are a critical class of heterocyclic compounds, renowned for their significant contributions to the aroma and flavor profiles of numerous foods, such as fruits, coffee, and wine.[1][2][3] Key examples include 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®), which imparts a characteristic sweet, strawberry-like aroma, and sotolon, which provides caramel or curry-like notes.[2][4][5][6] Beyond flavor science, furanone derivatives are also explored as intermediates in pharmaceutical development.[2] Given their potent sensory impact and chemical relevance, accurate quantification is essential for quality control, product development, and research. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and reliable platform for the analysis of these often polar and thermally labile compounds, avoiding the potential for thermal degradation inherent in gas chromatography (GC) techniques.[7][8][9] This guide provides a comprehensive overview and detailed protocols for the analysis of furanones using Reversed-Phase HPLC (RP-HPLC) with UV detection.
Principle of Chromatographic Separation
The successful separation of furanones by HPLC hinges on exploiting their specific physicochemical properties. Because most flavor-active furanones are moderately polar, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and effective technique.[8][10]
Causality Behind the Method:
-
Stationary Phase: The separation is achieved on a nonpolar stationary phase, typically a column packed with silica particles chemically bonded with C18 (octadecyl) alkyl chains. This creates a hydrophobic surface.
-
Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH), is used to carry the sample through the column.[10][11]
-
Separation Mechanism: The principle of separation is based on hydrophobic interactions.[10] Furanone molecules partition between the polar mobile phase and the nonpolar stationary phase. Less polar furanone derivatives will have a stronger affinity for the C18 stationary phase and will be retained longer, resulting in a later elution time. More polar analytes interact more readily with the mobile phase and elute sooner.
-
Gradient Elution: To achieve optimal separation for a mixture of furanones with varying polarities, a gradient elution is often employed. This involves systematically increasing the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase over the course of the analysis. This ensures that more strongly retained, less polar compounds are eluted in a reasonable time with good peak shape.
-
Mobile Phase Additives: The addition of an acidifier, such as phosphoric acid or formic acid, to the mobile phase is a common and critical practice.[10][11] This serves two main purposes:
-
Suppressing Silanol Interactions: It protonates the residual silanol groups on the silica support, minimizing unwanted secondary interactions that can lead to peak tailing and poor resolution.
-
Ensuring Consistent Ionization: It maintains a consistent, low pH to ensure that acidic or basic functional groups on the furanone molecules are in a single protonation state, leading to sharp, reproducible peaks. Formic acid is preferred for mass spectrometry (MS) compatibility as it is volatile.[11][12]
-
Instrumentation and Method Parameters
A standard HPLC system is suitable for furanone analysis. The key components and typical parameters are summarized below.
Table 1: Summary of HPLC Methods for Furanone Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF / Furaneol) | Zorbax ODS (C18) | 0.05M Sodium Acetate (pH 4.0) / Methanol (70:30) | Not Specified | UV (290 nm) | [8] |
| Furaneol, Furaneol-β-glucoside, Mesifurane | RP C18 | Acetate Buffer / Methanol | Not Specified | UV (280 nm) | [7] |
| 2(5H)-Furanone | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | 1.0 | UV (Low UV) | [10][11] |
| Sotolon | C18 | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | 0.4 | UPLC-MS | [13] |
Detector Selection: UV vs. Mass Spectrometry (MS)
-
UV Detector: A UV-Vis or Photodiode Array (PDA) detector is the most common choice for routine analysis. Furanones possess chromophores that absorb UV light, typically in the 250-300 nm range.[7][8] A PDA detector offers the advantage of acquiring full UV spectra for each peak, which aids in peak purity assessment and compound identification.[14] However, complex matrices like fruit juices can contain interfering compounds that absorb at the same wavelength, potentially leading to inaccurate quantification.[15]
-
Mass Spectrometry (MS) Detector: For higher sensitivity and specificity, especially in complex matrices or for trace-level analysis, coupling the HPLC to a mass spectrometer (LC-MS) is superior.[13][16] MS detection can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation patterns, providing unequivocal results even when chromatographic resolution is incomplete. The limits of quantification for UPLC-MS methods can be significantly lower than for HPLC-UV methods.[13]
Experimental Protocols
The following protocols provide a self-validating framework for the quantitative analysis of furanones. Adherence to these steps ensures accuracy and reproducibility.
Workflow for Furanone Quantification by HPLC
Protocol 3.1: Sample Preparation from Liquid Matrix (e.g., Fruit Juice)
This protocol is adapted from methods used for analyzing DMHF in pineapple and grapefruit juices.[8] The objective is to remove sugars, acids, and other polar interferences while retaining the furanone analytes.
-
Clarification: Centrifuge approximately 10 mL of the juice sample at 10,000 x g for 15 minutes to pellet suspended solids.
-
SPE Cartridge Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load 5 mL of the clarified juice supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar interferences.
-
Elution: Elute the retained furanones with 5 mL of methanol into a clean collection vial.
-
Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., Water:Methanol 70:30).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[10]
Protocol 3.2: Preparation of Standards and Calibration
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the furanone analytical standard (e.g., Furaneol) and dissolve it in 10 mL of methanol in a volumetric flask. This is your primary stock.[17][18]
-
Working Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the working stock solution with the initial mobile phase.[7]
-
Calibration Curve: Inject each standard in triplicate and plot the mean peak area against the known concentration. The resulting calibration curve will be used to determine the concentration of the analyte in unknown samples. A linear regression should yield a correlation coefficient (r²) of >0.999 for a valid curve.[19]
Protocol 3.3: HPLC Method for Furaneol (DMHF) Quantification
This method is based on established RP-HPLC procedures for furanone analysis.[7][8]
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 290 nm.[8]
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 60% B
-
20-22 min: Linear gradient from 60% to 10% B
-
22-30 min: 10% B (Column Re-equilibration)
-
-
Analysis: Inject the prepared standards and samples. Identify the furanone peak based on its retention time compared to the standard. Quantify the peak using the calibration curve.
Method Validation: Ensuring Trustworthiness
Validation is a formal process to confirm that the analytical method is suitable for its intended purpose.[20] Key parameters to evaluate include:[21]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the analyte's retention time in a blank matrix and by checking peak purity with a PDA detector.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[20] Determined from the calibration curve's correlation coefficient (r² > 0.999).[19]
-
Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyzing replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing replicate samples on different days or with different analysts/instruments.
-
Results are expressed as the Relative Standard Deviation (%RSD), which should typically be <2%.[22]
-
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies, where a known amount of the furanone standard is spiked into a blank matrix and analyzed. The percent recovery is calculated and should ideally be within 95-105%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD is often defined as a signal-to-noise ratio of 3:1, while LOQ is 10:1.[23]
Decision Tree for Method Selection
Conclusion
Reversed-phase HPLC with UV detection provides a reliable, accessible, and robust method for the quantification of furanones in various matrices. The protocols detailed in this note, from sample preparation using SPE to method validation, establish a framework for achieving accurate and reproducible results. The causality-driven explanations for experimental choices, such as the use of acidic modifiers and gradient elution, empower the scientist to not only follow the protocol but also to adapt and troubleshoot it effectively. For applications requiring higher sensitivity or absolute confirmation in complex samples, interfacing the HPLC system with a mass spectrometer is the recommended next step.
References
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SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gabrielli, M., Buica, A., Fracassetti, D., Stander, M., Tirelli, A., & du Toit, W. (2015). Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods. Food Chemistry, 169, 26-32. Retrieved from [Link]
-
Sanz, C., Pérez, A. G., Richardson, D. G., & Olias, J. M. (1995). Simultaneous HPLC Determination of 2,5-Dimethyl-4-hydroxy-3(2H)-Furanone and Related Flavor Compounds in Strawberries. Journal of Food Science, 60(6), 1157-1159. (Sourced via ResearchGate). Retrieved from [Link]
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Lee, H. S., & Nagy, S. (1987). High Performance Liquid Chromatography of 2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone in Pineapple and Grapefruit Juices. Journal of Food Science, 52(1), 163-165. (Sourced via ResearchGate). Retrieved from [Link]
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Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
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Fromberg, A., Jørgensen, K., & Mortensen, A. (2007). Methods for the determination of furan in food. JRC Publications Repository. Retrieved from [Link]
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Guichard, E., Pham, T. T., & Etiévant, P. (1993). Quantitative determination of sotolon in wines by high-performance liquid chromatography. Chromatographia, 37, 539-542. (Sourced via Semantic Scholar). Retrieved from [Link]
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Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999–11005. Retrieved from [Link]
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Ferreira, V., Jarauta, I., Lopez, R., & Cacho, J. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A, 1010(1), 95-103. (Sourced via ResearchGate). Retrieved from [Link]
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Milheiro, J., Vilamarim, R., Filipe-Ribeiro, L., Cosme, F., & Nunes, F. (2020). HPLC-UV chromatogram of sotolon (1) and internal standard (2). (Sourced via ResearchGate). Retrieved from [Link]
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Rouseff, R. L., & Rhee, Y. (1998). Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. ACS Symposium Series, 705, 224-235. Retrieved from [Link]
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The Good Scents Company. (n.d.). strawberry furanone, 3658-77-3. Retrieved from [Link]
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Chen, B.-H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6543. Retrieved from [Link]
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Lang, R., et al. (2011). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 34(12), 1435-1442. Retrieved from [Link]
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Watson Noke Scientific Ltd. (n.d.). Furaneol CAS 3658-77-3. Retrieved from [Link]
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Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999–11005. Retrieved from [Link]
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Bi, S., et al. (2009). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A, 1216(24), 4842-4848. (Sourced via ResearchGate). Retrieved from [Link]
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S4Science. (n.d.). Furanic Compounds Determination in HPLC. Retrieved from [Link]
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University of Illinois. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
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Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]
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chemeurope.com. (n.d.). Sotolon. Retrieved from [Link]
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Shimadzu. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]
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Mazzucchelli, I., et al. (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. Analytical and Bioanalytical Chemistry, 401(3), 1013-1021. Retrieved from [Link]
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IJFMR. (2022). An Isocratic RP-HPLC Method Development and Validation for the Quantitative Estimation of Finerenone in Solid Dosage Forms. International Journal for Multidisciplinary Research, 4(4). Retrieved from [Link]
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da Silva, J. K. R., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Cubana de Plantas Medicinales, 29. Retrieved from [Link]
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GSC Online Press. (2024). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. GSC Biological and Pharmaceutical Sciences, 27(1), 143-154. Retrieved from [Link]
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Grygier, A., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1675. Retrieved from [Link]
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The LCGC Blog. (2018, December 10). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]
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The Butyrate Ester of Strawberry Furanone: A Detailed Guide for Flavor Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone as a Flavoring Agent
Authored by: A Senior Application Scientist
Introduction
4-Butyroxy-2,5-dimethyl-3(2H)-furanone, also known by synonyms such as strawberry furanone butyrate and Fraision Butyrate, is a significant flavoring substance valued for its complex and multifaceted aroma profile. As the butanoate ester of the well-known 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), this compound offers a unique modulation of the characteristic sweet, caramel-like notes of its parent molecule, introducing fruity, buttery, and spicy nuances. This guide provides a comprehensive overview of its chemical properties, sensory characteristics, regulatory status, and practical application protocols for its effective use in flavor formulations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is fundamental to its effective application in food systems. These properties influence its solubility, stability, and volatility, which in turn dictate its release and perception in the final product.
| Property | Value | Source(s) |
| Chemical Name | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | [1] |
| Synonyms | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate, Strawberry furanone butyrate | [2] |
| CAS Number | 114099-96-6 | [2] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Spicy, sweet, fruity | [3][4] |
| Solubility | Insoluble in water; Soluble in ethanol and most organic solvents. | [1][4] |
| Refractive Index | 1.467 - 1.473 | [1] |
| Specific Gravity | 1.095 - 1.103 | [1] |
Regulatory Status and Safety
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is recognized as a safe and effective flavoring agent by major international regulatory bodies.
-
FEMA GRAS : It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3970 .[1][2]
Sensory Profile and Flavor Applications
The sensory characteristics of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone are complex and concentration-dependent, making it a versatile ingredient in a flavorist's palette.
Odor Profile: At a concentration of 100%, its aroma is described as sweet, caramellic, burnt, and brown, with slight molasses-like and celery-like undertones and a hint of fruit.[2] Other sources describe it as having a spicy and sweet aroma with buttery and fruity nuances, as well as green, earthy, and even wasabi-like notes.[3][6] This complexity allows for its use in a wide range of flavor creations.
Taste Profile:
-
At 10 ppm: The taste is characterized as sweet, reminiscent of brown sugar, with ripe and fruity notes.[2]
-
At 20 ppm: The flavor profile develops further, described as sweet, brown, caramellic, bready, fruity, and jammy.[2]
Applications: The unique sensory profile of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone lends itself to a variety of food and beverage applications:
-
Brown Flavors: It is highly effective in enhancing brown flavors such as molasses, caramel, toffee, and brown sugar. It can also be used to round out sweet spice blends.[2][7]
-
Fruit Flavors: This compound adds jammy and ripe notes to fruit flavors, particularly strawberry, raspberry, apricot, and apple butter.[7] Its inherent fruity character can be used to build and enhance a wide array of fruit profiles.
-
Sweetness Enhancement: It can be considered for use in sweetness-enhancing systems, where its inherent sweet and caramellic notes can contribute to a fuller, more rounded sweet taste.[7]
-
Other Applications: Its versatility extends to potential use in almond, apple, balsam, butter, and herbal aromas.[3]
While specific usage levels are proprietary and application-dependent, a starting point for evaluation in many food systems would be in the parts-per-million (ppm) range. For a related compound, 4-acetoxy-2,5-dimethyl-3(2H)-furanone, a dosage for flavors intended for ready-to-drink beverages is suggested at 0.05%, which can serve as a preliminary reference point for experimentation.[8]
Experimental Protocols
The following protocols provide a framework for the synthesis, analysis, and application of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Synthesis Protocol: Esterification of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
This protocol outlines a general laboratory-scale synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone via the esterification of its parent compound, Furaneol.
Principle: The hydroxyl group of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is esterified with butyric acid in the presence of an acid catalyst. The reaction is driven to completion by the removal of water, a byproduct of the esterification.
Materials:
-
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
-
Butyric acid
-
Sulfuric acid (concentrated, as catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5%, for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvents for extraction (e.g., diethyl ether or dichloromethane)
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in a suitable amount of toluene.
-
Add a stoichiometric excess of butyric acid (e.g., 1.2 to 1.5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Analytical Protocol: Quantification by GC-MS
This protocol provides a general method for the quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established procedures for analyzing similar furanone derivatives.[9][10][11]
Principle: The analyte is extracted from the food matrix, separated from other volatile compounds by gas chromatography, and detected and quantified by mass spectrometry. Headspace solid-phase microextraction (HS-SPME) is a suitable extraction technique for this volatile compound.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
HS-SPME autosampler and fibers (e.g., CAR/PDMS)
-
GC column suitable for flavor analysis (e.g., HP-5MS)
-
Standard laboratory glassware
-
Saturated sodium chloride solution
-
Internal standard (e.g., a structurally similar ester not present in the sample)
-
4-Butyroxy-2,5-dimethyl-3(2H)-furanone analytical standard
Procedure:
-
Sample Preparation: Homogenize the food sample. Weigh a known amount of the homogenized sample into a headspace vial. Add a saturated sodium chloride solution to enhance the release of volatile compounds. Spike with a known amount of the internal standard.
-
HS-SPME Extraction: Equilibrate the vial at a controlled temperature (e.g., 35°C) for a set time (e.g., 15 minutes). Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Injection: Desorb the analytes from the SPME fiber in the heated GC inlet.
-
Separation: Use a suitable temperature program for the GC oven to separate the compounds. For example, an initial temperature of 40°C held for 2 minutes, then ramped to 250°C at 10°C/min.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, or in full scan mode for identification. Monitor characteristic ions of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and the internal standard.
-
-
Quantification: Create a calibration curve using standard solutions of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone with the internal standard. Calculate the concentration of the analyte in the sample based on the peak area ratio relative to the internal standard and the calibration curve.
Visualization of the Analytical Workflow:
Caption: Workflow for the GC-MS analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Stability and Handling
While specific stability data for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is not extensively published, inferences can be drawn from the behavior of its parent compound, Furaneol, and other furanone derivatives. Furaneol itself can be unstable in the presence of air and in aqueous solutions.[12] It is recommended to store 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in tightly sealed containers, under an inert atmosphere (e.g., nitrogen), and at refrigerated temperatures to minimize degradation.[6] During food processing, the stability of furanones can be affected by factors such as pH and temperature. Thermal processing can potentially lead to the formation or degradation of furan and its derivatives.[13] Therefore, it is crucial to conduct stability studies in the specific food matrix and processing conditions of interest.
Conclusion
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a valuable and safe flavoring ingredient with a complex and appealing sensory profile. Its ability to impart sweet, caramellic, fruity, and spicy notes makes it a versatile tool for creating and enhancing a wide range of flavors. By understanding its chemical properties, regulatory status, and sensory characteristics, and by employing appropriate analytical and application protocols, researchers and flavor chemists can effectively utilize this compound to develop innovative and appealing food and beverage products. Further research into its stability in various food matrices and the development of more specific usage guidelines will continue to expand its application in the flavor industry.
References
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Perfumer & Flavorist. (2020, April 21). Natural Furanone Butyrate: Amplifying spicy and sweet aromas. [Link]
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PubMed. (2019, March). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. [Link]
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Advanced Biotech. (2025, August 12). Furanone Butyrate Natural (1550) de Advanced Biotech - Alimentation, Boissons et Nutrition. [Link]
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The Good Scents Company. strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). [Link]
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EFSA. (2014, March 25). Furanones and tetrahydrofurfuryl derivatives (CG 13) for all species. [Link]
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Perfumer & Flavorist. Organoleptic Characteristics of Flavor Materials. [Link]
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ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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Perfumer & Flavorist. (2015, August 19). Organoleptic Characteristics of Flavor Materials: August 2015. [Link]
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ResearchGate. Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. [Link]
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PubMed Central. (2013, June 13). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). [Link]
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PubMed Central. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. [Link]
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PubChem. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. [Link]
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ResearchGate. Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. [Link]
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The Good Scents Company. strawberry furanone butyrate. [Link]
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ResearchGate. (2025, August 7). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. [Link]
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MDPI. (2022, June 29). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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EFSA. (2021, July 29). Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan-substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings. [Link]
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A method for the analysis of furanoid esters in soybean oil, the effect of variety and environment on the furanoid ester. [Link]
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Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]
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MDPI. (2013, June 13). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). [Link]
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PubMed Central. Furan in Thermally Processed Foods - A Review. [Link]
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PubMed. (2000, May). The naturally occurring furanones: formation and function from pheromone to food. [Link]
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Synerzine. (2018, November 30). SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. [Link]
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Perfumer & Flavorist. (2021, May 3). Synthesizing Strawberry Furanone. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Aroma of Success: Harnessing 4-Hydroxy-2,5-Dimethyl-3-Furanone in Confectionery and Beverages. [Link]
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Perfumer & Flavorist. (2022, February 1). 4-Acetoxy-2,5-dimethyl-3(2H)-furanone in Meat, Brown and Fruit Flavors. [Link]
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ResearchGate. (2021, September 9). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. [Link]
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World Health Organization (WHO). (2020, November 27). Safety evaluation of certain food additives: prepared by the eighty-sixth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA). [Link]
-
ResearchGate. (2025, October 16). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). [Link]
-
Inchem.org. Safety evaluation of certain food additives. [Link]
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The Dual Nature of Delight: A Guide to Furanones in the Food and Fragrance Industry
Furanones are a fascinating class of heterocyclic organic compounds that play a pivotal role in the sensory landscape of our daily lives. Their potent and often complex aromatic profiles make them indispensable tools for food technologists and perfumers alike. This guide provides an in-depth exploration of the application of furanones, offering detailed protocols and expert insights for researchers, scientists, and professionals in the field of flavor and fragrance development.
The Aromatic World of Furanones: A Chemical Overview
Furanones, characterized by a furan ring with a ketone group, are responsible for a wide array of desirable aromas, from the sweet and fruity to the caramelic and savory. Their sensory impact is often concentration-dependent, revealing different facets of their character at varying levels. This unique property allows for their versatile application in creating nuanced and memorable flavor and fragrance profiles.
Key Furanones and Their Sensory Profiles:
| Furanone Compound | Common Name(s) | CAS Number | Aroma Profile | Natural Occurrence |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol, Strawberry Furanone | 3658-77-3 | Sweet, fruity, caramel-like, with notes of strawberry and pineapple.[1][2][3] | Strawberries, pineapples, tomatoes, coffee.[1][2][4][5] |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon, Caramel Furanone | 28664-35-9 | Potent caramel, maple syrup, and nutty aroma; can have curry-like notes at high concentrations.[6][7][8][9] | Fenugreek, maple syrup, aged rum, coffee.[6][7][9][10] |
| Menthofuran | 494-90-6 | Minty, herbaceous, and slightly bitter. | Peppermint and other mint species.[11][12] | |
| Rose Furan | 15186-51-3 | Floral, rosy, with a slightly green and spicy character.[13][14] | Rose oil.[13][15] | |
| Wine Lactone | 182699-77-0 | Sweet, woody, and coconut-like.[16][17] | Wine, apples, orange juice.[16][17] | |
| Massoia Lactone | 54814-64-1 | Creamy, coconut-like, and sweet.[18][19][20] | Massoia bark.[18][21][22] | |
| Linalool Oxide | 1365-19-1 | Floral, sweet, and slightly woody with tea-like notes.[23][24] | Grapes, tea, various fruits.[23][24][25] |
The Science of Scent: Olfactory Perception of Furanones
The perception of furanones begins with their interaction with specific odorant receptors (ORs) in the olfactory epithelium.[13][26] This interaction initiates a complex signaling cascade that results in the transmission of a neural signal to the brain, where it is interpreted as a specific aroma.
The binding of a furanone molecule to its corresponding G-protein coupled receptor (GPCR) triggers a conformational change in the receptor.[26] This activates the associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][16] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na+ and Ca2+ ions and depolarization of the olfactory sensory neuron.[16][18] This depolarization generates an action potential that travels along the axon to the olfactory bulb in the brain.[2]
Caption: Olfactory signaling pathway for furanone perception.
Analytical Protocols for Furanone Quantification
Accurate quantification of furanones in complex matrices is crucial for quality control and product development. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique for volatile compounds.
Protocol 1: HS-SPME-GC-MS Analysis of Furaneol in Strawberries
This protocol details the quantification of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in fresh strawberries.
Materials and Equipment:
-
Fresh strawberries
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2,5-dimethyl-4-methoxy-3(2H)-furanone, if not naturally present in high amounts)
-
Blender
-
Centrifuge
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[27]
-
GC-MS system with a wax capillary column (e.g., ZB-wax, 30 m x 0.25 mm ID x 0.25 µm film thickness)[28]
-
Helium carrier gas (99.999% purity)
Procedure:
-
Sample Preparation:
-
Homogenize 100 g of fresh strawberries in a blender.
-
Weigh 5 g of the strawberry homogenate into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 3 minutes in splitless mode.[28]
-
Set the oven temperature program as follows: initial temperature of 40°C for 2 minutes, ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1.0 mL/minute.
-
Set the mass spectrometer to scan in the range of m/z 35-350. The electron ionization energy should be 70 eV.
-
-
Quantification:
-
Identify Furaneol based on its retention time and mass spectrum by comparing with a pure standard.
-
Quantify the concentration of Furaneol by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Sensory Evaluation Protocols
Sensory analysis is essential to understand the perceptual impact of furanones in a final product. The following are standard protocols for evaluating the sensory differences and characteristics of furanone-containing products.
Protocol 2: Triangle Test for Discrimination
The triangle test is used to determine if a perceptible sensory difference exists between two products.[1][11][20][22][29]
Objective: To determine if the addition of sotolon to a caramel-flavored beverage is detectable.
Materials:
-
Control caramel-flavored beverage.
-
Test caramel-flavored beverage with a specific concentration of sotolon.
-
Identical tasting cups, coded with random three-digit numbers.
-
Water and unsalted crackers for palate cleansing.
-
Ballots for recording responses.
Procedure:
-
Panelist Selection: Recruit a panel of at least 24-30 untrained but regular consumers of caramel-flavored beverages.
-
Sample Preparation:
-
Prepare two sets of samples: one with the control beverage (A) and one with the test beverage (B).
-
For each panelist, present three coded samples in one of the following random orders: AAB, ABA, BAA, BBA, BAB, ABB. Two samples will be identical, and one will be different.[29]
-
-
Evaluation:
-
Instruct panelists to taste each sample from left to right.
-
Ask them to identify the "odd" or "different" sample.
-
Panelists must make a choice, even if they are not certain.
-
Provide water and crackers for palate cleansing between sets of samples.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).
-
Protocol 3: Quantitative Descriptive Analysis (QDA)
QDA is used to identify and quantify the sensory attributes of a product.[4][6][7][12][23][30]
Objective: To develop a sensory profile for a new strawberry-flavored yogurt containing Furaneol.
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.
-
Conduct training sessions where panelists are exposed to a range of strawberry-flavored products and reference standards for various aroma, flavor, and texture attributes.
-
The panel collectively develops a descriptive vocabulary (lexicon) for the product category.
-
-
Lexicon Development: The panel might generate terms such as "fresh strawberry," "jammy," "caramelic," "sweet," "tart," "creamy," and "thick."
-
Evaluation:
-
Present the coded yogurt samples to the trained panelists in individual booths under controlled lighting and temperature.
-
Panelists rate the intensity of each attribute on an unstructured line scale (e.g., 15 cm) anchored with "low" and "high" at the ends.
-
-
Data Analysis:
-
Convert the ratings on the line scale to numerical data.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences in attributes between products.
-
Visualize the results using a spider or star plot to represent the sensory profile of the yogurt.
-
Sources
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Application Notes and Protocols for the Enzymatic Synthesis of Furanone Glucosides
Abstract
Furanones are a critical class of volatile compounds that contribute significantly to the desirable aromas of many fruits, foods, and beverages. However, their inherent volatility and potential instability can limit their application. Enzymatic glucosylation offers a powerful and highly specific method to convert these volatile furanones into stable, non-volatile glucoside precursors. This process not only enhances their stability and water solubility but also provides a mechanism for the controlled release of the aroma active aglycone. This guide provides a comprehensive overview of the principles and methodologies for the enzymatic synthesis of furanone glucosides, tailored for researchers, scientists, and professionals in drug development and the flavor and fragrance industry. We will delve into the selection of biocatalysts, detailed protocols for whole-cell biotransformation, and robust analytical techniques for product purification and characterization.
Scientific Foundation: The Rationale for Enzymatic Glucosylation
The addition of a glucose moiety to a furanone molecule, a process known as glucosylation, fundamentally alters its physicochemical properties. This biotransformation is primarily catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). In nature, UGTs play a crucial role in the detoxification and storage of secondary metabolites in plants by glycosylating a wide array of acceptor molecules.[1] The enzymatic reaction involves the transfer of a glucose unit from an activated sugar donor, typically uridine diphosphate glucose (UDP-glucose), to a hydroxyl group on the furanone acceptor molecule.
The resulting furanone glucoside is significantly more water-soluble and less volatile than its aglycone counterpart. This transformation is particularly valuable in the food and fragrance industries, as it can convert potent, and sometimes unstable, aroma compounds into odorless, stable forms.[2] The original aroma can then be released under specific conditions, such as through enzymatic hydrolysis during food processing or consumption.
An alternative enzymatic approach involves the use of sucrose phosphorylase, which catalyzes the transfer of glucose from sucrose to the furanone acceptor.[3] This method offers the advantage of using a readily available and inexpensive glucose donor.
Biocatalyst Selection: UDP-Glucosyltransferases (UGTs) and Whole-Cell Systems
The substrate specificity of UGTs can vary significantly, making the selection of an appropriate enzyme critical for the successful glucosylation of a target furanone. UGTs from various plant sources have been identified and characterized for their ability to glucosylate furanones. For instance, UGTs from strawberry (Fragaria x ananassa) have been shown to effectively glucosylate 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound in strawberries.[4] Similarly, a UGT from the grapevine cultivar Muscat Bailey A (UGT85K14) has been identified as responsible for the glucosylation of furaneol.[5][6][7]
For practical synthesis, the use of whole-cell biocatalysts, such as recombinant Escherichia coli expressing the desired plant UGT, is a highly effective strategy.[2] This approach circumvents the need for costly and time-consuming enzyme purification and the external addition of the expensive cofactor UDP-glucose, as the host cell's metabolism regenerates it.[2]
Experimental Workflow and Protocols
Overall Experimental Workflow
The enzymatic synthesis of furanone glucosides typically follows a multi-step process, from the preparation of the whole-cell biocatalyst to the final characterization of the purified product.
Caption: General workflow for the enzymatic synthesis of furanone glucosides.
Protocol 1: Preparation of Whole-Cell Biocatalyst
This protocol describes the preparation of recombinant E. coli expressing a plant-derived UGT.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the UGT gene of interest
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the E. coli expression strain with the UGT-containing expression plasmid using standard protocols (e.g., heat shock or electroporation).
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).
-
Main Culture: Inoculate 100 mL of LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Growth: Incubate the main culture at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and induce UGT expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 12-24 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and centrifuge again. The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -80°C.
Protocol 2: Whole-Cell Biotransformation
This protocol details the enzymatic reaction for the glucosylation of a furanone substrate.
Materials:
-
Prepared whole-cell biocatalyst
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Furanone substrate (e.g., HDMF, sotolone)
-
Glucose (to support cofactor regeneration)
Procedure:
-
Resuspend Cells: Resuspend the whole-cell biocatalyst pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10-50).
-
Add Substrates: Add glucose to the cell suspension to a final concentration of approximately 2-5% (w/v).
-
Initiate Reaction: Add the furanone substrate to the reaction mixture. The optimal concentration will depend on the specific substrate and enzyme and may need to be determined empirically (typically in the range of 1-10 mM).
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with gentle agitation for 24-72 hours.
-
Monitoring: Periodically take samples from the reaction mixture to monitor the progress of the reaction by HPLC or LC-MS.
-
Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging the mixture to pellet the cells. The supernatant contains the furanone glucoside.
Analytical Methods and Data Presentation
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for monitoring the reaction progress and quantifying the product. A reversed-phase C18 column is commonly used for the separation of furanones and their glucosides.[8][9]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV detector at a wavelength appropriate for the furanone (e.g., 280-290 nm)[8][9] |
| Injection Volume | 10 - 20 µL |
Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the identity of the synthesized furanone glucoside. The mass spectrometer will detect the molecular ion of the glucoside and its characteristic fragmentation pattern, which often includes the neutral loss of the glucose moiety (162 Da).[2]
Purification of Furanone Glucosides
For small-scale purification, solid-phase extraction (SPE) with a C18 cartridge can be employed to remove nonpolar impurities.[9] For larger quantities and higher purity, preparative HPLC using the same column and mobile phase system as the analytical method is recommended.
Troubleshooting and Considerations
-
Low Conversion:
-
Enzyme Activity: Ensure proper induction of UGT expression. Consider optimizing induction conditions (IPTG concentration, temperature, time).
-
Substrate Inhibition/Toxicity: High concentrations of some furanones may be toxic to the E. coli cells. Test a range of substrate concentrations.
-
Cofactor Limitation: Ensure sufficient glucose is present in the reaction medium to support UDP-glucose regeneration.
-
-
Poor Product Yield:
-
Product Degradation: Furanone glucosides may be susceptible to hydrolysis under certain pH or temperature conditions. Ensure the reaction and storage conditions are appropriate.
-
Cell Permeability: The transport of the furanone substrate into the cell or the glucoside product out of the cell may be a limiting factor. The use of permeabilizing agents (with caution) could be explored.
-
-
Enzyme Immobilization: For enhanced stability and reusability, consider immobilizing the purified enzyme or the whole cells.[10][11][12]
Conclusion
The enzymatic synthesis of furanone glucosides represents a powerful and versatile platform for the modification of important aroma compounds. The use of whole-cell biocatalysts expressing specific UGTs provides an efficient and cost-effective method for producing these valuable derivatives. The protocols and guidelines presented here offer a solid foundation for researchers to explore and optimize the synthesis of a wide range of furanone glucosides for applications in the food, fragrance, and pharmaceutical industries.
References
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Effenberger, F., et al. (2019). Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones. Scientific Reports, 9(1), 10943. [Link]
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Song, C., et al. (2016). Glucosylation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, the Key Strawberry Flavor Compound in Strawberry Fruit. Plant Physiology, 171(2), 839-851. [Link]
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Sasaki, K., et al. (2015). Molecular cloning and characterization of UDP-glucose: furaneol glucosyltransferase gene from grapevine cultivar Muscat Bailey A (Vitis labrusca × V. vinifera). Journal of Experimental Botany, 66(18), 5567-5577. [Link]
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Sasaki, K., et al. (2015). Molecular cloning and characterization of UDP-glucose: furaneol glucosyltransferase gene from grapevine cultivar Muscat Bailey A (Vitis labrusca × V. vinifera). PubMed, 26160581. [Link]
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ResearchGate. (n.d.). Chemical structures of substrates and glucosides. [Link]
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ResearchGate. (n.d.). Structures of furaneol (A) and its glucoside (B). [Link]
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Sasaki, K., et al. (2015). Molecular cloning and characterization of UDP-glucose: furaneol glucosyltransferase gene from Japanese grapevine (Vitis sp.). IVES Technical Reviews. [Link]
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Kjelleberg, S., et al. (2005). Furanones. PubMed, 16281861. [Link]
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EMBL-EBI. (n.d.). UDP-glucuronosyl/UDP-glucosyltransferase (IPR002213). InterPro. [Link]
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Sanz, C., et al. (1994). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Journal of Food Science, 59(1), 139-141. [Link]
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Divakar, S. (2006). Enzymatic synthesis of selected glycosides. Shodhganga. [Link]
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Li, S., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 586-600. [Link]
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Romero-García, J. M., et al. (2023). Sustainable Natural Product Glycosylation: A Critical Evaluation of Biocatalytic and Chemical Approaches. ChemSusChem, e202300769. [Link]
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Galle, F., et al. (2021). Biocatalytic β-glucosylation/β-galactosylation of Rebaudioside C by glycosynthases. Food Chemistry, 358, 129864. [Link]
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Wang, Y., et al. (2024). Computational-guided discovery of UDP-glycosyltransferases for lauryl glucoside production using engineered E. coli. Microbial Cell Factories, 23(1), 1. [Link]
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Kitao, S., et al. (1996). Enzymatic synthesis of stable, odorless, and powdered furanone glucosides by sucrose phosphorylase. Bioscience, Biotechnology, and Biochemistry, 60(11), 1801-1804. [Link]
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ResearchGate. (n.d.). Enzymatic synthesis of flavonoid glucosides and their biochemical characterization. [Link]
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Inoue, K., et al. (1996). Purification and characterization of furostanol glycoside 26-O-beta-glucosidase from Costus speciosus rhizomes. FEBS Letters, 378(2), 149-152. [Link]
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Li, H., et al. (2021). Enzymatic Synthesis of Novel Vitexin Glucosides. Molecules, 26(11), 3331. [Link]
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LaSarre, B., & Federle, M. J. (2013). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Future Medicinal Chemistry, 5(2), 153-164. [Link]
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Bolivar, J. M., et al. (2024). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 25(3), 1838. [Link]
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Zhou, W., et al. (2021). Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. mSphere, 6(6), e0078221. [Link]
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He, X., et al. (2002). Glycosyltransferase Mechanisms: Impact of a 5-Fluoro Substituent in Acceptor and Donor Substrates on Catalysis. Journal of the American Chemical Society, 124(39), 11598-11599. [Link]
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Long, T., et al. (2020). Co-immobilization of β-fructofuranosidase and glucose oxidase improves the stability of Bi-enzymes and the production of lactosucrose. Food Chemistry, 331, 127339. [Link]
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Richard, D., et al. (2012). Specific and non-specific enzymes for furanosyl-containing conjugates: biosynthesis, metabolism, and chemo-enzymatic synthesis. Carbohydrate Research, 356, 131-142. [Link]
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Ati, J., et al. (2017). Enzymatic synthesis of glycosides: from natural O- and N- to rare C- and S-glycosides. Beilstein Journal of Organic Chemistry, 13, 1857-1865. [Link]
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De Bruyn, F., et al. (2015). Recent biotechnological progress in enzymatic synthesis of glycosides. Process Biochemistry, 50(11), 1803-1820. [Link]
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Plá, D., et al. (2019). Enzyme-mediated transglycosylation of rutinose (6-O-α-l-rhamnosyl-d-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697. Biotechnology and Applied Biochemistry, 66(1), 108-115. [Link]
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Kim, J. H., et al. (2020). Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin. Catalysts, 10(12), 1438. [Link]
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Huang, T. C., et al. (2023). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Food and Drug Analysis, 31(1), 118-131. [Link]
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Archana, A., & Satyanarayana, T. (2012). Purification and characterization of α-l-arabinofuranosidase from Arthrobacter sp. MTCC 5214 in solid-state fermentation. Applied Biochemistry and Biotechnology, 167(5), 1198-1209. [Link]
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Nion-Larmiaux, I., et al. (2002). Purification and Characterization of an α-Glucosidase from Rhizobium sp. (Robinia pseudoacacia L.) Strain USDA 4280. Applied and Environmental Microbiology, 68(10), 4877-4883. [Link]
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Capanoglu, E., et al. (2007). Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. Applied and Environmental Microbiology, 73(16), 5309-5316. [Link]
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Ma, Y. L., et al. (2010). Approach to the study of flavone di-C-glycosides by high performance liquid chromatography-tandem ion trap mass spectrometry and its application to characterization of flavonoid composition in Viola yedoensis. Journal of Chromatography A, 1217(48), 7545-7553. [Link]
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Zoecklein, B. W., et al. (2002). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. American Journal of Enology and Viticulture, 53(4), 315-317. [Link]
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Rasch, M., et al. (2003). Inhibition of bacterial multicellular behavior by natural brominated furanones. Biofouling, 19(sup1), 143-150. [Link]
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Bakulina, O., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(11), 3332. [Link]
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Ren, D., et al. (2010). 2(5H)-Furanone: A prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Water Research, 44(4), 999-1008. [Link]
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Application Note: A Comprehensive Protocol for the Metabolic Profiling of Furanone Compounds
Here is the detailed application note and protocol for studying the metabolism of furanone compounds.
Introduction: The Metabolic Significance of Furanones
Furanones, a class of heterocyclic organic compounds, are prevalent in both natural and synthetic chemistry. They are integral to the flavor and aroma profiles of many foods, such as strawberries and pineapple, where compounds like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®) are key constituents.[1][2] Beyond their role in the food industry, the furanone scaffold is a valuable pharmacophore in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3]
However, the furan ring is also recognized as a "structural alert" in toxicology.[4] The metabolic activation of the furan moiety can lead to the formation of highly reactive, electrophilic intermediates.[5][6] A primary example is the metabolism of furan itself, which is oxidized by cytochrome P450 (CYP) enzymes to form cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde responsible for its hepatotoxicity.[7][8] This bioactivation can lead to covalent binding with essential macromolecules like proteins and DNA, triggering cellular damage.[5]
Given this dichotomy—their utility in drug design versus their potential for toxicity—a thorough understanding of the metabolic fate of any new furanone-containing compound is critical during drug development. This guide provides a comprehensive, field-proven framework for elucidating the metabolic pathways of furanone compounds, from initial in vitro screening to detailed metabolite characterization.
Furanone Metabolism: Key Pathways and Considerations
The biotransformation of furanone compounds generally follows the established phases of xenobiotic metabolism: Phase I (functionalization) and Phase II (conjugation).[9][10] The specific pathway a furanone compound will follow is highly dependent on its structure, particularly the substitution pattern on the furan ring.[5]
Phase I Metabolism: Bioactivation and Detoxification
Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis.[9] For furanones, oxidation is the most critical pathway, predominantly mediated by the Cytochrome P450 superfamily of enzymes.[5][11][12][13]
-
Oxidative Ring Cleavage: The unsubstituted furan ring is susceptible to oxidation by CYP enzymes, most notably CYP2E1, leading to the formation of a reactive enedial, such as BDA.[7][14][15] This is a bioactivation pathway that is a primary focus of toxicological assessment.
-
Hydroxylation: Alkyl substituents on the furanone ring can be hydroxylated, a common detoxification pathway that increases water solubility.
-
Epoxidation: More substituted furan rings may favor the formation of an epoxide intermediate, which can also be a reactive species.[5]
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[16][17]
-
Glutathione (GSH) Conjugation: The reactive enedial intermediates formed in Phase I are potent electrophiles that readily react with the nucleophilic thiol group of glutathione. This is often a detoxification mechanism, but the resulting GSH adducts can be further processed.[5][15]
-
Glucuronidation: Furanones with exposed hydroxyl groups, such as the flavor compound Furaneol, are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major detoxification and clearance pathway for many phenolic and hydroxylated compounds.[2]
-
Sulfation: Hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferases (SULTs), another common detoxification route.[16]
The interplay between these pathways determines the ultimate toxicological and pharmacokinetic profile of a furanone compound.
Experimental Design: A Tiered Approach
A tiered approach is recommended, starting with high-throughput in vitro assays to assess metabolic stability and progressing to more complex systems for metabolite identification.
-
In Vitro Stability Screening (Liver Microsomes): Provides a rapid assessment of Phase I metabolic stability and intrinsic clearance. This is the first step to flag compounds that are either too stable or too rapidly metabolized.
-
In Vitro Metabolite Profiling (Hepatocytes): Uses intact liver cells containing a full complement of Phase I and II enzymes. This assay provides a more complete picture of metabolism and is essential for identifying major metabolites.[18][19]
-
Reactive Metabolite Trapping: A specialized assay to detect and characterize the formation of reactive electrophilic intermediates, which is a key concern for furanones.
-
Enzyme Phenotyping: Identifies the specific CYP450 isoforms responsible for the compound's metabolism using recombinant enzymes or chemical inhibitors.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines the rate of disappearance of a furanone compound due to Phase I metabolism, allowing for the calculation of its intrinsic clearance (CLint).
Principle
The test compound is incubated with liver microsomes, a subcellular fraction rich in CYP450 enzymes.[20][21] The reaction requires an NADPH-regenerating system as a cofactor for CYP activity.[21] The concentration of the parent compound is measured at various time points by LC-MS/MS to determine its rate of depletion.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Human Liver Microsomes (pooled): 20 mg/mL stock.
-
NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) positive controls.
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, LC-MS/MS system.
Experimental Workflow
Step-by-Step Procedure
-
Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Prepare Microsome Dilution: In a separate tube on ice, dilute the 20 mg/mL liver microsome stock to the required concentration in phosphate buffer.
-
Set up Incubation Plate: Aliquot the test compound and control compounds into a 96-well plate to achieve a final incubation concentration of 1 µM. Include a "No NADPH" control for each compound.
-
Pre-incubation: Add the diluted microsomes to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[22]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-containing master mix to all wells (except the "No NADPH" controls, to which buffer is added instead). The T=0 sample is immediately quenched.
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation wells to a new 96-well plate containing ice-cold quenching solution.
-
Sample Processing: Once all time points are collected, vortex the quench plate and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis and Presentation
The primary data output is the percentage of the parent compound remaining at each time point relative to the T=0 sample.
| Time (min) | % Parent Remaining (Compound A) | % Parent Remaining (Verapamil) | % Parent Remaining (Warfarin) |
| 0 | 100 | 100 | 100 |
| 5 | 85.2 | 65.1 | 98.5 |
| 15 | 55.8 | 28.4 | 96.2 |
| 30 | 29.1 | 5.3 | 91.7 |
| 60 | 8.7 | <1 | 85.4 |
From these data, the following parameters are calculated:
-
Half-life (t½): Determined from the slope (k) of the natural log of the % remaining versus time plot (t½ = 0.693 / k).
-
Intrinsic Clearance (CLint, µL/min/mg protein): Calculated using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).
Protocol 2: Metabolite Identification in Cryopreserved Hepatocytes
This protocol uses intact liver cells to provide a more physiologically relevant model, incorporating both Phase I and Phase II metabolism as well as cellular uptake.
Principle
Cryopreserved hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors within an intact cellular structure.[18][23] Incubating the furanone compound with a suspension of hepatocytes allows for the formation of a wide range of potential metabolites, which are then identified using high-resolution mass spectrometry.[8][19]
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Cryopreserved Human Hepatocytes (pooled): High-viability vials.
-
Hepatocyte Incubation Medium: Williams' Medium E or similar, supplemented as required.[24]
-
Quenching Solution: Ice-cold Acetonitrile or Methanol (2:1 v/v with sample).
-
Equipment: 37°C/5% CO2 incubator with orbital shaker, centrifuge, cell culture plates (e.g., 12-well), high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Step-by-Step Procedure
-
Thaw Hepatocytes: Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol. Gently transfer to pre-warmed incubation medium.
-
Determine Cell Viability: Perform a trypan blue exclusion assay to confirm cell viability is high (>80%). Adjust cell density to 0.5-1.0 x 10^6 viable cells/mL.
-
Plate Cells: Aliquot the hepatocyte suspension into a non-coated 12- or 24-well plate.[24]
-
Pre-incubation: Place the plate in the incubator on an orbital shaker for 5-10 minutes to allow the cells to equilibrate.
-
Initiate Reaction: Add the test compound to the wells (final concentration typically 1-10 µM). Include a vehicle control (DMSO only) and a control with heat-inactivated hepatocytes to distinguish enzymatic from non-enzymatic degradation.
-
Incubation and Sampling: Incubate the plate at 37°C/5% CO2 with gentle shaking. At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the entire cell suspension.
-
Quench and Lyse: Immediately add the sample to 2-3 volumes of ice-cold organic solvent to quench metabolic activity and lyse the cells, releasing intracellular metabolites.
-
Sample Processing: Vortex thoroughly and centrifuge at high speed to pellet cell debris and precipitated protein.
-
Analysis: Analyze the supernatant by high-resolution LC-MS/MS.
Analytical Strategy for Metabolite Identification
The key to success is a robust analytical strategy.
-
Full Scan Analysis: Acquire data in full scan mode to detect all potential metabolite ions. Compare the chromatograms of the T=0 sample and later time points to find new peaks.
-
Predicted Metabolite Search: Use software to search for the exact masses of predicted metabolites based on common biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
MS/MS Fragmentation: Acquire tandem MS (MS/MS) spectra for the parent compound and any potential metabolites. The fragmentation pattern of a metabolite should contain characteristic fragments of the parent structure, which is crucial for structural confirmation.
-
Reactive Metabolite Adducts: Specifically search for mass shifts corresponding to conjugation with glutathione (+305 Da) or other trapping agents if used.
Protocol 3: Trapping of Reactive Metabolites
This specialized protocol is essential for furanone compounds due to their potential to form electrophilic intermediates like BDA.
Principle
A nucleophilic trapping agent, such as reduced glutathione (GSH) or N-acetylcysteine (NAC), is included in a microsomal or hepatocyte incubation.[4][7] If a reactive metabolite is formed, it will be "trapped" by forming a stable, covalent adduct with the agent. These trapped adducts can then be detected by LC-MS/MS, providing direct evidence of bioactivation.[5][7]
Procedure Modification
The protocols described above are modified by adding a high concentration of the trapping agent (e.g., 1-5 mM GSH) to the incubation buffer before initiating the reaction. The subsequent sample processing and analysis steps remain the same, but the analytical focus shifts to searching for the specific mass of the expected adduct(s). For example, a reaction of BDA with NAC and N-acetyl-lysine (NAL) can form a stable pyrrole adduct (NAC-BDA-NAL) that can be quantified.[7]
Data Interpretation and Reporting
A successful study will integrate data from all assays to build a comprehensive metabolic map.
-
Stability: Classify the compound as having low, medium, or high clearance based on the microsomal stability data.
-
Metabolic Pathways: Identify the major metabolic pathways (e.g., "Oxidative ring-opening followed by GSH conjugation," or "Direct glucuronidation at the 4-hydroxy position").
-
Bioactivation Potential: Report any detected GSH or NAC adducts as direct evidence of reactive metabolite formation.
-
Structural Elucidation: Propose structures for the major metabolites based on exact mass and MS/MS fragmentation data.
This integrated understanding is crucial for guiding further drug development, enabling rational chemical modifications to mitigate metabolic liabilities, and providing a robust data package for regulatory submissions.
References
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Title: Metabolic pathways of furan leading to formation of potential... - ResearchGate Source: researchgate.net URL: [Link]
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Title: Identification of 2,5-dimethyl-4-hydroxy-3[2H]-furanone beta-D-glucuronide as the major metabolite of a strawberry flavour constituent in humans - PubMed Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
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Title: Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries | Request PDF - ResearchGate Source: researchgate.net URL: [Link]
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Title: Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF - ResearchGate Source: researchgate.net URL: [Link]
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Title: In vitro drug metabolism: for the selection of your lead compounds Source: oncodesign-services.com URL: [Link]
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Title: Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH Source: ncbi.nlm.nih.gov URL: [Link]
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Title: Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: jove.com URL: [Link]
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Title: Hepatocyte Stability Assay - Domainex Source: domainex.co.uk URL: [Link]
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Title: Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay - ResearchGate Source: researchgate.net URL: [Link]
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Title: The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - NIH Source: ncbi.nlm.nih.gov URL: [Link]
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Title: An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone - PMC Source: ncbi.nlm.nih.gov URL: [Link]
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Title: In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI Source: mdpi.com URL: [Link]
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Title: Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Phase II (Conjugation) Reactions. Source: tci-thaijo.org URL: [Link]
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Title: Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations Source: mdpi.com URL: [Link]
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Title: Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris Publisher Source: hilarispublisher.com URL: [Link]
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Title: In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids - PubMed Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
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Title: (PDF) Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone Source: researchgate.net URL: [Link]
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Title: Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC - PubMed Central Source: ncbi.nlm.nih.gov URL: [Link]
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Title: Phase I Drug Metabolism Source: blog.hplc.eu URL: [Link]
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Title: Fourier transform mass spectrometry for metabolome analysis - Analyst (RSC Publishing) Source: pubs.rsc.org URL: [Link]
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Title: (PDF) Metabolomics and metabolite profiling - ResearchGate Source: researchgate.net URL: [Link]
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Title: Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II - Pharmaguideline Source: pharmaguideline.com URL: [Link]
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Title: Conjugation—Deconjugation Reactions in Drug Metabolism and Toxicity - OneSearch Source: onesearch.library.utoronto.ca URL: [Link]
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Title: Mass spectrometry-based metabolomics: A guide for annotation, quantification and best reporting practices - the University of Groningen research portal Source: research.rug.nl URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Welcome to the technical support guide for the quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific furanone derivative. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
I. Troubleshooting Guide: Specific Experimental Issues
This section tackles the hands-on problems you might encounter during the analytical workflow. We delve into the "why" behind each troubleshooting step, grounding our advice in established scientific principles.
Question 1: I'm observing poor peak shape and tailing for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone during my GC-MS analysis. What's causing this and how can I fix it?
Answer:
Poor peak shape, particularly tailing, in Gas Chromatography-Mass Spectrometry (GC-MS) for furanone compounds is often indicative of active sites within the GC system. These sites, typically exposed silanol groups in the injector liner, column, or even the transfer line, can interact with polar analytes like your target compound, leading to peak distortion.
Causality Explained: The hydroxyl group and the overall polarity of furanones can lead to secondary interactions with active sites in the GC pathway. This causes some molecules to be retained longer than others, resulting in a "tailing" effect on the chromatographic peak.
Troubleshooting Protocol:
-
Injector Maintenance:
-
Deactivated Liners: Ensure you are using a high-quality, deactivated injector liner. Over time, even deactivated liners can become active. Replace the liner after a set number of injections or when peak shape degradation is observed.
-
Septum Choice: Use a high-quality, low-bleed septum. Coring of the septum can introduce non-volatile material into the liner, creating active sites.
-
-
Column Conditioning:
-
Properly condition your GC column according to the manufacturer's instructions before initial use and after long periods of inactivity. This removes residual impurities and ensures a uniform stationary phase.
-
-
Analyte Protectants:
-
In complex matrices, co-extracted components can sometimes "protect" the analyte from active sites, a phenomenon known as the "matrix-induced enhancement effect".[1] When running standards in a clean solvent, this protection is absent, leading to poor peak shape. Consider preparing your calibration standards in a blank matrix extract to mimic the sample conditions.[2]
-
-
Derivatization:
Question 2: My sensitivity for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is very low when using HPLC-UV. How can I improve my detection limits?
Answer:
Low sensitivity in High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone can stem from several factors, including suboptimal mobile phase conditions, an inappropriate detection wavelength, or sample matrix interference.
Causality Explained: The UV absorbance of a compound is highly dependent on its chemical structure and the pH of the mobile phase. If the detection wavelength is not set at the absorbance maximum (λmax) of the analyte, or if the mobile phase suppresses ionization (if the analyte is ionizable), the signal will be weak.
Troubleshooting Protocol:
-
Wavelength Optimization:
-
Determine the λmax of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in your mobile phase composition. You can do this by running a UV scan of a standard solution using a diode array detector (DAD) or by consulting the literature. For similar furanone compounds, detection is often optimal around 280-290 nm.[5][6]
-
-
Mobile Phase Modification:
-
The addition of an acid modifier, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and, in some cases, enhance the UV response for furanone compounds.[7][8] This is because it can suppress the ionization of silanol groups on the stationary phase and ensure the analyte is in a single, non-ionized form.
-
Optimize the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to achieve the best separation and peak focus.[7]
-
-
Sample Preparation and Cleanup:
-
Complex sample matrices can contain compounds that co-elute with your analyte and interfere with its detection.[9] Employing a robust sample cleanup technique like Solid-Phase Extraction (SPE) can remove these interferences and concentrate your analyte, leading to a stronger signal.[5][10] C18 or polymeric SPE cartridges are often effective for furanones.[2][5]
-
-
Alternative Detection:
-
If sensitivity remains an issue, consider a more sensitive detection method like mass spectrometry (LC-MS). LC-MS offers higher selectivity and significantly lower detection limits compared to UV detection.[11]
-
Question 3: I'm experiencing significant matrix effects in my LC-MS/MS analysis of food samples. My analyte response is suppressed in some samples and enhanced in others. How can I mitigate this?
Answer:
Matrix effects are a common and significant challenge in LC-MS/MS analysis, especially with complex matrices like food.[1] They are caused by co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[1]
Causality Explained: In electrospray ionization (ESI), the analyte must compete with co-eluting matrix components for access to the droplet surface to be ionized. If matrix components are more surface-active or present at high concentrations, they can suppress the ionization of the analyte. Conversely, some matrix components can enhance ionization.
Mitigation Strategies:
-
Effective Sample Cleanup:
-
Matrix-Matched Calibration:
-
Prepare your calibration standards in a blank matrix that is representative of your samples.[2][14] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification. The use of matrix-matched calibration is a widely accepted approach to compensate for these effects.[14]
-
-
Stable Isotope Dilution Analysis (SIDA):
-
This is the gold standard for correcting matrix effects.[11] A stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled 4-Butyroxy-2,5-dimethyl-3(2H)-furanone) is added to the sample at the beginning of the workflow. Since the internal standard is chemically identical to the analyte, it will experience the same matrix effects and losses during sample preparation. By measuring the ratio of the analyte to the internal standard, these effects are effectively canceled out.[15]
-
-
Chromatographic Separation:
-
Optimize your HPLC method to separate the analyte from the majority of the matrix components. A longer column, a shallower gradient, or a different stationary phase can improve resolution and reduce co-elution.
-
-
Sample Dilution:
-
If the analyte concentration is high enough, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Question 1: What are the key stability concerns for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone during sample storage and preparation?
Answer: Furanone compounds can be susceptible to degradation under certain conditions. The stability of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (a related compound) has been shown to be pH-dependent, with instability observed across a range of pH values.[16][17] It is crucial to control the pH of your samples and standards. It is recommended to store samples at low temperatures (e.g., -20°C or -80°C) and in the dark to minimize degradation. During sample preparation, avoid prolonged exposure to high temperatures and extreme pH conditions.
Question 2: Which analytical technique is generally preferred for the quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone: GC-MS or LC-MS/MS?
Answer: The choice between GC-MS and LC-MS/MS depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS: Can be a robust and sensitive technique, especially when coupled with headspace or SPME for volatile analysis.[3][18] However, the thermal stability of the furanone must be considered, and derivatization may be necessary to improve chromatography.[3][9] GC-MS/MS can offer enhanced selectivity for complex samples.[19][20]
-
LC-MS/MS: Is generally preferred for non-volatile or thermally labile compounds. It often requires less sample preparation than GC-MS and can handle a wider range of sample matrices. The high selectivity and sensitivity of LC-MS/MS make it ideal for trace-level quantification in complex samples.[11]
For complex matrices and low concentration levels, LC-MS/MS is often the more reliable and sensitive choice.
Question 3: How do I choose an appropriate internal standard for my analysis?
Answer: The ideal internal standard is a stable isotope-labeled version of the analyte, as it behaves identically during extraction, cleanup, and analysis.[11][15] If a stable isotope-labeled standard is not available, a structural analog with similar chemical properties (e.g., polarity, pKa, and detector response) can be used. It is critical to ensure that the chosen internal standard is not naturally present in the samples and that it elutes close to the analyte without co-eluting with any interferences.
Question 4: What are the critical validation parameters to assess for a quantitative method for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone?
Answer: A robust method validation should include the assessment of the following parameters:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy (Trueness): How close the measured values are to the true value, often assessed through spike-recovery experiments in a representative matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effects: As discussed previously, this is a critical parameter to evaluate, especially for LC-MS/MS methods.[14]
-
Stability: The stability of the analyte in the sample matrix and in standard solutions under defined storage conditions.
III. Visualizations and Data
Workflow for Troubleshooting Poor Peak Shape in GC-MS
Caption: A logical workflow for diagnosing and resolving poor peak shape in GC-MS analysis.
Decision Tree for Mitigating Matrix Effects in LC-MS/MS
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 16. portal.fis.tum.de [portal.fis.tum.de]
- 17. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gcms.cz [gcms.cz]
- 19. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. imreblank.ch [imreblank.ch]
Technical Support Center: Optimization of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone Extraction from Complex Matrices
Welcome to the dedicated technical support resource for the efficient extraction of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this flavor and fragrance compound from challenging matrices. Here, we synthesize foundational principles with field-proven expertise to provide actionable solutions to common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the extraction of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Q1: What are the key physicochemical properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone that influence its extraction?
A1: Understanding the molecule's properties is the cornerstone of developing a robust extraction method. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a moderately polar ester. Key properties include:
-
Molecular Formula: C₁₀H₁₄O₄[1]
-
Appearance: Colorless to pale yellow liquid[2]
-
Solubility: It is reported to be insoluble in water and soluble in ethanol[2]. This differential solubility is the primary principle leveraged in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The butyrate ester group makes it significantly less polar than its hydroxy analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).
Q2: Which extraction technique is generally preferred for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A2: Both techniques can be effective, and the choice depends on the sample matrix, desired purity, sample throughput, and available resources.
-
SPE is often preferred for its higher selectivity, lower solvent consumption, and potential for automation, making it suitable for complex matrices and high-throughput workflows[3].
-
LLE is a simpler, more traditional method that can be effective for less complex matrices but may require larger volumes of organic solvents and is more prone to emulsion formation[3].
Q3: How does the butyrate ester group affect the stability of the molecule during extraction?
A3: Esters can be susceptible to hydrolysis, especially under strong acidic or basic conditions. While specific stability data for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is not extensively documented in the provided results, it is prudent to maintain a neutral to slightly acidic pH during extraction to minimize the risk of hydrolysis of the butyrate group. Butyrate esters, in general, can be sensitive to processing conditions such as high temperatures[4][5].
II. Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a powerful technique for the selective extraction of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. However, challenges such as low recovery and poor reproducibility are common. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Low or No Recovery of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Low recovery is the most frequent issue encountered in SPE. A systematic investigation is key to identifying the root cause.
Troubleshooting Decision Workflow for Low SPE Recovery
Caption: General workflow for Solid-Phase Extraction.
III. Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique based on the differential solubility of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in immiscible liquid phases.
Problem 2: Formation of Emulsions
Emulsions are a common and frustrating problem in LLE, preventing clear phase separation.
| Symptom | Potential Cause | Recommended Solution |
| A stable or semi-stable emulsion forms at the interface of the aqueous and organic layers. | High concentrations of surfactants, proteins, or lipids in the sample matrix. [1] | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. [1] 2. "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, promoting phase separation. [1] 3. Filtration: Pass the mixture through a bed of glass wool or a phase separation filter paper. [1] 4. Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion. |
Problem 3: Poor Recovery in the Organic Phase
| Symptom | Potential Cause | Recommended Solution |
| Low concentration of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in the organic extract. | 1. Inappropriate Solvent Choice: The organic solvent may not be optimal for partitioning the analyte from the aqueous phase. 2. Incorrect pH: Although less critical for this non-ionizable ester, extreme pH could potentially affect stability. 3. Insufficient Mixing: Inadequate contact between the two phases results in incomplete extraction. | 1. Select a suitable solvent: Given that the analyte is insoluble in water and soluble in ethanol, moderately polar to non-polar solvents should be effective. [2]Good starting choices include ethyl acetate, dichloromethane, or diethyl ether. [6][7] 2. Maintain a near-neutral pH: Buffer the aqueous sample to a pH between 6 and 7. 3. Ensure thorough mixing: Invert the separatory funnel gently but thoroughly for 1-2 minutes, venting frequently to release any pressure buildup. |
Protocol: General LLE Method for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Materials:
-
Separatory funnel
-
Ethyl Acetate (or other suitable organic solvent)
-
Saturated NaCl (brine) solution
-
Sodium sulfate (anhydrous)
-
Aqueous sample containing the analyte
Workflow:
-
Sample Preparation: Adjust the pH of the aqueous sample to near neutral if necessary.
-
Extraction: Place the aqueous sample in the separatory funnel and add an equal volume of ethyl acetate. Stopper the funnel and invert it several times, venting frequently.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer containing the analyte.
-
Repeat Extraction: For quantitative recovery, repeat the extraction of the aqueous layer with fresh ethyl acetate two more times. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with a small volume of brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate it under a gentle stream of nitrogen or using a rotary evaporator before analysis.
LLE Workflow Diagram
Caption: General workflow for Liquid-Liquid Extraction.
IV. Data Summary Tables
Table 1: Solvent Selection Guide for LLE of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
| Solvent | Polarity | Pros | Cons |
| Ethyl Acetate | Medium | Good solvency for esters, low toxicity. [6] | Moderately volatile. |
| Dichloromethane (DCM) | Medium | Excellent solvency for a wide range of organic compounds. [6] | Higher density than water (bottom layer), potential health concerns. |
| Diethyl Ether | Low | Good solvency, low boiling point for easy removal. [6] | Highly flammable and volatile, prone to peroxide formation. |
| Hexane | Low | Good for extracting non-polar compounds, immiscible with water. [7] | May have lower efficiency for this moderately polar ester. |
Table 2: SPE Sorbent Selection Guide
| Sorbent Type | Retention Mechanism | Suitability for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone |
| C18 (Octadecyl) | Reversed-phase (hydrophobic) | Highly Recommended. Good for retaining moderately polar to non-polar compounds from aqueous matrices. [8] |
| C8 (Octyl) | Reversed-phase (hydrophobic) | Recommended. Less retentive than C18, which may be advantageous if elution is difficult. |
| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-phase (hydrophobic & π-π interactions) | Highly Recommended. High capacity and stable across a wide pH range. [9] |
| Normal Phase (e.g., Silica, Diol) | Adsorption (polar interactions) | Not Recommended for extraction from aqueous matrices. [10] |
V. References
-
4-Butyroxy-2,5-dimethyl-3(2H)-furanone. PubChem. [Link]
-
Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. PubMed. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]
-
Common Problems In Solvent Extraction Systems. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. [Link]
-
Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. ResearchGate. [Link]
-
Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Economy Process Solutions. [Link]
-
Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]
-
Solvent Extraction Techniques. Organomation. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Recovery and precision of furan and its derivatives in different food matrix detected by SPME-GC-MS/MS. ResearchGate. [Link]
-
Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products. PENNSYLVANIA STATE UNIVERSITY - : NIFA Reporting Portal. [Link]
-
Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]
-
Matrix effects on flavour volatiles release in dark chocolates varying in particle size distribution and fat content using GC–mass spectrometry and GC–olfactometry. ResearchGate. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
The stability research of different types of sodium butyrate in course of processing. [Link]
-
Stability of sodium butyrate?. ResearchGate. [Link]
-
Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. PMC - NIH. [Link]
-
Synthesis and Characterization of Novel Resveratrol Butyrate Esters that Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. NIH. [Link]
-
Full article: Enhanced ethyl butyrate production using immobilized lipase. [Link]
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Technical Support Center: Enhancing the Stability of Furanone Compounds for Robust Analysis
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanisms behind furanone instability. Here, we offer field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of furanone analysis, ensuring the integrity and reliability of your experimental data.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter during the analysis of furanone compounds. Each answer provides a causal explanation and actionable steps to resolve the issue.
Q1: My furanone analyte peak in an aqueous sample is rapidly decreasing or has disappeared during HPLC analysis. What is causing this, and how can I fix it?
A1: This is a classic sign of lactone ring hydrolysis, the most common degradation pathway for furanones in aqueous media.[3] The ester bond in the furanone ring is susceptible to attack by water, a reaction catalyzed by both acids and bases, which opens the ring to form a corresponding 4-hydroxy acid.[3][4] This new compound will have a different polarity and will not elute at the same retention time as your parent furanone, leading to an apparent loss of the analyte.
Causality Explained: The carbonyl carbon of the lactone is electrophilic and vulnerable to nucleophilic attack by water. This process is accelerated at pH extremes. In highly acidic or alkaline solutions, the rate of hydrolysis increases significantly, leading to rapid degradation of the analyte.[4][5]
Troubleshooting Steps:
-
pH Control is Critical: The most effective countermeasure is to control the pH of your sample and mobile phase.
-
Recommendation: Maintain a neutral pH range, ideally between 6.5 and 7.5, for your aqueous solutions to minimize both acid and base-catalyzed hydrolysis.[3]
-
Protocol: Prepare your samples in a buffered solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) rather than pure water or unbuffered media. Ensure your HPLC mobile phase is also buffered or maintained within a neutral pH range. For MS-compatible methods, consider using ammonium formate or ammonium acetate buffers.
-
-
Temperature Management: Hydrolysis, like most chemical reactions, is accelerated by heat.
-
Solvent Choice: If your experimental design allows, consider reducing the water content.
-
Recommendation: Prepare stock solutions and standards in a non-protic organic solvent like acetonitrile or DMSO and dilute into the aqueous analytical buffer just before analysis.
-
Q2: I'm analyzing a volatile furanone with Headspace-GC-MS and my results are inconsistent, sometimes showing an increase in the analyte concentration over time. Why is this happening?
A2: This phenomenon is often due to the thermal formation of furanones during the headspace incubation step.[8] Many furanones are known products of the Maillard reaction or the thermal degradation of carbohydrates, ascorbic acid, and certain amino acids.[8][9][10] If your sample matrix contains these precursors, the heat applied during equilibration can artificially generate more of the target furanone, leading to erroneously high and variable results.
Causality Explained: The incubation temperature and time in headspace analysis are designed to partition volatile analytes from the sample matrix into the headspace. However, this same heat can initiate chemical reactions that create new volatile compounds, including furanones.[10]
Troubleshooting Steps:
-
Optimize Incubation Temperature: The goal is to find the lowest possible temperature that provides adequate sensitivity.
-
Recommendation: Most studies have found that an incubation temperature of 50°C is a good compromise to maximize partitioning while minimizing thermal formation.[8][11] Avoid higher temperatures (e.g., 80°C) which are more likely to induce furan formation.[8]
-
Protocol: Perform a temperature optimization study, analyzing the same sample at various temperatures (e.g., 40°C, 50°C, 60°C) to identify the point at which the measured concentration begins to artificially increase.
-
-
Minimize Incubation Time: Limit the sample's exposure to heat.
-
Recommendation: An exposure time of 20-30 minutes is often sufficient.[8] Determine the shortest time needed to reach equilibrium for your analyte and use that for all subsequent analyses.
-
-
Consider Solid-Phase Microextraction (SPME): SPME is a powerful alternative that can often be performed at lower temperatures.
Q3: I am storing my furanone standards in clear vials at room temperature on the lab bench, and their concentration is decreasing over time. What is the problem?
A3: The issue is likely photolytic degradation. Furanones, like many heterocyclic compounds, can be sensitive to light, particularly UV radiation.[3][15] Exposure to ambient lab light can induce photochemical reactions, transforming the furanone into different structures and thus lowering the concentration of the parent compound.[16]
Causality Explained: The conjugated double bond system in the furanone ring can absorb light energy, promoting electrons to higher energy states. This excited state can then undergo various reactions, such as isomerization, [2+2] cycloadditions, or other rearrangements, leading to degradation.[15][16]
Troubleshooting Steps:
-
Protect from Light: This is the most crucial step.
-
Proper Storage Temperature: As with hydrolysis, heat can accelerate degradation.
-
Inert Atmosphere: For highly sensitive furanones, oxidation can be a concern.
-
Recommendation: After preparing a standard, consider flushing the vial headspace with an inert gas like nitrogen or argon before sealing.[6] This displaces oxygen and minimizes oxidative degradation.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the stability and analysis of furanone compounds.
Q4: What are the primary factors affecting the stability of furanone compounds?
A4: The stability of furanones is influenced by several key environmental and chemical factors. Understanding these is essential for designing robust analytical methods. The most critical factors are pH, temperature, light, and the chemical composition of the sample matrix (solvents, presence of nucleophiles or oxidants).
| Factor | Effect on Stability | Recommended Handling & Storage Conditions |
| pH | The lactone ring is susceptible to acid and base-catalyzed hydrolysis.[3][4] | Maintain aqueous solutions at a neutral pH (6.5-7.5) using buffers.[3] |
| Temperature | Elevated temperatures accelerate hydrolysis, thermal degradation, and isomerization.[18] | Store samples and standards at 2-8°C (short-term) or ≤ -20°C (long-term).[3][6] Use a cooled autosampler. |
| Light (UV) | Can cause photolytic degradation, including isomerization and cycloaddition reactions.[15][16] | Store all solutions in amber vials or protect them from light by other means (e.g., aluminum foil).[3][17] |
| Solvent | Polar protic solvents (e.g., water, methanol) can participate in hydrolysis.[3] | Prepare primary stock solutions in aprotic organic solvents (e.g., acetonitrile, DMSO) when possible. |
| Atmosphere | Oxygen can lead to oxidative degradation over long-term storage. | For highly sensitive compounds, store under an inert atmosphere (N₂ or Ar).[6] |
Q5: What are the main degradation pathways for furanone compounds?
A5: There are two primary degradation pathways that researchers must be aware of during analysis. The specific pathway that dominates depends on the furanone structure and the experimental conditions.
-
Hydrolysis (Ring-Opening): This is the most prevalent degradation route in aqueous environments. The lactone ring is cleaved to form a more polar 4-hydroxy acid derivative. This reaction is irreversible under most analytical conditions.[3]
-
Isomerization: Furanones can exist as different isomers, for example, 2(3H)-furanones can isomerize to the thermodynamically more stable 2(5H)-furanones.[3] This process can be facilitated by heat or light and may proceed through a ring-opened intermediate.[3][19]
Below is a diagram illustrating these key degradation pathways.
Caption: Key degradation pathways for furanone compounds.
Q6: Which analytical techniques are best for furanone analysis, and how do I choose?
A6: The choice of analytical technique depends primarily on the volatility of the furanone and the complexity of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and commonly used methods.[1][20][21]
| Technique | Best For... | Sample Preparation | Key Advantages | Considerations |
| GC-MS | Volatile & semi-volatile, thermally stable furanones.[22] | Direct injection (for clean samples), Headspace (HS), Solid-Phase Microextraction (SPME).[14][23] | Excellent separation for complex volatile mixtures; extensive spectral libraries for identification. | Requires analyte volatility. High temperatures can cause degradation or artifact formation.[8] Non-volatile furanones require derivatization.[24] |
| SPME-GC-MS | Trace-level analysis of volatile furanones in complex matrices (food, environmental).[12][25] | Adsorption of analytes onto a coated fiber.[13] | Solvent-free, concentrates analytes for high sensitivity, reduces matrix interference.[12][14] | Fiber selection is critical; requires method development for optimal extraction. |
| LC-MS/MS | Non-volatile, polar, or thermally labile furanones.[21][26] | Direct injection after filtration or simple dilution; Solid-Phase Extraction (SPE) for cleanup. | High sensitivity and specificity for complex matrices; suitable for compounds that cannot be analyzed by GC. | Matrix effects (ion suppression/enhancement) can be a challenge; requires careful mobile phase selection to ensure stability. |
The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a furanone analysis method.
Experimental Protocols
Protocol 1: Recommended General Storage of Furanone Compounds
This protocol is designed to maximize the shelf-life of both neat furanone materials and their stock solutions.
-
Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure an inert seal.[3][17]
-
Aliquotting: Upon receipt of a new standard, aliquot the material into smaller, single-use volumes. This prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles and exposure to the atmosphere.
-
Solvent for Stocks: If preparing a stock solution, use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.
-
Inert Atmosphere: Before sealing the vials for long-term storage, gently flush the headspace with an inert gas (e.g., argon or nitrogen) for 15-30 seconds to displace oxygen.[6]
-
Storage Temperature:
-
Short-term (1-2 weeks): Store at 2-8°C.[6]
-
Long-term (>2 weeks): Store at -20°C or, ideally, -80°C.
-
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, preparation date, and storage conditions.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Furanones
This protocol provides a starting point for developing an HS-SPME-GC-MS method. Optimization is required for each specific analyte and matrix.
-
Sample Preparation:
-
Accurately weigh or pipette the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase, which promotes the partitioning of volatile compounds into the headspace.[27]
-
If required, add an internal standard (e.g., a deuterated analog of the furanone).
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in the autosampler tray, which is equipped with an agitator and heater.
-
Incubation/Equilibration: Set the incubation temperature to 50°C and allow the sample to equilibrate with agitation for 5-10 minutes.[8][11]
-
SPME Fiber Exposure: Insert the SPME fiber (e.g., a Divinylbenzene/Carboxen/PDMS fiber is often a good starting point for broad-range volatiles) into the vial's headspace.[14] Do not let it touch the sample.
-
Extraction Time: Allow the fiber to be exposed to the headspace for a defined period, typically 20-30 minutes, with continued agitation.[8]
-
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption.
-
Desorb for 2-5 minutes to ensure complete transfer of analytes to the GC column.
-
Start the GC-MS analysis run simultaneously with desorption.
-
References
- Anonymous. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology.
- BenchChem. (n.d.).
- ECHEMI. (n.d.). 2(5H)
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- BenchChem. (n.d.). Technical Support Center: Managing the Stability of 2(3H)-Furanone Compounds in Solution. BenchChem.
- Risticevic, S., et al. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. PMC - NIH.
- Zwiener, C., & Kronberg, L. (2001). Determination of the Strong Mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and Its Analogues by GC-ITD-MS-MS. Fresenius' Journal of Analytical Chemistry.
- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Kim, M., & Shin, J. A. (n.d.). Furan in Thermally Processed Foods - A Review. Toxicological Research.
- Crews, C., & Castle, L. (2007). Factors affecting the analysis of furan in heated foods. Food Additives and Contaminants.
- Various Authors. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
- Al-Said, N. H. (1993). PHOTOCHEMICAL TRANSFORMATIONS OF 2(5H)-FURANONES. A REVIEW.
- Cancho, B., et al. (2002). Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples.
- Altaki, M. S., Santos, F. J., & Galceran, M. T. (2007). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry.
- Synerzine. (2019). SAFETY DATA SHEET 3(2H)
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(5H)-Furanone. Fisher Scientific.
- USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. USDA.
- Cui, X., et al. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.
- Blank, I., & Fay, L. B. (1996). Formation of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone and 4-hydroxy-2,5-dimethyl-3(2H)-furanone through the Maillard reaction based on pentoses. Journal of Agricultural and Food Chemistry.
- Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry.
- Restek Corporation. (n.d.). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- Various Authors. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.
- SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC.
- Fan, X., & Zhang, H. Q. (2008). Factors Affecting Thermally Induced Furan Formation. Journal of Agricultural and Food Chemistry.
- Crews, C., & Castle, L. (2007). Factors affecting the analysis of furan in heated foods. Food Additives and Contaminants.
- MedChemExpress. (n.d.). Furaneol (Standard). MedChemExpress.
- Sigma-Aldrich. (n.d.). Solid Phase Microextraction (SPME). Sigma-Aldrich.
- Ho, C. T., & Chen, J. H. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis.
- Bononi, M., & Tateo, F. (2009). Determination of furan by headspace solid-phase microextraction–gas chromatography–mass spectrometry in balsamic vinegars of Modena (Italy). Food Chemistry.
- Wikipedia. (n.d.). 2-Furanone. Wikipedia.
- Kim, K. H., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. WCU.
- Chen, S. W., et al. (2014). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis.
- Ravi, V. B., et al. (2014). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical Analysis.
- Obydennov, K. L., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules.
- Pérez-Pérez, M., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model.
- Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
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Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Furanones
Welcome to the technical support center dedicated to addressing challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of furanones. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve accurate and reproducible quantification.
Introduction: The Furanone Analysis Challenge
Furanones, such as Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), are key aroma compounds found in a wide variety of food, beverage, and biological matrices. Due to their high polarity and relatively small molecular size, they present a significant analytical challenge.[1][2] Specifically, they often elute in the early, polar region of a reversed-phase chromatogram, a zone typically crowded with interfering matrix components like sugars, organic acids, and salts.[1] This co-elution is a primary driver of matrix effects—the alteration of an analyte's ionization efficiency by co-eluting compounds—which can severely compromise the accuracy, precision, and sensitivity of your results.[3][4]
This guide is structured to help you diagnose, troubleshoot, and ultimately overcome these effects.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS analysis?
A1: Matrix effects are the interference of co-eluting, often undetected, components from the sample matrix on the ionization of your target analyte in the mass spectrometer's ion source.[1] This interference can manifest as ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[3] Both phenomena lead to inaccurate and unreliable quantification because the instrument's response to the analyte is no longer consistent between the calibration standards and the actual samples.[4] The competition for charge and droplet surface area during the electrospray ionization (ESI) process is a primary mechanism behind these effects.[5]
Q2: Why are furanones so susceptible to matrix effects?
A2: Furanones' susceptibility stems from their physicochemical properties. Being highly polar, they are difficult to separate from other polar endogenous compounds in complex matrices using standard reversed-phase chromatography.[1][2] This leads to a high degree of co-elution with matrix components that can interfere with the ionization process, causing significant signal suppression or enhancement.[1]
Q3: How can I tell if my furanone analysis is being affected by matrix effects?
A3: Poor reproducibility, inaccurate quantification when analyzing spiked samples, and significant differences in results between sample types are strong indicators. The most definitive way to confirm and quantify matrix effects is to perform a post-extraction spike experiment . This involves comparing the signal response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (clean) solvent at the same concentration.[3][6] A significant difference in signal intensity confirms the presence of matrix effects. A detailed protocol for this assessment is provided later in this guide.
Q4: I'm seeing significant ion suppression. What's the first thing I should try?
A4: The simplest first step is sample dilution .[3][7] Diluting the sample extract reduces the concentration of interfering matrix components along with the analyte.[8] While this can raise your limit of quantitation (LOQ), even a 5-fold or 10-fold dilution can often reduce matrix effects to an acceptable level (<20%) while maintaining the required sensitivity.[9] If dilution is insufficient or compromises sensitivity, you must move to more advanced strategies like improving sample cleanup or using matrix-matched calibration.[9]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses common problems encountered during furanone analysis and provides a logical progression of solutions.
Problem 1: Poor Reproducibility and Inaccurate Recovery
Primary Cause: Inconsistent and uncompensated matrix effects between samples and standards. Different samples, even within the same batch, can have varying levels of interfering components, leading to variable ion suppression or enhancement.
Solutions (In Order of Complexity):
-
Improve Chromatographic Separation: The goal is to separate the furanone peak from the co-eluting matrix interferences.[10]
-
Optimize the Gradient: Slowing down the gradient ramp around the elution time of your furanone can improve resolution from early-eluting interferences.[7][10]
-
Change Column Chemistry: If a standard C18 column is insufficient, consider a column with a different stationary phase, such as a Phenyl-Hexyl, which provides alternative selectivity for polar compounds.[11][12]
-
-
Enhance Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering components before analysis.[6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[13] For polar furanones, a polymeric reversed-phase sorbent can be used to retain the analyte while more polar interferences (like salts and sugars) are washed away. A detailed SPE protocol is provided below.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may require more extensive method development to optimize solvent choice and extraction efficiency for polar analytes.
-
-
Implement a Robust Calibration Strategy: If matrix effects cannot be eliminated, they must be compensated for.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of your target analyte.[14][15] This ensures that the standards and samples experience similar matrix effects, thereby improving accuracy. The primary drawback is the need to obtain a representative blank matrix for every sample type.[8]
-
Stable Isotope Dilution Analysis (SIDA): This is the gold standard for overcoming matrix effects.[6][16] A stable isotope-labeled (e.g., ¹³C or ²H) version of the furanone is added to every sample and standard at a known concentration.[16][17] Because the labeled internal standard is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[18] By measuring the ratio of the analyte to the internal standard, the matrix effect is effectively cancelled out, leading to highly accurate and precise results.[18]
-
Decision Workflow for Mitigating Matrix Effects
The following diagram outlines a logical workflow for identifying and addressing matrix effects in your furanone analysis.
Caption: A workflow for diagnosing and solving matrix effect issues.
In-Depth Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate the matrix factor (MF).[3][6]
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Required Materials:
-
Blank matrix (e.g., fruit juice known to be free of furanones).
-
Analyte stock solution of known concentration.
-
Clean solvent (matching the final mobile phase composition).
-
Your standard sample extraction materials and equipment.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard of the furanone in the clean solvent at a concentration representative of your samples (e.g., mid-point of the calibration curve).
-
Set B (Post-Extraction Spike): Take a sample of the blank matrix and perform your entire extraction procedure. Before the final evaporation and reconstitution step (or before dilution to the final volume), spike the extracted matrix with the furanone analyte to the same final concentration as in Set A.
-
Set C (Matrix Blank): Process a sample of the blank matrix through the entire extraction procedure without adding any analyte. This is to check for interferences.
-
-
LC-MS Analysis: Analyze multiple replicates (n=3-5) of each sample set under your established LC-MS conditions.
-
Calculation:
-
Calculate the average peak area for the analyte in Set A (Area_Neat) and Set B (Area_PostSpike).
-
The Matrix Factor (MF) is calculated as: MF = (Area_PostSpike) / (Area_Neat)
-
The Matrix Effect (%) is calculated as: Matrix Effect (%) = (MF - 1) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 0% | No matrix effect |
| < 0% | Ion Suppression |
| > 0% | Ion Enhancement |
| |ME| > 20% | Significant matrix effect; mitigation is required. |
Protocol 2: Solid-Phase Extraction (SPE) for Furanone Cleanup
Objective: To remove polar interferences (sugars, salts) from a sample extract while retaining the furanone analyte.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).
-
Methanol (conditioning and elution solvent).
-
Deionized water (equilibration and wash solvent).
-
SPE vacuum or positive pressure manifold.[13]
Procedure:
-
Conditioning: Pass 1 cartridge volume of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 cartridge volume of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample extract onto the cartridge at a slow flow rate (e.g., 1-2 mL/min) to ensure efficient binding.
-
Washing: Pass 1-2 cartridge volumes of deionized water (or a weak organic/water mix, e.g., 5% methanol) to wash away highly polar interferences like salts and sugars.
-
Elution: Elute the retained furanone analyte with 1-2 cartridge volumes of methanol or another strong organic solvent into a clean collection tube.
-
Final Preparation: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
The Power of Stable Isotope Dilution Analysis (SIDA)
SIDA is the most reliable method for correcting matrix effects and is considered the gold standard in quantitative bioanalysis.[16][19]
Caption: How SIDA corrects for signal suppression vs. standard calibration.
Summary of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of interfering matrix components.[8] | Simple, fast, and cost-effective.[8] | Raises the limit of quantitation (LOQ); may not be suitable for trace analysis.[8][13] |
| Improved Chromatography | Separates the analyte from co-eluting matrix components.[7] | Reduces matrix effects without extra sample preparation steps. | Can require significant method development time.[20] |
| Sample Cleanup (SPE/LLE) | Physically removes interfering matrix components from the sample.[7] | Produces cleaner extracts, reduces instrument contamination, and lowers matrix effects.[10] | Can be time-consuming, may lead to analyte loss, and adds cost.[8] |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix to mimic the sample environment.[14] | Effectively compensates for consistent matrix effects.[15] | Requires a representative blank matrix, which may not always be available.[8] |
| Stable Isotope Dilution (SIDA) | Uses a labeled internal standard that co-elutes and experiences the same matrix effects as the analyte.[16][18] | The most accurate and robust method for correcting variable matrix effects; considered the "gold standard".[6] | Requires synthesis or purchase of expensive labeled standards.[3][6] |
References
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (n.d.). National Institutes of Health (NIH).
- Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (2020). GERSTEL Application Note.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Proteins and Proteomics.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? (n.d.). Taylor & Francis Online.
- Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. (n.d.). Gilson.
- Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022). Clinical Chemistry.
- How to reduce matrix effect and increase analyte signal in extracted samples? (2023). SCIEX.
- Technical Support Center: Minimizing Matrix Effects in Food Sample Analysis. (n.d.). Benchchem.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online.
- Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar. (2021). YouTube.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc..
- Addressing matrix effects in the LC-MS/MS analysis of Furaneol. (n.d.). Benchchem.
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- Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. (n.d.). PubMed.
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
- Overcoming Matrix Interference in LC-MS/MS. (2025). Separation Science.
- Advanced sample preparation techniques prior to LC-MS. (n.d.). ResearchGate.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone.
- Overcoming matrix effects in Cyclaniliprole LC-MS/MS analysis. (n.d.). Benchchem.
- Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2025). ResearchGate.
- Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). National Institutes of Health (NIH).
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today.
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- Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2025). ResearchGate.
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- Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2010). Semantic Scholar.
- Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. (n.d.). National Institutes of Health (NIH).
- (PDF) Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (2025). ResearchGate.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2010). PubMed.
- Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs. (2025). Preprints.org.
- Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. (n.d.). MDPI.
- Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). Zenodo.
- Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). Queen's University Belfast.
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Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of Furanones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the gas chromatography (GC) analysis of furanones. Furanones, and their derivatives, are a class of heterocyclic organic compounds that are often prone to asymmetrical peak shapes due to their polarity and potential for interaction with active sites within the GC system. This guide provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.
Understanding Peak Tailing with Furanones
Peak tailing in gas chromatography occurs when a portion of the analyte molecules is retained longer in the system than the main portion, resulting in an asymmetrical peak with a "tail" extending from the peak maximum.[1][2] This phenomenon can significantly compromise both qualitative and quantitative analysis by affecting peak integration accuracy and reducing resolution between adjacent peaks.[1][2][3]
Furanones, containing polar functional groups such as carbonyl and hydroxyl moieties, are particularly susceptible to interactions that cause peak tailing. The primary cause is often unwanted chemical interactions with "active sites" within the GC system, such as exposed silanol groups (Si-OH) on glass surfaces of the inlet liner or the column itself.[2][4][5] These interactions, primarily hydrogen bonding, delay the elution of a fraction of the furanone molecules, leading to the characteristic tailed peak shape.[2]
Logical Troubleshooting Workflow
A systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following flowchart outlines a logical progression for troubleshooting.
Caption: A logical troubleshooting workflow for addressing peak tailing in the GC analysis of furanones.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter and provides actionable solutions.
Q1: My furanone peaks are tailing, but my non-polar internal standard looks fine. What's the most likely cause?
A1: This scenario strongly suggests that the issue is related to chemical interactions between your polar furanone analytes and active sites within your GC system, rather than a general system problem like a leak.[6][7] Non-polar compounds are less susceptible to these interactions.[8] The primary culprits are often found in the hottest parts of the system where these interactions are most likely to occur: the inlet and the front end of the column.[9]
Initial Steps:
-
Inlet Maintenance: The inlet is a common source of activity.[10]
-
Replace the Inlet Liner: The glass inlet liner is a prime location for active silanol groups.[4][11] Over time, liners can become contaminated with non-volatile residues, exposing more active sites.[12] Replace the liner with a new, deactivated one. For highly active compounds like some furanones, consider using an ultra-inert liner.[13]
-
Replace the Septum and O-ring: Degraded septa can release particles into the liner, creating active sites.[10] A worn O-ring can cause leaks, but also potentially contribute to contamination.
-
Clean the Inlet: If liner and septum replacement doesn't solve the issue, the metal surfaces of the inlet itself may be contaminated. Follow your instrument manufacturer's guide for cleaning the inlet.
-
-
Column Maintenance:
-
Trim the Column Inlet: The first few centimeters of the column can accumulate non-volatile residues and become active.[3][12][14] Carefully trim 15-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[3][15] Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet.[3]
-
Q2: I've performed inlet and column maintenance, but the peak tailing persists. What should I check next?
A2: If the initial maintenance steps don't resolve the issue, it's time to look at your GC method parameters and potential column degradation.
Method Optimization:
-
Injector Temperature: While a higher temperature promotes vaporization, an excessively high temperature can cause degradation of thermally labile furanones, which can sometimes manifest as tailing. Conversely, a temperature that is too low can lead to slow vaporization and broader peaks.[16] Experiment with adjusting the injector temperature by ±20°C.
-
Oven Temperature Program: A slow initial ramp rate can sometimes exacerbate tailing. Try a slightly faster ramp rate to move the analytes through the column more quickly, reducing the time for interaction with any residual active sites.
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal. A flow rate that is too low can increase the residence time of the analytes in the column, potentially leading to more interaction and peak tailing.[16]
Column Health:
-
Column Conditioning: If the column has been sitting unused or has been exposed to oxygen at high temperatures, it may need to be reconditioned.[17][18] This involves heating the column to a high temperature (below its maximum limit) for a period of time to remove contaminants.[17][19]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when exposed to oxygen or harsh sample matrices. This degradation can create active sites. If the column is old or has been used extensively, it may be time for a replacement.[2][20]
Q3: Could my sample preparation or injection technique be causing the peak tailing?
A3: Yes, several factors related to your sample and how it's introduced into the GC can contribute to peak tailing.
-
Sample Solvent: The choice of solvent can impact peak shape.[21][22][23] If the solvent is significantly more polar than the stationary phase, it can cause peak distortion.[14] Ideally, the sample should be dissolved in a solvent that is compatible with the stationary phase.
-
Sample Concentration (Overloading): Injecting too much sample can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing.[2][16] Try diluting your sample to see if the peak shape improves.
-
Injection Speed: A slow injection can lead to a broad initial band of sample on the column, which can result in wider, and sometimes tailing, peaks.[16][24][25] Ensure your injection is rapid and smooth, especially for manual injections.
Q4: I've tried everything and still see some tailing. Is there anything else I can do?
A4: If you've exhausted the troubleshooting steps above and still face persistent peak tailing, especially with particularly challenging furanones, derivatization may be the solution.[26]
Derivatization:
Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[26][27] For furanones with active hydroxyl groups, silylation is a common and effective derivatization technique.[26]
-
How it Works: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[26][28]
-
Benefits: This modification blocks the site of potential hydrogen bonding, making the furanone derivative less polar and more volatile.[26][27] The result is typically a sharp, symmetrical peak with improved chromatographic performance.
Protocol for Silylation (General Example):
-
Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection into the GC.
Note: Always optimize the derivatization conditions (reagent, solvent, temperature, and time) for your specific furanone analytes.
Frequently Asked Questions (FAQs)
Q: How often should I replace my inlet liner? A: This depends heavily on the cleanliness of your samples and the number of injections. For routine analysis of relatively clean samples, replacing the liner every 100-200 injections is a good starting point.[29] For complex matrices, more frequent replacement may be necessary. A good practice is to change the liner whenever you observe a degradation in peak shape.
Q: What is the best type of GC column for furanone analysis? A: The choice of column depends on the specific furanones being analyzed. A good starting point is a mid-polarity column, such as one with a stationary phase containing 5% phenyl-methylpolysiloxane. For more polar furanones, a wax-type column (polyethylene glycol) may provide better peak shape and resolution.[30][31]
Q: Can a leak in the system cause peak tailing? A: While leaks more commonly cause other issues like baseline noise or changes in retention time, a small leak in the injector can sometimes contribute to peak distortion.[12][32] It's always good practice to perform a leak check as part of your routine maintenance.
Q: What does "column conditioning" involve? A: Column conditioning is the process of heating a new or unused column under a flow of carrier gas to remove any volatile contaminants and ensure the stationary phase is stable.[17][33][34] Typically, the column is heated to a temperature slightly above the final temperature of your analytical method (but below the column's maximum isothermal temperature limit) and held for several hours.[17][19]
Data Presentation
Table 1: Common Causes of Peak Tailing and Their Solutions
| Potential Cause | Symptoms | Recommended Solution(s) |
| Active Sites in Inlet | Tailing of polar compounds, but not non-polar ones. | Replace the inlet liner with a deactivated or ultra-inert liner. Replace the septum and O-ring. Clean the inlet port.[10][12][13] |
| Column Contamination | Gradual increase in peak tailing over time. | Trim 15-20 cm from the front of the column.[3][14] |
| Column Degradation | Persistent tailing even after maintenance, poor resolution. | Replace the GC column.[2][20] |
| Improper Method Parameters | Tailing that is sensitive to changes in temperature or flow. | Optimize injector temperature, oven ramp rate, and carrier gas flow rate.[16] |
| Sample Overload | Peak fronting or tailing, peak width increases with concentration. | Dilute the sample or reduce the injection volume.[2][16] |
| Analyte Chemistry | Inherently polar furanones with active hydrogens. | Use chemical derivatization (e.g., silylation) to block active sites.[26][27] |
References
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Hawach. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). How to Condition a New Capillary GC Column. Retrieved from [Link]
-
Scribd. (n.d.). GC Column Conditioning Procedures. Retrieved from [Link]
-
Shimadzu. (n.d.). GC column conditioning. Retrieved from [Link]
-
Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
SilcoTek Corporation. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Agilent. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
-
Agilent. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Inlet Liners for Gas Chromatography. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Inlet Liners. Retrieved from [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Aijiren. (n.d.). What are the consequences of slow and intermittent sample injection of GC?. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. Retrieved from [Link]
-
PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]
-
Aijiren. (2025, November 28). How to optimize the injection speed for Agilent Gc?. Retrieved from [Link]
-
Panda Gas. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]
-
LabRulez GCMS. (2025, May 26). Peak Shape Problems: Broad solvent Peaks/fronts. Retrieved from [Link]
-
Restek. (2013, June 2). [19] What do Chromatograms tell us? Peak Shape: Splitted or Broadened peak for first eluting Compound(s). Retrieved from [Link]
-
University of California, Davis. (n.d.). GC Derivatization. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Retrieved from [Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]
-
YouTube. (2018, June 14). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
Restek. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
SCION Instruments. (n.d.). Optimising GC Column Choice. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas chromatography. Retrieved from [Link]
-
Quality Analysis. (n.d.). Gas chromatography: how does it work?. Retrieved from [Link]
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Technical Support Center: Enhancing the Resolution of Furanone Isomers in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of furanone isomers. Furanones are a critical class of compounds in the pharmaceutical and flavor industries, and their structural similarity often presents significant separation challenges. The presence of positional isomers, diastereomers, or enantiomers necessitates robust and highly selective analytical methods to ensure product purity, efficacy, and safety.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into method development and troubleshooting, moving beyond simple procedural lists to explain the fundamental principles behind achieving optimal resolution for furanone isomers.
Frequently Asked Questions (FAQs): Method Development
This section addresses common questions encountered during the initial stages of developing an HPLC method for furanone isomer separation.
Q1: What is the most critical first step when developing a separation method for furanone isomers?
A1: The absolute first step is to identify the type of isomerism you are dealing with. The separation strategy for positional isomers is fundamentally different from that for enantiomers.
-
Positional or Geometric Isomers (Achiral): These isomers have different physical properties and can be separated on standard achiral HPLC columns (e.g., C18, Phenyl). The goal is to exploit subtle differences in polarity, hydrophobicity, or spatial arrangement.[3][4]
-
Enantiomers (Chiral): Enantiomers have identical physical properties in a non-chiral environment and cannot be separated on standard columns. A chiral environment is mandatory, which is achieved by using a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.[5][6][7] For furanones, CSPs are the most effective and widely used approach.[1][8]
Q2: How do I select the right column for my furanone isomers?
A2: Column selection is the most powerful tool for manipulating selectivity (α), the primary factor in resolving isomers.[9]
-
For Enantiomer Separations (Chiral): Polysaccharide-based CSPs are the gold standard for furanone enantiomers.[1][8] Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) offer excellent chiral recognition capabilities.[10] These separations are typically performed in normal-phase mode.[8]
-
For Positional/Structural Isomer Separations (Achiral):
-
Reversed-Phase (RP-HPLC): A standard C18 column is a good starting point for moderately polar furanone derivatives.[8]
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases: If separating positional isomers on an aromatic ring, these columns can provide alternative selectivity through π-π interactions, which are often more effective than the purely hydrophobic interactions of a C18 phase.[4]
-
Normal-Phase (NP-HPLC): For highly polar furanones that are poorly retained in reversed-phase, a silica or diol column can be effective.[8]
-
Q3: What is a good starting point for mobile phase selection?
A3: The mobile phase composition directly influences retention and selectivity.[11] Your choice depends on the chromatography mode.
-
Chiral Separations (Normal-Phase): The standard mobile phase is a mixture of an alkane and an alcohol modifier. A typical starting point is 90:10 (v/v) n-Hexane:Isopropanol .[1] The type of alcohol (isopropanol, ethanol, n-butanol) and its percentage can be adjusted to optimize the separation.[1]
-
Reversed-Phase Separations: Start with a simple gradient of Water and Acetonitrile (ACN) or Water and Methanol (MeOH) . For ionizable furanones, adding a modifier like 0.1% formic acid or phosphoric acid to the aqueous phase can significantly improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[8][12]
-
Normal-Phase Separations (Achiral): A mobile phase of Hexane and Ethyl Acetate or Hexane and Isopropanol is a common starting point.[8]
The following table summarizes recommended starting conditions for method development.
| Isomer Type | HPLC Mode | Recommended Stationary Phase | Typical Mobile Phase | Key Optimization Parameter |
| Enantiomers | Chiral (Normal-Phase) | Polysaccharide-based CSP (Cellulose or Amylose) | n-Hexane / Isopropanol (90:10) | Alcohol modifier type and percentage[1] |
| Positional | Reversed-Phase | C18, Phenyl-Hexyl, PFP | Water (+ 0.1% Acid) / Acetonitrile | Organic solvent type (ACN vs. MeOH)[9] |
| Polar Isomers | Normal-Phase (Achiral) | Silica, Diol | n-Hexane / Ethyl Acetate | Ratio of polar to non-polar solvent[8] |
Q4: How does temperature affect the resolution of furanone isomers?
A4: Temperature is a critical but often underutilized parameter that influences retention time, selectivity, and efficiency.[13][14]
-
Selectivity (α): Changing the column temperature alters the thermodynamics of the interactions between the analytes and the stationary phase. This can change the elution order or improve the separation of closely eluting peaks.[15]
-
Efficiency (N): Higher temperatures reduce mobile phase viscosity, allowing for more efficient mass transfer and potentially sharper peaks.[16] This can be particularly beneficial in UHPLC systems.[13]
-
Chiral Recognition: For chiral separations, lower temperatures (e.g., 10-25°C) often enhance the specific interactions required for enantiomeric recognition, leading to better resolution.[1]
It is crucial to use a column thermostat to ensure reproducible retention times, as even small fluctuations in ambient temperature can cause shifts.[17]
Troubleshooting Guide: Resolving Common HPLC Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I see a single broad peak or two completely co-eluting peaks. How can I achieve separation?
This indicates a complete lack of selectivity (α ≈ 1).
-
Root Cause Analysis:
-
Incorrect Column: Are you trying to separate enantiomers on an achiral column? This is the most common reason for failure. Enantiomers require a chiral stationary phase.[6]
-
Suboptimal Mobile Phase: The mobile phase composition may not be suitable for resolving your specific isomers.
-
-
Solutions:
-
Step 1: Verify Column Choice. For enantiomers, switch to a polysaccharide-based chiral column. For positional isomers on a C18, consider a Phenyl or PFP column to introduce different separation mechanisms.[4]
-
Step 2: Optimize Mobile Phase (Selectivity). This is the most effective strategy.[9]
-
In Chiral NP-HPLC: Systematically vary the alcohol modifier. First, decrease the percentage of isopropanol in small steps (e.g., from 10% down to 5%). If that fails, switch the modifier entirely (e.g., to ethanol) and repeat the screening.[1]
-
In Achiral RP-HPLC: Change the organic solvent. If you are using acetonitrile, switch to methanol or vice-versa. The different solvent properties can significantly alter selectivity.[9]
-
-
Step 3: Adjust Temperature. Lowering the temperature for chiral separations can increase selectivity.[1] For achiral separations, varying the temperature (e.g., from 30°C to 50°C) can sometimes resolve co-eluting peaks.[13]
-
Issue 2: My peaks are separated, but the resolution is poor (Rs < 1.5).
This means you have some selectivity, but it needs to be improved, or your peak efficiency is low.
-
Diagram: Troubleshooting Poor Resolution
Caption: Decision tree for improving poor HPLC resolution.
-
Solutions:
-
Improve Selectivity (α): Follow the same steps as in "Issue 1" to maximize the space between the peaks. Even small adjustments to the mobile phase can have a large impact.[18]
-
Improve Efficiency (N): The goal here is to make the peaks narrower.
-
Reduce Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will increase the run time.[18][19]
-
Increase Column Length / Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (N), resulting in sharper peaks and better resolution.[9]
-
Minimize Extra-Column Volume: Ensure you are using tubing with the smallest possible inner diameter and length, especially between the column and the detector, to prevent peak broadening.[20]
-
-
Adjust Retention (k'): If peaks are eluting too early (k' < 2), they don't spend enough time interacting with the stationary phase. Increase retention by decreasing the mobile phase strength (e.g., decrease the percentage of the organic solvent in RP-HPLC or the alcohol modifier in NP-HPLC).[9]
-
Issue 3: My furanone peaks are tailing badly.
Peak tailing reduces resolution and compromises accurate integration. It is often caused by unwanted secondary interactions.
-
Root Cause Analysis:
-
Secondary Silanol Interactions: For basic furanone analogues, free silanol groups on the silica surface of the stationary phase can cause strong, undesirable interactions.[21]
-
Column Void: A void or channel at the head of the column can distort the sample band.
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[19]
-
-
Solutions:
-
Address Silanol Interactions (RP-HPLC):
-
Check for Column Voids: Disconnect the column and inspect the inlet frit. If a void is visible, the column may need to be replaced. Always handle columns gently and avoid sudden pressure shocks.
-
Reduce Injection Mass: Decrease the injection volume or dilute the sample to see if peak shape improves.[18][19]
-
Experimental Protocol: Chiral Separation of a Racemic Furanone
This protocol provides a detailed workflow for developing a chiral separation method using Normal-Phase HPLC.
-
Diagram: Chiral Method Development Workflow
Caption: Workflow for chiral HPLC method development for furanones.
Step-by-Step Methodology
-
Sample Preparation: a. Accurately weigh and dissolve the racemic furanone sample in the initial mobile phase (e.g., 90:10 Hexane:Isopropanol) to a concentration of approximately 1 mg/mL. b. Ensure the sample is fully dissolved; sonication may be used if necessary.[8] c. Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates before injection.[8]
-
HPLC System and Initial Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® series, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a suitable wavelength for your furanone (e.g., 220 nm or 280 nm).
-
Injection Volume: 5 µL.
-
-
Execution and Optimization: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Perform an initial injection and evaluate the chromatogram. c. If no separation is observed: Change the alcohol modifier from isopropanol to ethanol and repeat the injection. d. If partial separation (Rs < 1.5) is observed: i. Decrease the percentage of the alcohol modifier in small increments (e.g., from 10% to 8%, then to 5%). This typically increases retention and improves resolution.[1] ii. If modifier optimization is insufficient, decrease the column temperature to 15°C to enhance chiral recognition.[1] iii. As a final step, reduce the flow rate to 0.5 mL/min to improve peak efficiency.[1] e. Once a satisfactory resolution (Rs ≥ 1.5) is achieved, the method can be validated for its intended purpose.
References
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
- BenchChem. (n.d.). Chiral HPLC Resolution of Dihydro-4-hydroxy-2(3H)-furanone Isomers: A Technical Support Guide.
-
MicroSolv Technology Corporation. (2024, April 30). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
YouTube. (2023, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
PubMed. (1996). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Welch Materials. (2023, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
PubMed. (2013). Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Online. (2016, November 1). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature Effects in Liquid Chromatography. Retrieved from [Link]
-
News-Medical.Net. (2023, August 31). Liquid Chromatography: Why is Temperature Control so Important? Retrieved from [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
ResearchGate. (2009). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107-113.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. news-medical.net [news-medical.net]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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- 20. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 21. waters.com [waters.com]
Minimizing degradation of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone during sample preparation
Welcome to the technical support center for the analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during sample preparation and analysis of this important flavor compound. Our goal is to equip you with the scientific understanding to minimize degradation and ensure accurate, reproducible results.
Introduction to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and its Analytical Challenges
4-Butyroxy-2,5-dimethyl-3(2H)-furanone, also known by its IUPAC name (2,5-dimethyl-4-oxofuran-3-yl) butanoate, is a significant contributor to the aroma profile of various food products, imparting sweet, fruity, and caramel-like notes[1][2]. Structurally, it is an ester of the well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®)[3]. The analytical challenge with this molecule lies in its susceptibility to degradation, primarily through the hydrolysis of its ester bond, which can significantly impact the accuracy of quantification[4][5]. This guide will address the key factors influencing its stability and provide practical solutions for its analysis.
Core Degradation Pathway: Hydrolysis
The primary degradation pathway for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is the hydrolysis of the butyrate ester linkage. This reaction cleaves the molecule into 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and butyric acid. This process is catalyzed by both acids and bases, making pH control during sample preparation paramount[6][7].
Caption: Primary degradation pathway of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Frequently Asked Questions (FAQs)
Q1: My recovery of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is consistently low. What are the likely causes?
A1: Low recovery is a common issue and can stem from several factors during your sample preparation and analysis workflow. Here’s a systematic approach to troubleshooting:
-
Ester Hydrolysis: The most probable cause is the hydrolysis of the butyrate ester. This is accelerated by:
-
pH Extremes: Both acidic and basic conditions will catalyze hydrolysis. The rate of ester hydrolysis is typically slowest in the slightly acidic to neutral pH range (pH 4-6)[6].
-
Elevated Temperatures: Higher temperatures during sample extraction, concentration, or storage will increase the rate of hydrolysis.
-
Enzymatic Activity: If your sample matrix is of biological origin (e.g., fruit puree, cell culture), native esterase enzymes may be present and actively degrading your compound[4].
-
-
Oxidative Degradation: The furanone ring itself can be susceptible to oxidation, especially in the presence of metal ions[8][9]. This can lead to the formation of various degradation products and a decrease in the parent compound concentration.
-
Suboptimal Extraction:
-
Solvent Polarity: 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is insoluble in water and soluble in ethanol[2]. Ensure your extraction solvent has an appropriate polarity to efficiently solubilize the compound from the sample matrix.
-
Matrix Effects: Complex sample matrices, such as those found in food products, can interfere with extraction efficiency. Components like fats, proteins, and sugars can sequester the analyte, preventing its complete transfer into the extraction solvent[10].
-
-
Analytical System Issues:
Q2: How can I prevent the hydrolysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone during sample preparation?
A2: Minimizing hydrolysis is critical for accurate quantification. Consider the following preventative measures:
-
pH Control:
-
Maintain the sample and extraction solvent at a slightly acidic pH, ideally between 4 and 6, where the rate of ester hydrolysis is at a minimum[6]. Use a suitable buffer system if necessary.
-
Avoid exposing the sample to strong acids or bases at any stage of the preparation.
-
-
Temperature Management:
-
Perform all extraction and sample handling steps at low temperatures (e.g., on ice or in a cold room) to slow down the rate of hydrolysis.
-
If a concentration step is necessary, use gentle techniques like rotary evaporation at low temperatures or nitrogen blow-down at ambient temperature. Avoid excessive heat.
-
-
Enzyme Inhibition:
-
For biological matrices, consider heat-treating the sample briefly (blanching) to denature any endogenous esterases, provided this does not thermally degrade the analyte.
-
Alternatively, the addition of esterase inhibitors can be explored, though this must be validated to ensure no interference with the analysis.
-
-
Minimize Water Contact:
Q3: I am observing a peak that corresponds to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in my chromatogram. Does this mean my sample preparation is flawed?
A3: The presence of HDMF is a strong indicator that hydrolysis of your target analyte has occurred. While it's possible that HDMF is also a natural component of your sample, if your goal is to quantify the butyrate ester, the presence of its hydrolysis product suggests that your sample preparation and storage conditions need to be optimized to minimize degradation. Review the recommendations in Q2 to identify potential areas for improvement in your protocol.
Q4: What is the best way to store my samples and standards to ensure the stability of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone?
A4: Proper storage is crucial for maintaining the integrity of your analyte.
-
Temperature: Store stock solutions and prepared samples at low temperatures, preferably at -20°C or -80°C, to minimize both hydrolytic and oxidative degradation.
-
Solvent: Prepare stock solutions in a high-purity, anhydrous organic solvent such as ethanol or acetonitrile.
-
Atmosphere: For long-term storage, consider overlaying the sample with an inert gas like nitrogen or argon to prevent oxidation[16].
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching of contaminants from plastic containers.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting scenarios in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low Recovery of Analyte | 1. Hydrolysis: pH of sample/solvent is too high or too low. Temperature during extraction is too high. | 1. Adjust pH of the sample and extraction solvent to 4-6 using a suitable buffer. Perform all steps at low temperature (e.g., on ice). |
| 2. Oxidation: Presence of metal ions in the sample or reagents. Exposure to air/oxygen. | 2. Add a chelating agent like EDTA to the sample to sequester metal ions. Purge samples and vials with an inert gas (N₂ or Ar). Consider adding an antioxidant like BHT or ascorbic acid to the extraction solvent (validate for interference). | |
| 3. Inefficient Extraction: Incorrect solvent polarity. Matrix effects. | 3. Use a solvent of appropriate polarity (e.g., ethyl acetate, dichloromethane). For complex matrices, consider matrix-matched calibration or standard addition. | |
| Peak Tailing in GC Analysis | 1. Active Sites: Contamination or activity in the GC inlet liner, column, or detector. | 1. Use a deactivated inlet liner. Trim the first few centimeters of the GC column. Condition the column according to the manufacturer's instructions. |
| 2. Column Overload: Injecting too high a concentration of the analyte. | 2. Dilute the sample. | |
| Presence of a Large HDMF Peak | 1. Significant Hydrolysis: Widespread degradation of the target analyte during sample preparation or storage. | 1. Re-evaluate the entire sample preparation workflow. Implement stringent pH and temperature controls as described in the FAQs. Analyze a freshly prepared standard to confirm the issue is with the sample and not the standard. |
| Irreproducible Results | 1. Inconsistent Sample Preparation: Variations in extraction time, temperature, or pH between samples. | 1. Standardize all sample preparation steps. Use timers and calibrated equipment. |
| 2. SPME Variability: Inconsistent extraction time, temperature, or fiber depth. Matrix effects altering partitioning. | 2. Use an autosampler for consistent SPME parameters. For manual SPME, use a fixed stand for consistent fiber depth. Employ matrix-matched standards or isotopic internal standards for calibration. | |
| 3. GC System Variability: Leaks, inconsistent injection volumes. | 3. Perform regular leak checks on the GC system. Ensure the autosampler syringe is functioning correctly. |
Recommended Protocols for Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Here are two recommended starting points.
Protocol 1: Solid-Phase Microextraction (SPME) for Liquid Samples
SPME is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds in liquid matrices.
Workflow Diagram:
Caption: SPME workflow for the analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Detailed Steps:
-
Sample Preparation:
-
Place a known volume of your liquid sample into a headspace vial.
-
If necessary, adjust the pH of the sample to between 4 and 6 using a dilute acid or base.
-
Add sodium chloride (NaCl) to the sample to increase the ionic strength and promote the partitioning of the analyte into the headspace (salting out).
-
-
SPME Extraction:
-
Choose an appropriate SPME fiber. For a moderately polar compound like 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point.
-
Incubate the sample at a controlled, moderate temperature (e.g., 40-60°C) with agitation to facilitate the equilibration of the analyte into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of the analyte.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analyte onto the column.
-
Analyze using a suitable GC-MS method.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Solid or Semi-Solid Samples
LLE is a classic technique for extracting analytes from more complex matrices.
Workflow Diagram:
Caption: LLE workflow for the analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Detailed Steps:
-
Sample Homogenization:
-
Homogenize a known weight of the sample. If the sample is aqueous, adjust the pH to 4-6.
-
-
Extraction:
-
Add a water-immiscible organic solvent with appropriate polarity (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex or shake vigorously for a set amount of time to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the sample to achieve a clean separation of the organic and aqueous layers.
-
-
Collection and Concentration:
-
Carefully collect the organic layer.
-
If necessary, concentrate the extract under a gentle stream of nitrogen at ambient temperature. Avoid high heat.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
References
- Carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds. (n.d.).
- The hydrolysis and safety assessment of food flavouring esters. (n.d.). University of Southampton.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax.
- 4-acetoxy-2,5-dimethyl-3(2h)furanone | 4166-20-5. (n.d.). Chemical Bull.
- Estimated carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds. (2025, October 28).
- Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.).
- 4-Acetoxy-2,5-dimethyl-3(2H)furanone. (n.d.). Chem-Impex.
- TROUBLESHOOTING GUIDE. (n.d.).
- Any advice about the stability of ester and carbamate containing compounds?. (2015, November 25).
- Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22).
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA NEPS.
- Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
- GC Troubleshooting Tips and Tricks from Inlet through to Detection. (2024, February 3). YouTube.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific - US.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI.
- The importance of antioxidants and place in today's scientific and technological studies. (2019, July 29).
- Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. (2008, October 24). PubMed.
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.).
- Rapid determination of furan in heated foodstuff by isotope dilution solid phase micro-extraction-gas chromatography-mass spectrometry (SPME-GC-MS). (n.d.).
- The Role of Food Antioxidants, Benefits of Functional Foods, and Influence of Feeding Habits on the Health of the Older Person: An Overview. (n.d.). PubMed Central.
- Antioxidants, Food Processing and Health. (n.d.). PubMed Central.
- Preventing hydrolysis of the ester group during reactions. (n.d.). Benchchem.
- Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (n.d.).
- RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone, CAS Registry Number 4166-20. (2025, March 19).
- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's.
- 11 Furan in Processed Foods. (n.d.). Imre Blank's.
- 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. (n.d.). PubChem.
- How to prevent hydrolysis in a drug. (2017, September 2). Quora.
- Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011, October 28). PubMed Central.
- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024, October 3). NIH.
- What's trending in flavors?
- Analysis of Furans and Alkylfurans in Food Samples (Part 1)
- 4-Acetoxy-2,5-dimethyl-3(2H)furanone = 95 , FG 4166-20-5. (n.d.). Sigma-Aldrich.
- Analysis of Glycosidically Bound 2,5-Dimethyl-4-hydroxy-3(2H)-Furanone in Pineapple. (n.d.).
- ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. (n.d.).
- Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (n.d.).
- Analytical strategies to evaluate antioxidants in food: a review. (n.d.).
- 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE. (n.d.). precisionFDA.
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI.
- A review of the occurrence, formation and analysis of furan in he
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.). Sigma-Aldrich.
- Recovery and precision of furan and its derivatives in different food matrix detected by SPME-GC-MS/MS. (n.d.).
- 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE. (n.d.). ChemicalBook.
- Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (n.d.). MDPI.
- 4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). the NIST WebBook.
- Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
Sources
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Technical Support Center: Optimizing the Synthesis of Furanone Derivatives
Welcome to the Technical Support Center for the synthesis of furanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) to improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing furanone derivatives?
A1: The selection of a synthetic strategy for furanone derivatives largely depends on the desired substitution pattern and the availability of starting materials. Some of the most prominent methods include:
-
Paal-Knorr Furan Synthesis: A classical and widely used method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2][3][4]
-
Feist-Benary Furan Synthesis: This method involves the base-catalyzed condensation of α-halo ketones with β-dicarbonyl compounds.[3][5]
-
Oxidation of Furfural: Furfural, a bio-based chemical, can be oxidized to produce 5-hydroxy-2(5H)-furanone (HFO), a valuable intermediate.[6][7][8][9][10][11]
-
Modern Catalytic Methods: Numerous modern methods utilize various catalysts, including metal-free, gold-catalyzed, and phosphine-catalyzed reactions, for the synthesis of substituted furanones from diverse starting materials like α-diazo ketones, γ-hydroxyalkynones, and cyclopropenones.[12][13][14][15]
-
Intramolecular Cyclization: Base-induced intramolecular cyclization of compounds like sulfonium salts can rapidly produce furanones in high yields under mild conditions.[5][13]
Q2: My furanone derivative is difficult to purify. What are some effective purification techniques?
A2: Purification of furanone derivatives can be challenging due to their varying polarities and potential instability. Common and effective purification methods include:
-
Column Chromatography: This is a widely used technique for separating furanones from reaction impurities.[16][17] A silica gel stationary phase with a mobile phase of hexanes and ethyl acetate is a common choice.
-
Distillation: For volatile furanone derivatives, distillation can be a highly effective method of purification.[16]
-
Recrystallization: If the synthesized furanone is a solid, recrystallization from an appropriate solvent can yield a highly pure product.[16]
-
Adsorption on Activated Carbon: A method for purifying furan derivatives, particularly those synthesized from carbohydrates, involves adsorption of the furan derivative from the reaction mixture onto activated carbon, followed by desorption with a suitable solvent.[18]
Q3: Can microwave irradiation be used to improve furanone synthesis?
A3: Yes, microwave-assisted synthesis is a valuable tool for furanone synthesis, particularly for the Paal-Knorr reaction. It can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and fewer side products compared to conventional heating methods.[1][16][19]
Troubleshooting Guide: Paal-Knorr Furanone Synthesis
The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[2][4][20] However, several issues can arise that lead to low yields and impure products. This guide addresses the most common problems and provides actionable solutions.
Logical Workflow for Troubleshooting Paal-Knorr Synthesis
Caption: Troubleshooting workflow for Paal-Knorr furanone synthesis.
Problem 1: Low Yield with Tar/Polymer Formation
Q: My reaction is turning black and forming a tar-like substance, resulting in a very low yield. What is happening and how can I fix it?
A: This is a very common issue in Paal-Knorr synthesis and is typically caused by the decomposition of the starting material or the furan product under harsh acidic and high-temperature conditions.[1][20]
Causality: Strong Brønsted acids like sulfuric acid (H₂SO₄) can promote side reactions, including polymerization and charring, especially with prolonged heating.[1][19]
Solutions:
-
Switch to a Milder Catalyst: Instead of strong Brønsted acids, consider using milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃). These can facilitate cyclization under less aggressive conditions, minimizing substrate degradation.[1]
-
Reduce Temperature and Reaction Time: The most effective way to prevent degradation is to lower the reaction temperature and shorten the heating time.[1][19]
-
Optimize Solvent Choice: For conventional heating, using a high-boiling aprotic solvent like toluene or dimethylformamide (DMF) can provide better temperature control compared to solvent-free conditions, which can lead to localized overheating.[1]
Problem 2: Incomplete Conversion
Q: The reaction is very slow and I'm observing incomplete conversion of my starting material, even after extended heating. What should I do?
A: Incomplete conversion can be due to several factors, including insufficient catalysis, steric hindrance in the substrate, or the reversible nature of the reaction without effective water removal.
Causality: The cyclization step in the Paal-Knorr synthesis is a dehydration reaction, meaning water is produced as a byproduct.[2][20] If water is not removed from the reaction mixture, it can inhibit the reaction from going to completion.
Solutions:
-
Effective Water Removal: Use a Dean-Stark apparatus when refluxing with a solvent like toluene. This will physically remove water as it is formed, driving the equilibrium towards the furan product.[1][20]
-
Use a Stronger Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) are powerful dehydrating agents that can be used to drive the reaction to completion, although they can be harsh.[1]
-
Increase Catalyst Loading or Use a Stronger Acid: If milder conditions are not effective, a higher catalyst loading or a stronger acid might be necessary, but this should be done cautiously to avoid the degradation issues mentioned in Problem 1.
Problem 3: Formation of Pyrrole Byproducts
Q: I am trying to synthesize a furan, but I am detecting a pyrrole as a byproduct in my analysis. Why is this happening?
A: The Paal-Knorr synthesis is also a classic method for synthesizing pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][4]
Causality: If your reaction mixture is contaminated with an amine source (e.g., from a previous synthetic step, contaminated solvent, or degradation of an amide-containing compound), you may inadvertently form pyrrole byproducts.[1]
Solutions:
-
Ensure Reagent and Solvent Purity: Meticulously purify all reagents and solvents to ensure they are free from any nitrogen-containing nucleophiles.
-
Dedicated Glassware: Use glassware that has not been previously used for reactions involving amines, or ensure it has been rigorously cleaned to remove any trace contaminants.
Quantitative Data: Impact of Catalyst and Heating Method
The following table summarizes data from the literature, highlighting the effect of different catalysts and heating methods on the yield and reaction time for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.
| Catalyst (mol%) | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH (5%) | Conventional (Toluene) | 110-120 | 4-6 h | ~85 | [1] |
| ZnBr₂ (10%) | Microwave | 140 | 3-5 min | ~90 | [1] |
| H₂SO₄ (cat.) | Conventional | Reflux | 2-3 h | Good | [2][3] |
| P₂O₅ | Conventional | Heat | - | Good | [2] |
Experimental Protocols
Protocol 1: Traditional Paal-Knorr Synthesis with Conventional Heating
This protocol describes a standard approach using a Brønsted acid with a Dean-Stark trap for water removal.[1]
Reagents & Setup:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)
-
100 mL round-bottom flask, Dean-Stark trap, reflux condenser
Procedure:
-
To the round-bottom flask, add hexane-2,5-dione, toluene, and p-TsOH·H₂O.
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL). Continue refluxing for 4-6 hours or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This protocol outlines a rapid and efficient synthesis using microwave irradiation.[1]
Reagents & Setup:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
Zinc Bromide (ZnBr₂) (0.225 g, 1 mmol, 10 mol%)
-
Microwave vial (10-20 mL capacity) with a stir bar
-
Dedicated laboratory microwave reactor
Procedure:
-
In the microwave vial, combine hexane-2,5-dione and zinc bromide.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent in vacuo to yield the crude product.
-
Purify further if necessary.
Mechanism of the Paal-Knorr Furan Synthesis
The reaction proceeds via acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.
Caption: Mechanism of the Paal-Knorr furan synthesis.
References
- The Furan-2(5H)-ones: Recent Synthetic Methodologies and its Application in Total Synthesis of Natural Products. (n.d.). ElectronicsAndBooks.
- Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. (2025). Benchchem.
- Comparing the efficacy of different chiral catalysts for asymmetric furanone synthesis. (2025). Benchchem.
- Synthesis of 3(2H)‐Furanones: A Review. (n.d.). ResearchGate.
- Comparative analysis of furanone synthesis methods. (2025). Benchchem.
- Technical Support Center: Butenolide Synthesis from Cyclopropenones. (2025). Benchchem.
- Synthesis of 3(2H)-furanones. (n.d.). Organic Chemistry Portal.
- 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (n.d.). ResearchGate.
- Catalyst-Free Furanone Synthesis. (2022, December 26). ChemistryViews.
- The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. (2025, August 10). ResearchGate.
- Help with purification of furanones. (2025, November 10). Reddit.
- Common side reactions in the synthesis of furans. (2025, December). Benchchem.
- An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. (n.d.). National Institutes of Health.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Optimization of reaction conditions for furan synthesis. (2025). Benchchem.
- Troubleshooting common issues in furan ring synthesis. (2025). Benchchem.
- Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (n.d.). ResearchGate.
- Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. (2021, August 9). Royal Society of Chemistry.
- An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. (n.d.). Royal Society of Chemistry.
- 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023, August 25). Cambridge Open Engage.
- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis. (2025). Benchchem.
- Suggested mechanism for synthesis of furanone derivatives 46. (n.d.). ResearchGate.
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI.
- The Elusive Pathway: A Technical Guide to the Biosynthesis of Furanones. (2025, December). Benchchem.
- Synthesis of Substituted Butenolides. An Undergraduate Organic Laboratory Experiment Utilizing Two 3-Step Preparatory Sequences. (n.d.). Journal of Chemical Education.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021, January 21). Google Patents.
- Butenolide Synthesis from Functionalized Cyclopropenones. (2019, October 17). Organic Letters.
- Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. (n.d.). National Institutes of Health.
- Butenolide synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of furanone-Based natural product analogues with quorum sensing antagonist activity. (2025, August 6). ResearchGate.
- Synthesis of New Furanone Derivatives with Potent Anticancer Activity. (2020, December 29). ResearchGate.
- Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024, May 29). MDPI.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- 3-Methyl-2(5H)-furanone. (n.d.). Organic Syntheses Procedure.
- 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (2025, August 10).
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024, October 31). National Institutes of Health.
- NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION FLAVOUR SCIENCE : Recent Developments. (n.d.). Imre Blank's.
- Troubleshooting Guides. (n.d.). Bionano Genomics.
- Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. (n.d.). Journal of Agricultural and Food Chemistry.
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Strategies to prevent the loss of volatile furanones during analysis
Welcome to the Technical Support Center dedicated to the robust analysis of volatile furanones. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with quantifying these volatile and often thermally labile compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the accuracy and reproducibility of your results.
Furanones are a critical class of compounds, contributing significantly to the aroma and flavor profiles of various food products and also holding potential as biomarkers and pharmaceutical building blocks.[1][2][3] However, their inherent volatility and susceptibility to degradation make their accurate analysis a formidable task. This guide is structured to address the most common issues encountered during experimentation, providing a self-validating system of protocols and troubleshooting logic.
Troubleshooting Guide: Common Issues in Furanone Analysis
This section addresses specific problems you might encounter during your analytical workflow, offering potential causes and actionable solutions.
Guide 1: Low or Inconsistent Analyte Recovery
Problem: You are experiencing low or highly variable recovery of your target furanone analytes.
| Potential Cause | Recommended Solution | Causality Explained |
| Analyte Loss During Sample Homogenization | Minimize heat generation during blending by using chilled equipment and solvents.[4] Work quickly to reduce exposure time. | Furanones are highly volatile.[1][5] The heat generated during homogenization increases their vapor pressure, leading to evaporative losses.[4] |
| Inefficient Extraction | Optimize your extraction method. For aqueous matrices, Headspace-Solid Phase Microextraction (HS-SPME) is highly recommended due to its sensitivity and solvent-free nature.[1][5][6] For complex matrices, consider Solid Phase Extraction (SPE) with an appropriate sorbent like Lichrolut-EN, which has shown high recovery rates for compounds like Furaneol.[7] | HS-SPME enriches volatile analytes from the headspace onto a fiber, minimizing matrix interference and preventing the loss of volatile compounds that can occur during solvent evaporation steps in liquid-liquid extractions.[1][4][5] SPE can effectively isolate furanones from complex sample components that might interfere with analysis.[7] |
| Thermal Degradation During Analysis | If using Headspace analysis, carefully control the incubation temperature. An equilibration temperature around 60°C is often recommended to balance sensitivity with the prevention of artifact formation.[4][6] For GC analysis, ensure the inlet temperature is not excessively high. | While heating can drive volatile furanones into the headspace for detection, excessive temperatures can induce thermal degradation or promote the Maillard reaction, leading to the formation of new furanones and inaccurate quantification of the original sample content.[3][4][7] |
| Oxidative Loss | For furan fatty acids and other oxidation-prone furanones, add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent and perform extractions under an inert nitrogen atmosphere.[8] | The furan ring can be susceptible to oxidation, leading to degradation of the analyte.[8] Antioxidants and an inert atmosphere protect the analyte from reactive oxygen species. |
| Incomplete Desorption from SPME Fiber | Ensure your GC inlet temperature and desorption time are optimized for your specific furanones and SPME fiber type. A typical starting point is 250°C for 2-5 minutes. Consult the fiber manufacturer's recommendations. | Incomplete transfer of the analyte from the SPME fiber to the GC column will result in lower signal intensity and poor recovery. The desorption parameters must be sufficient to ensure quantitative transfer without causing thermal degradation. |
Guide 2: Poor Chromatographic Peak Shape
Problem: Your chromatogram shows tailing, fronting, or split peaks for your furanone analytes.
| Potential Cause | Recommended Solution | Causality Explained |
| Peak Tailing | This is often due to active sites in the GC inlet or column. Use a deactivated inlet liner and regularly replace it.[6] For HPLC, secondary interactions with residual silanol groups on the stationary phase can be a major cause; consider using an end-capped column or a mobile phase with a competitive additive.[9] | Active sites, such as exposed silanol groups in the GC inlet liner or on the column stationary phase, can cause unwanted secondary interactions with polar functional groups on the furanone molecule, leading to peak tailing.[6][9] |
| Peak Fronting | This is typically a sign of column overload. Reduce the injection volume or dilute your sample.[6] | Injecting too much sample can saturate the stationary phase at the head of the column, causing the peak to broaden and front.[6] |
| Split Peaks | This may be caused by a partially blocked inlet frit, a void in the column packing, or improper sample introduction.[6] Check and clean the inlet, and consider backflushing or replacing the column if the problem persists. Ensure your injection technique is consistent. | A non-uniform sample path at the head of the column can cause the analyte band to split, resulting in a distorted peak shape.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for volatile furanones?
For volatile furanones, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most common and powerful technique.[5][10] To minimize analyte loss and reduce matrix effects, Headspace-Solid Phase Microextraction (HS-SPME) is the preferred sample preparation method.[1][5][6] This combination (HS-SPME-GC-MS) offers high sensitivity, selectivity, and is environmentally friendly as it minimizes solvent use.[1][6] For less volatile or thermally labile furanones, High-Performance Liquid Chromatography (HPLC) can be a suitable alternative.[11][12]
Q2: How should I store my samples and standards to prevent furanone loss?
Due to their volatility, proper storage is crucial. Samples should be stored in airtight, sealed vials with minimal headspace at low temperatures (e.g., 4°C or frozen) to minimize evaporation and potential degradation.[6] Furanone stock standards, typically prepared in a solvent like methanol, should also be stored in sealed vials at low temperatures.[6] It is advisable to prepare working standards fresh daily.[6]
Q3: Why is using an internal standard essential for furanone analysis?
The use of an internal standard (IS) is critical to compensate for the potential loss of analyte during sample preparation and injection, as well as for variations in instrument response.[6] An ideal internal standard is a deuterated analog of the target furanone (e.g., d4-furan for furan analysis).[6] This is because it has nearly identical chemical and physical properties to the analyte but can be distinguished by its different mass in the mass spectrometer, ensuring the most accurate quantification.[6]
Q4: Can furanones form during my sample analysis?
Yes, particularly during thermal processes. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, can produce furanones when heated.[3] This is a significant consideration in food analysis. To mitigate this, it's important to use the mildest thermal conditions possible during sample preparation (e.g., headspace equilibration) that still allow for adequate sensitivity.[4]
Q5: What type of SPME fiber is best for furanone analysis?
The choice of SPME fiber depends on the specific furanones being analyzed. However, for a broad range of volatile and semi-volatile compounds, including many furanones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended and has demonstrated good performance.[1][6]
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of Volatile Furanones in a Liquid Matrix
This protocol provides a general framework. Optimization of temperatures, times, and other parameters for your specific analytes and matrix is essential.
1. Sample Preparation: a. Pipette a known volume (e.g., 5 mL) of your liquid sample into a 20 mL headspace vial. b. If the sample is viscous, dilute it with chilled, deionized water to ensure proper equilibration.[4] c. Add a precise amount of your internal standard solution (e.g., d4-furan in methanol). d. Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. Headspace Extraction (HS-SPME): a. Place the vial in the autosampler tray of your HS-SPME-GC-MS system. b. Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to facilitate the partitioning of volatile furanones into the headspace.[4] c. Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) at the same temperature to allow for adsorption of the analytes.
3. GC-MS Analysis: a. Desorption: The autosampler will then introduce the SPME fiber into the heated GC inlet (e.g., 250°C) for a specified time (e.g., 3 minutes) to desorb the trapped analytes onto the GC column. b. Gas Chromatography: i. Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). ii. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). iii. Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up at a controlled rate (e.g., 5°C/min to 150°C, then 20°C/min to 250°C, hold for 5 min). This program should be optimized to achieve good separation of your target analytes. c. Mass Spectrometry: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Acquisition Mode: Scan mode for initial identification of unknowns, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of target furanones and the internal standard for enhanced sensitivity and selectivity.
Visualizations
Experimental Workflow for Furanone Analysis
Caption: A typical workflow for the analysis of volatile furanones using HS-SPME-GC-MS.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of volatile furanones.
References
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. [Link]
-
Volatile Organic Compounds Analysis. ILT - Integrated Liner Technologies. [Link]
-
Volatile Compounds in Olive Oil: Analysis Methods. AZoM.com. [Link]
-
Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. (2015). NIH. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC. [Link]
-
Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry. [Link]
-
Analytical methods for the analysis of volatile natural products. RSC Publishing. [Link]
-
Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. [Link]
-
Analytical methods for the analysis of volatile natural products. ResearchGate. [Link]
-
Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. (2021). PMC - NIH. [Link]
-
The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]
-
Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. (2024). PubMed Central. [Link]
-
Vinegar Volatile Organic Compounds: Analytical Methods, Constituents, and Formation Processes. Frontiers. [Link]
-
2(5H)‐furanone in food (meat, cheese and fish). EURL-PC. [Link]
-
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021). PubMed Central. [Link]
-
Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (2013). PubMed Central. [Link]
-
Determination of the Strong Mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and Its Analogues by GC-ITD-MS-MS. PubMed. [Link]
-
Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. PubMed. [Link]
-
How To Identify & Prevent Analytical Test Problems. (2017). SilcoTek® Corporation. [Link]
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Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). PMC - NIH. [Link]
-
Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. NIH. [Link]
-
Unwanted Loss of Volatile Organic Compounds (VOCs) During in Situ Chemical Oxidation Sample Preservation: Mechanisms and Solutions. (2024). NIH. [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]
-
Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. PubMed. [Link]
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Calibration curve issues in the quantification of furanones
A Guide to Troubleshooting Calibration Curve Issues
Welcome to the technical support center for furanone analysis. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists and delve into the underlying causes of common issues encountered during the quantification of furanones. These compounds, critical for their aroma and flavor profiles and as potential biomarkers, are notoriously challenging to quantify accurately due to their unique physicochemical properties. This resource provides field-proven insights and solutions in a direct question-and-answer format to help you build robust and reliable analytical methods.
Troubleshooting Guide: Common Calibration Problems
This section addresses specific, frequently encountered problems during calibration for furanone quantification. Each issue is broken down into its likely causes and a set of actionable strategies for resolution.
Q1: Why is my calibration curve for furanones not linear, especially at higher concentrations?
A common observation is a calibration curve that loses linearity and begins to plateau. While a high correlation coefficient (R²) might still be achieved, this non-linearity indicates a systematic error that will compromise the accuracy of your high-concentration samples.
Potential Causes:
-
Detector Saturation: Every detector, whether it's a mass spectrometer (MS) or a UV detector, has a finite linear dynamic range. At high analyte concentrations, the detector can become saturated, meaning an increase in analyte concentration no longer produces a proportional increase in signal.[1][2]
-
Ionization Suppression (LC-MS): In electrospray ionization (ESI), high concentrations of the analyte can lead to self-suppression. The ionization process becomes less efficient as analyte molecules compete for charge and access to the droplet surface, resulting in a non-proportional response.[3]
-
Analyte Degradation: Furanones can be thermally labile. In Gas Chromatography (GC), prolonged exposure to high temperatures in the injector port can cause degradation, especially at higher concentrations where the protective effect of the sample matrix may be less uniform.[4][5]
-
Matrix Effects: Co-eluting matrix components can cause non-linear responses, which may become more pronounced at higher analyte concentrations where the matrix-to-analyte ratio changes significantly.
Solutions and Strategies:
-
Extend and Evaluate the Dynamic Range: Dilute your highest concentration standards to determine the point at which linearity is lost. The upper limit of quantification (ULOQ) must be set below this concentration.
-
Adjust Instrumental Parameters (MS): For mass spectrometers, try adjusting detector voltages or using a less abundant isotope or fragment ion for quantification to extend the linear range.
-
Optimize Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be highly effective.[6]
-
Use a Different Regression Model: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression model may be appropriate. However, this should be used with caution and must be thoroughly validated according to regulatory guidelines like those from the EMA or FDA.[7][8]
Q2: My R² value is excellent (>0.995), but my low-concentration quality control (QC) samples are consistently inaccurate. What's wrong?
This is a deceptive problem that highlights the limitations of the correlation coefficient (R²). An R² value can be heavily biased by high-concentration points and may not accurately reflect the quality of the fit at the low end of the curve.[9]
Potential Causes:
-
Improper Regression Weighting: Standard ordinary least squares (OLS) regression assumes uniform variance (homoscedasticity) across the entire concentration range. However, in analytical chemistry, the absolute error typically increases with concentration, while the relative error remains more constant (heteroscedasticity). OLS gives disproportionate weight to the high-concentration points, effectively ignoring the errors at the low end.[10][11]
-
High Blank Response or Contamination: A significant response in blank samples (due to solvent contamination, instrument background, or carryover) can artificially elevate the intercept and introduce significant bias in the calculation of low-concentration samples.
-
Poor Integration at the LLOQ: At the Lower Limit of Quantification (LLOQ), low signal-to-noise ratios can make consistent peak integration difficult, leading to high variability and inaccuracy.
Solutions and Strategies:
-
Use Weighted Least Squares (WLS) Regression: This is the most effective solution. Applying a weighting factor, such as 1/x or 1/x², gives each calibration point a more equal influence on the regression fit, dramatically improving accuracy at the LLOQ.[10] Most modern chromatography data systems (CDS) offer this functionality.
-
Evaluate Residuals: Do not rely solely on R². Always evaluate the accuracy of your calibration standards by back-calculating their concentrations from the curve. The percentage relative error (%RE) for each point should be within acceptable limits (typically ±15%, and ±20% for the LLOQ), as recommended by FDA and EMA guidelines.[12][13][14]
-
Thoroughly Investigate Blanks: Analyze multiple blank samples before and during each analytical run to assess background noise and carryover. The response in a blank sample should be less than 20% of the response at the LLOQ.
-
Optimize LLOQ Integration: Manually review the peak integration for your LLOQ standards to ensure consistency. If necessary, adjust integration parameters, but apply these changes uniformly across the entire batch.
Troubleshooting Workflow for Non-Linearity & Inaccuracy
This decision tree provides a systematic approach to diagnosing and resolving common calibration curve issues.
Caption: Matrix components compete with the analyte for ionization, leading to signal suppression.
Solutions and Strategies:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same analyte in a clean solvent. A significant difference confirms a matrix effect.
-
Use Matrix-Matched Calibration Standards: This is the most common and effective approach. Prepare your calibration standards in a blank matrix extract that is representative of your unknown samples. This ensures that the standards and samples experience the same degree of signal suppression or enhancement, canceling out the effect. [15]3. Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects. An SIL-IS (e.g., d4-furanone) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and extraction inefficiencies. By using the peak area ratio (analyte/IS), these variations are normalized. [16]4. Improve Sample Preparation: The goal is to remove the interfering components before analysis.
| Technique | Principle | Best For | Pros | Cons |
| Solid-Phase Extraction (SPE) | Differential partitioning of analyte and interferences between a solid sorbent and a liquid phase. | Removing broad classes of interferences (e.g., salts, phospholipids). [6] | High selectivity, good for automation. | Can require significant method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. [17] | "Dirty" matrices where a simple solvent cleanup is effective. | Inexpensive, simple concept. | Can be labor-intensive, form emulsions, uses large solvent volumes. [18] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving salting-out extraction followed by dispersive SPE. [19] | Multi-residue analysis in complex food matrices. | Fast, high throughput, effective for a wide range of analytes. | May not provide sufficient cleanup for all matrix/analyte pairs. |
| Solid-Phase Microextraction (SPME) | An equilibrium-based extraction technique using a coated fiber to adsorb volatile/semi-volatile analytes from the headspace or liquid sample. [4][20][21] | Volatile furanones in beverages (coffee) and fruit products. [22][23] | Solvent-free, sensitive, easily automated. | Fiber lifetime can be limited; susceptible to competitive adsorption from matrix components. |
| Table 1: Comparison of Sample Preparation Techniques for Furanone Analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a universally "acceptable" R² value for a calibration curve? While R² > 0.99 or > 0.995 is often cited as a target, regulatory bodies like the FDA and EMA place much stronger emphasis on the accuracy of the individual calibration points. [1][24]A high R² value does not guarantee linearity or accuracy. The primary acceptance criterion should be that the back-calculated concentration for each calibration standard is within ±15% of its nominal value (±20% at the LLOQ). [12][13] Q2: Should I force my calibration curve through the origin (0,0)? No, this is generally not recommended. [10][25]Forcing the curve through zero removes a degree of freedom from the regression model and assumes that a blank sample produces absolutely no signal, which is rarely true due to instrument noise and background. This can introduce significant bias, especially at the low end of the curve. The y-intercept should be evaluated; a large, non-zero intercept may indicate contamination or a problem with the blank.
Q3: How many calibration points are sufficient? A minimum of six non-zero concentration levels is recommended to adequately define the relationship between concentration and response and to properly assess linearity. [12][13]These points should be distributed evenly across the intended quantification range, from the LLOQ to the ULOQ.
Q4: What are the key characteristics of a good internal standard (IS) for furanone analysis? An ideal internal standard should have:
-
Chemical Similarity: It should behave like the furanone analyte during extraction and ionization but be chromatographically resolved. [16]* No Endogenous Presence: It must not be naturally present in the samples being analyzed.
-
Stability: It must be stable throughout the entire analytical process.
-
High Purity: The IS should be highly pure to ensure accurate preparation. [26]As mentioned, a stable isotope-labeled version of the analyte is the best possible choice as it fulfills all these criteria perfectly.
Q5: How often do I need to run a full calibration curve? For validated methods in a regulated environment, a full calibration curve should be included with every batch of samples being analyzed. [12]Quality control (QC) samples at low, medium, and high concentrations must also be interspersed throughout the run to verify the accuracy and precision of the calibration for that specific batch.
References
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]
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European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/11/EBF- plenary-meeting-2009-P-De-Boer-EMA-BMV-guideline.pdf]([Link] plenary-meeting-2009-P-De-Boer-EMA-BMV-guideline.pdf)
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
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Cannabis Industry Journal. (2016). Calibration Part II – Evaluating Your Curves. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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ResearchGate. What is acceptable of correlation (r2) value for calibration curve using HPLC-UV?[Link]
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ResearchGate. What range of correlation coefficient (r2) values is acceptable for calibration curve?[Link]
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ResearchGate. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. [Link]
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ScienceDirect. (2021). Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. [Link]
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U.S. Food & Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
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Semantic Scholar. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. [Link]
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FDA.report. (2010). GFI #64- VICH GL2 - Validation of Analytical Procedures: Methodology. [Link]
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U.S. Food & Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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Royal Society of Chemistry. AMC Technical Brief: Is my calibration linear?. [Link]
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Reddit. Why do calibration curves deviate from linearity?. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Restek. (2023). More Than You Ever Wanted to Know About Calibrations, Part 4 – Calibration Acceptance. [Link]
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Chromatography Online. (2020). Evaluating the Goodness of Instrument Calibration for Chromatography Procedures. [Link]
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ResearchGate. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. [Link]
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MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ResearchGate. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. [Link]
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PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. [Link]
-
LCGC International. Determination of Furan in Food by Gas Chromatography–Mass Spectrometry and Headspace Sampling. [Link]
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PubMed. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. [Link]
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Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. [Link]
-
PubMed. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. [Link]
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Organomation. Common Mistakes in Preparing Samples for Chromatography. [Link]
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Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
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EURL-PC. (2024). 2(5H)‐furanone in food (meat, cheese and fish). [Link]
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MACHEREY-NAGEL. SLE / LLE | Solid phase extraction (SPE) | Chromatography. [Link]
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ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Phenomenex. (2022). Sample Prep Showdown: SPE vs. LLE vs. SLE. [Link]
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Restek. (2021). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. [Link]
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AELAB. (2025). 10 Common Mistakes in Gas Chromatography. [Link]
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Chromatography Forum. (2017). Troubleshooting Callibrationcurve far away from Zeropoint. [Link]
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National Institutes of Health (NIH). (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
Restek. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. [Link]
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National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice. [Link]
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LCGC International. Calibration Curves, Part I: To b or Not to b?. [Link]
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Validation & Comparative
Validation of analytical methods for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
A Comparative Guide to the Validation of Analytical Methods for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Abstract
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. As a key flavoring agent, ensuring the accuracy and reliability of its measurement is paramount for quality control and regulatory compliance. This document offers a comparative analysis of suitable analytical techniques, detailed experimental protocols for validation in accordance with regulatory standards, and expert insights into the rationale behind these procedures. The target audience includes researchers, scientists, and professionals in drug development and food science who require robust and validated analytical methods.
Introduction to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a significant compound used as a flavoring agent in the food industry.[1] It is characterized by a sweet, spicy aroma and is found in various food products.[1] Chemically, it is an ester derivative of the well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Given its role in defining the sensory profile of consumer products, the precise and accurate quantification of this compound is critical. Method validation provides the documented evidence that an analytical procedure is suitable for its intended purpose.
Chemical Properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Insoluble in water, soluble in ethanol | [1] |
| CAS Number | 114099-96-6 | [1] |
Choosing the Right Analytical Technique: A Comparative Overview
The selection of an appropriate analytical technique is the foundation of a robust validation process. For a semi-volatile and thermally stable compound like 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for the analysis of volatile and semi-volatile compounds. For furanone derivatives, GC-MS offers high sensitivity and specificity, allowing for definitive identification and quantification, even in complex matrices.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another powerful technique, particularly for compounds that may degrade at the high temperatures used in GC.[4] Given that furanones can be susceptible to thermal degradation, HPLC provides a milder analytical condition. Reversed-phase HPLC is a common choice for compounds of this polarity.
Decision Tree for Method Selection:
Caption: Decision tree for selecting an analytical method.
The Pillars of Analytical Method Validation
A comprehensive method validation process is built on several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[5][6]
Overall Validation Workflow:
Caption: General workflow for analytical method validation.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Sample Preparation: Prepare a blank sample (matrix without the analyte), a standard solution of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, and a sample spiked with the analyte.
-
Analysis: Analyze all three samples using the developed chromatographic method.
-
Evaluation: Compare the chromatograms. The blank should show no interfering peaks at the retention time of the analyte. The peak in the spiked sample should be pure and have a consistent retention time with the standard.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone spanning the expected concentration range of the samples.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line (y = mx + c). The acceptance criterion is typically r² ≥ 0.99.[3]
Example Linearity Data (HPLC-UV):
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,234 |
| 5.0 | 75,987 |
| 10.0 | 151,456 |
| 25.0 | 378,123 |
| 50.0 | 755,890 |
| Correlation Coefficient (r²) | 0.9998 |
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.
Experimental Protocol:
-
Sample Preparation: Spike a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically within 98-102%.
Example Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.12 | 101.2 |
| 120% | 12.0 | 11.91 | 99.3 |
| Mean Recovery | 99.97% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol (Repeatability):
-
Sample Preparation: Prepare six independent samples at 100% of the target concentration.
-
Analysis: Analyze all six samples on the same day by the same analyst.
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD). The acceptance criterion is typically an RSD of ≤ 2%.
Example Precision Data:
| Replicate | Measured Conc. (µg/mL) |
| 1 | 10.05 |
| 2 | 9.98 |
| 3 | 10.10 |
| 4 | 9.95 |
| 5 | 10.02 |
| 6 | 10.08 |
| Mean | 10.03 |
| Standard Deviation | 0.057 |
| RSD (%) | 0.57% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Sample Preparation: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Analyze the solutions and determine the signal-to-noise (S/N) ratio for each.
-
Evaluation: The LOD is the concentration that yields an S/N ratio of approximately 3:1. The LOQ is the concentration that yields an S/N ratio of approximately 10:1.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate for HPLC; or oven temperature ramp, carrier gas flow rate for GC).
-
Analysis: Analyze a sample while making small, deliberate changes to these parameters.
-
Evaluation: Assess the impact of these changes on the results (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
-
Standard Injection: Before running the sample sequence, inject a standard solution multiple times (e.g., five or six times).
-
Evaluation: Calculate the RSD of the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates. The acceptance criteria are typically an RSD of ≤ 2% for peak area and retention time.
Conclusion
The validation of an analytical method for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a systematic process that ensures the reliability and accuracy of analytical data. By carefully selecting the appropriate technique, whether it be GC-MS for high sensitivity or HPLC-UV for thermally labile considerations, and rigorously evaluating the method against established validation parameters, researchers and scientists can have high confidence in their results. This guide provides the foundational principles and practical protocols to achieve a fully validated and robust analytical method suitable for its intended purpose in both research and quality control environments.
References
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PubChem. (n.d.). 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]
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Kim, H. J., Lee, J. H., & Kim, M. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Journal of Separation Science, 42(5), 1012-1018. Retrieved from [Link]
- Sanz, C., Pérez, A. G., Richardson, D. G., & Olias, J. M. (1994). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Journal of Food Science, 59(1), 139-141.
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precisionFDA. (n.d.). 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE. U.S. Food and Drug Administration. Retrieved from [Link]
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Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
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The Good Scents Company. (n.d.). strawberry furanone solution 4-hydroxy-2,5-dimethyl-3(2H). Retrieved from [Link]
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MDPI. (2023). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Molecules, 28(15), 5789. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
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Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
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Kumar, A. (2016). Analytical method validation: A brief review. PharmaTutor, 4(12), 29-35. Retrieved from [Link]
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A Senior Application Scientist's Guide to Furanone Derivatives in Flavor Profiles: A Comparative Analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Introduction: The Potent World of Furanones
Within the vast lexicon of flavor chemistry, few classes of compounds offer the impact and versatility of furanones. These heterocyclic molecules, often characterized by exceptionally low odor thresholds, are pivotal in defining the sensory profiles of a multitude of foods, from fresh fruits to thermally processed goods.[1][2] Their formation, primarily through the Maillard reaction or biosynthetic pathways in plants, results in characteristic sweet, caramel-like, and fruity aromas that are highly valued in the food and fragrance industries.[3][4]
This guide provides an in-depth comparative analysis of several key furanone derivatives, with a central focus on 4-Butyroxy-2,5-dimethyl-3(2H)-furanone . We will dissect its unique flavor profile in relation to its well-established parent compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), and other significant analogues like 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifuran) and Sotolon. Through an examination of their distinct sensory attributes, supported by established analytical and sensory evaluation protocols, this document aims to equip researchers, flavor chemists, and product development professionals with the nuanced understanding required to effectively utilize these potent molecules.
Comparative Analysis of Furanone Flavor Profiles
The flavor and aroma of a furanone derivative are intrinsically linked to its chemical structure. The substitution at the C4 position, in particular, dramatically alters the perceived sensory characteristics, shifting the profile from simple caramel sweetness to complex fruity, spicy, or savory notes.
4-Butyroxy-2,5-dimethyl-3(2H)-furanone (Furaneyl Butyrate)
This derivative is the ester of Furaneol and butyric acid. The addition of the butyrate group introduces significant complexity to the flavor profile. While retaining a core fruity sweetness, it develops ethereal, tropical, and green notes.[5] Some assessors also identify intriguing spicy, buttery, and even savory nuances like wasabi or asparagus, particularly in its taste profile.[5][6] This multifaceted character makes it a unique tool for building complex fruit flavors that require more than simple sweetness, adding a layer of ripe, slightly fermented, and rich character.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol® / Strawberry Furanone)
As the parent compound, Furaneol® is one of the most foundational furanones in flavor creation. At high concentrations, it presents an intensely sweet, almost burnt caramel or cotton candy aroma.[7][8] Upon dilution, this transforms into the celebrated jammy strawberry and cooked pineapple profile for which it is renowned.[7][9] Its profile is predominantly sweet and fruity, lacking the significant green or savory notes of its butyrate ester.[10] Furaneol is a cornerstone for creating realistic strawberry and pineapple flavors and acts as a powerful general sweetener and enhancer in a wide array of applications.[7][11]
2,5-Dimethyl-4-methoxy-3(2H)-furanone (Mesifuran)
Mesifuran is the methyl ether of Furaneol, a modification that often occurs via enzymatic action during fruit ripening.[4] This seemingly small structural change—substituting a hydroxyl group with a methoxy group—shifts the aroma profile significantly. The intense jammy fruitiness of Furaneol is tempered, and notes described as caramel, grape, maple, and musty become more prominent.[2][12] Some descriptions also include nutty, meaty, or even raw potato and bready notes, indicating a move towards a more savory and less singularly sweet profile compared to Furaneol.[13]
Sotolon (Caramel Furanone)
Sotolon is an extremely potent aroma compound with a striking, concentration-dependent duality.[1][14] At low concentrations, it delivers a powerful, sweet, maple syrup and caramel aroma.[15] As the concentration increases, its character shifts dramatically to a spicy, curry-like, or fenugreek-like scent.[1][14] This unique profile makes it a key component in artificial maple syrup flavors but also in savory applications to impart curry or nutty notes.[15][16] Unlike the other furanones discussed, its profile is less defined by fruitiness and more by its characteristic sweet-spicy and roasted qualities.
Quantitative and Physicochemical Data
The following table summarizes the key properties of the discussed furanone derivatives, providing a basis for objective comparison. The odor threshold, a measure of a compound's potency, is particularly critical in understanding its potential impact on a flavor profile.
| Property | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | Sotolon |
| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) butanoate[14] | 4-hydroxy-2,5-dimethylfuran-3(2H)-one[17] | 2,5-dimethyl-4-methoxy-3(2H)-furanone[12] | 3-hydroxy-4,5-dimethylfuran-2(5H)-one |
| Common Names | Furaneyl butyrate, Strawberry furanone butyrate[5] | Furaneol®, Strawberry furanone, Pineapple ketone[17] | Mesifurane, Strawberry furanone methyl ether[12] | Caramel furanone, Sugar lactone[15][17] |
| CAS Number | 114099-96-6[5] | 3658-77-3 | 4077-47-8[12] | 28664-35-9 |
| Molar Mass | 198.22 g/mol [14] | 128.13 g/mol | 142.15 g/mol [2] | 128.13 g/mol |
| Sensory Profile | Sweet, ethereal, fruity, tropical, green, spicy, buttery, wasabi[5][14] | Caramel-like, sweet, fruity, jammy, burnt sugar, cotton candy[7][8] | Caramel, grape, maple, musty, sweet, nutty, meaty, bready[2][12][13] | Maple syrup, caramel (low conc.); Curry, fenugreek, spicy (high conc.)[1][14][15] |
| Odor Threshold | Data not readily available | 0.03 - 60 µg/L (in water)[1][4] | 0.02 µg/L (in water)[2] | < 1 µg/L (in water)[17] |
Experimental Methodologies for Flavor Characterization
To objectively compare furanone derivatives, a combination of instrumental analysis and sensory evaluation is essential. This dual approach provides both the chemical identity of odor-active compounds and a quantitative description of their perceived aroma.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is the cornerstone technique for identifying which volatile compounds in a complex mixture are responsible for its aroma. It combines the high-resolution separation of gas chromatography with the unparalleled sensitivity of the human nose as a detector.[3][15]
-
Sample Preparation (Headspace SPME):
-
Place a precise quantity (e.g., 5 mL) of the sample solution (e.g., furanone diluted in a neutral solvent or a food matrix) into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
-
Equilibrate the sample at a controlled temperature (e.g., 40°C) for 15 minutes with agitation.
-
Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb volatile compounds.
-
-
GC Separation:
-
Inject the adsorbed compounds by thermally desorbing the SPME fiber in the GC inlet (e.g., 250°C).
-
Use a suitable capillary column (e.g., DB-Wax or DB-5) for separation.
-
Program the oven temperature to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 240°C) to elute compounds based on their boiling points and polarity.
-
-
Effluent Splitting:
-
At the end of the column, split the effluent between a chemical detector (e.g., Mass Spectrometer, MS) and a heated sniffing port. A 1:1 split is common.
-
-
Olfactometric Detection:
-
A trained panelist sniffs the effluent from the sniffing port, which is humidified to prevent nasal fatigue.
-
The panelist records the retention time, duration, and sensory descriptor (e.g., "caramel," "fruity," "green") for each detected odor event using specialized software.
-
-
Data Analysis:
-
Correlate the retention times of the odor events from the olfactogram with the peaks identified by the MS detector. This allows for the positive identification of the compounds responsible for specific aromas.
-
Caption: Workflow for identifying odor-active compounds using GC-O.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA®)
While GC-O identifies odorants, a trained sensory panel is required to quantify the complete flavor profile of a substance as it would be perceived in a final product. QDA® is a robust method for this purpose.
-
Panelist Selection & Training:
-
Screen candidates for sensory acuity, motivation, and ability to articulate perceptions.
-
Train a panel of 8-12 individuals extensively. In the training phase, expose them to a wide range of reference standards representing potential furanone attributes (e.g., caramel, strawberry jam, maple syrup, freshly cut grass, butter).
-
The panel collaboratively develops a consensus vocabulary (lexicon) to describe the sensory attributes of the furanone samples.
-
-
Sample Preparation:
-
Prepare solutions of each furanone derivative at perceptually equal intensities in a neutral base (e.g., deionized water with 2% sucrose).
-
Code samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in individual sensory booths under controlled lighting and environmental conditions.
-
Use a randomized and balanced presentation order to minimize carryover effects.
-
Panelists evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale anchored from "none" to "very high."
-
-
Data Collection & Analysis:
-
Measure the panelists' ratings on the line scales and convert them to numerical data.
-
Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attribute intensities between the samples.
-
Visualize the results using spider web plots or bar charts to easily compare the sensory profiles.
-
Caption: Protocol for Quantitative Descriptive Analysis (QDA®).
Conclusion and Field Implications
The substitution on the furanone ring is a powerful modulator of its sensory profile. This comparative guide demonstrates that while all discussed furanones share a common structural backbone, their applications are distinct:
-
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) remains the industry standard for foundational sweet, jammy, cooked-fruit notes, particularly strawberry and pineapple.
-
2,5-Dimethyl-4-methoxy-3(2H)-furanone (Mesifuran) offers a less sweet, more complex profile with caramel, maple, and even savory undertones, suitable for nuanced fruit flavors and some brown or roasted applications.
-
Sotolon is an outlier, providing an intense and specific maple or spicy/curry character that is highly concentration-dependent and invaluable for both sweet and savory creations.
-
4-Butyroxy-2,5-dimethyl-3(2H)-furanone emerges as a sophisticated modifier. The butyrate ester introduces fruity complexity, richness, and unique green and spicy notes. It is ideally suited for developing mature, well-rounded tropical and berry flavors where a simple candy-like sweetness is insufficient.
By understanding these distinctions and employing rigorous analytical and sensory methodologies, flavor scientists can move beyond simple substitution and select the precise furanone derivative to achieve the desired intricate and impactful flavor profile in their final application.
References
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Perflavory. (n.d.). strawberry furanone butyrate, 114099-96-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19872333, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]
- Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951.
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The Good Scents Company. (n.d.). strawberry furanone butyrate, 114099-96-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19309, Furaneol. Retrieved from [Link]
- Mosciano, G. (2021).
- Raes, E., & De Meulenaer, B. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
- Pérez, A. G., Sanz, C., Olías, R., & Olías, J. M. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 47(4), 1542-1546.
-
The Fragrance Conservatory. (n.d.). 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]
- Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
-
SCM Pioneering Co., Limited. (n.d.). Furanone: A Versatile Flavor Enhancer. Retrieved from [Link]
- Le, T. H., & BeMiller, J. N. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 175-184.
-
Perfume Extract. (n.d.). Strawberry Furanone. Retrieved from [Link]
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The Good Scents Company. (n.d.). strawberry furanone, 3658-77-3. Retrieved from [Link]
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Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. Retrieved from [Link]
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Wikipedia. (n.d.). Mango. Retrieved from [Link]
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Wikipedia. (n.d.). Furaneol. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE. Retrieved from [Link]
-
Perfumer & Flavorist. (2016). Analysis of Glycosidically Bound 2,5-Dimethyl-4-hydroxy-3 (2H)-furanone in Pineapple. Retrieved from [Link]
- Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Comprehensive Reviews in Food Science and Food Safety.
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American Chemical Society. (2015). Furaneol. Retrieved from [Link]
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The Good Scents Company. (n.d.). strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). Retrieved from [Link]
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The Good Scents Company. (n.d.). strawberry furanone methyl ether, 4077-47-8. Retrieved from [Link]
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Navigating the Analytical Maze: A Comparative Guide to GC-MS and HPLC for Furanone Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of furanones—a class of cyclic esters pivotal to flavor, fragrance, and pharmaceutical industries—presents a significant analytical challenge. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques at your disposal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Herein, we dissect the core principles of each technique, furnish supporting experimental data, and offer detailed protocols to empower you to make informed decisions for your specific furanone analysis needs.
The Furanone Family: A Primer on their Significance
Furanones are five-membered heterocyclic compounds containing a ketone group. Their diverse structures contribute to a wide array of sensory profiles, from the sweet, caramel notes of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in strawberries to the savory, brothy aroma of sotolon in fenugreek. Beyond their role in the food and fragrance industries, furanone scaffolds are integral to numerous pharmacologically active molecules, making their precise analysis critical in drug discovery and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] The fundamental principle involves the separation of analytes in a gaseous mobile phase followed by their detection and identification by a mass spectrometer.[2]
The Rationale Behind the GC-MS Workflow
The journey of a furanone molecule through a GC-MS system is a meticulously orchestrated process. The choice of each parameter is dictated by the physicochemical properties of the analyte and the sample matrix.
Sample Preparation: The Gateway to Accurate Analysis
The initial sample preparation is critical and often matrix-dependent. For volatile furanones in complex matrices like food, headspace solid-phase microextraction (SPME) is a preferred technique due to its sensitivity and minimal solvent usage.[3][4] For less volatile or more polar furanones, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be effective for extraction and cleanup.[5][6]
To Derivatize or Not to Derivatize?
A key consideration in GC-MS analysis of furanones is the necessity of derivatization. Furanones possessing polar functional groups (e.g., hydroxyl groups) exhibit poor volatility and may interact with the GC column, leading to peak tailing and poor sensitivity.[7][8] Derivatization chemically modifies these polar groups, typically by silylation or acylation, to increase volatility and thermal stability.[9][10][11] For instance, the analysis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is often improved by derivatization with reagents like pentafluorobenzyl bromide.[7][12]
Experimental Protocol: GC-MS/MS Analysis of 2(5H)-Furanone in Food Matrices
This protocol is adapted from a validated method for the determination of 2(5H)-furanone in meat, cheese, and fish.[5]
-
Sample Homogenization: Homogenize a representative 4-gram sample.
-
Extraction:
-
To the homogenized sample in a 50 mL centrifuge tube, add two ceramic boiling chips, 10 mL of water, and 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃-citrate dihydrate, and 0.5 g Na₂H-citrate sesquihydrate.
-
Shake for another 10 minutes and centrifuge at 2500g for 5 minutes.
-
-
dSPE Cleanup:
-
Transfer a 4 mL aliquot of the supernatant to a 15 mL EMR-Lipid dSPE tube containing 4 mL of water.
-
Shake for 10 minutes and centrifuge at 2500g for 5 minutes.
-
Transfer the subsequent supernatant to a 15 mL EMR-Lipid Polish tube.
-
Shake for 10 minutes and centrifuge at 2500g for 5 minutes.
-
-
GC-MS/MS Analysis:
-
Transfer the final extract into a GC vial.
-
GC System: Agilent 6890N or equivalent.[13]
-
Column: DB-5ms (30 m x 250 µm x 0.25 µm) or equivalent.[5]
-
Injection: 1 µL splitless at 260°C for 1 minute.[5]
-
Oven Program: 50°C for 2 min, then ramp at 30°C/min to 85°C, then 5°C/min to 95°C, and finally 30°C/min to 265°C, hold for 5 min.[5]
-
MS System: Triple quadrupole mass spectrometer.[6]
-
Ionization: Electron Impact (EI) at 70 eV.[2]
-
High-Performance Liquid Chromatography (HPLC): The Versatility Champion
HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture.[14] Its major advantage lies in its applicability to a wide range of compounds, including those that are non-volatile or thermally labile, which can be a challenge for GC-MS.[14]
The Logic of the HPLC Workflow
The selection of the HPLC mode and its associated parameters is a strategic process aimed at achieving optimal separation and detection of the target furanone.
Choosing the Right Separation Mode
For furanone analysis, reversed-phase HPLC (RP-HPLC) is the most common mode.[15][16] This technique employs a non-polar stationary phase (typically C18) and a polar mobile phase, making it ideal for separating moderately polar to non-polar furanone derivatives.[15] The choice of mobile phase, often a mixture of water with acetonitrile or methanol, is critical for achieving the desired retention and resolution.[17] For highly polar furanones that are poorly retained in RP-HPLC, normal-phase HPLC (NP-HPLC) with a polar stationary phase (e.g., silica) can be a valuable alternative.[15]
The Power of the Detector
The choice of detector in HPLC significantly impacts sensitivity and selectivity. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for furanones that possess a chromophore.[16] For enhanced selectivity and sensitivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[18][19]
Experimental Protocol: HPLC-DAD Analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in Fruit Juices
This protocol is based on a method developed for the rapid analysis of DMHF in pineapple and grapefruit juices.[16]
-
Sample Preparation:
-
Utilize solid-phase extraction (SPE) with a C18 cartridge for sample cleanup.
-
-
HPLC System and Conditions:
-
Data Analysis:
-
Quantify DMHF by comparing the peak area with that of a calibration curve prepared from a certified reference standard.
-
Head-to-Head Comparison: GC-MS vs. HPLC for Furanone Analysis
The choice between GC-MS and HPLC for furanone analysis is not always straightforward and depends on several factors, including the specific furanone of interest, the sample matrix, and the analytical objectives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in a gaseous mobile phase.[14] | Separation of compounds in a liquid mobile phase.[14] |
| Sample Volatility | Required. Ideal for volatile furanones. Non-volatile or polar furanones may require derivatization.[8] | Not required. Suitable for a wide range of furanones, including non-volatile and thermally labile ones.[14] |
| Thermal Stability | Analytes must be thermally stable. Some furanones may degrade at high temperatures, although studies show some are stable.[20] | Operates at or near ambient temperature, suitable for thermally sensitive furanones.[16] |
| Sensitivity | Generally higher for volatile compounds, with LODs in the low ng/g to pg/g range.[6][12] | Sensitivity is detector-dependent. HPLC-MS can achieve comparable or better sensitivity than GC-MS for certain analytes.[21] |
| Selectivity | High, especially with MS/MS, which can reduce matrix interference.[22] | Good, and can be enhanced with selective detectors like MS. However, co-elution with matrix components can be a challenge.[20] |
| Sample Throughput | Can be high with modern autosamplers. | Can be high, with typical run times being relatively short. |
| Cost & Complexity | Instruments can be more expensive and require more specialized maintenance. | Generally less expensive than GC-MS, but HPLC-MS systems can be costly. |
Quantitative Performance Metrics: A Data-Driven Comparison
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| 2(5H)-Furanone | Milk Powder | GC-MS/MS | 0.0003-0.001 mg/kg | 0.001-0.003 mg/kg | [6] |
| 3-methyl-2(5H)-furanone | Meat, Fish, Cheese | GC-MS/MS | - | 10 µg/kg | [5] |
| Furaneol | Fruit Samples | GC-MS (with derivatization) | 0.5 ng/mL | 2 ng/mL | [12] |
| Furaneol & derivatives | Strawberries | HPLC-DAD | 0.14 µg/mL (Furaneol) | - | [23][24] |
| Furan & derivatives | Food Matrices | SPME-GC-MS/MS | 0.003-0.160 ng/g (juice) | 0.003-0.675 ng/g | [3][25] |
Making the Right Choice: A Senior Scientist's Perspective
When to Choose GC-MS:
-
For volatile and semi-volatile furanones: GC-MS is the undisputed champion for these compounds, offering excellent separation efficiency and high sensitivity.
-
For complex matrices where high selectivity is crucial: The use of MS/MS in GC can effectively mitigate matrix effects, leading to more accurate quantification.[22]
-
When a well-established library of mass spectra is available: This greatly facilitates the identification of unknown furanones.
When to Choose HPLC:
-
For non-volatile or thermally labile furanones: HPLC is the go-to technique when dealing with furanones that cannot withstand the high temperatures of a GC inlet.[16]
-
For polar furanones where derivatization is undesirable or problematic: HPLC offers a direct analysis approach for these compounds.
-
When analyzing furanone glycosides or other conjugates: These larger, more polar molecules are not amenable to GC analysis and are well-suited for HPLC.
-
For preparative-scale purification: HPLC is readily scalable for the isolation of pure furanone compounds for further study.[15]
Conclusion: A Symbiotic Relationship
Ultimately, GC-MS and HPLC should not be viewed as competing techniques but rather as complementary tools in the analytical chemist's arsenal. While GC-MS excels in the analysis of volatile furanones with high sensitivity and selectivity, HPLC provides the versatility to analyze a broader spectrum of furanone compounds, including those that are non-volatile and thermally sensitive. In some cases, the cross-validation of results using both techniques can provide the highest level of confidence in the analytical data, as demonstrated in studies of furanones in food matrices.[23][24] By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate method to unlock the secrets of the furanone family.
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A Comparative Sensory Panel Evaluation of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and Alternative Flavor Modulators
Introduction: The Nuances of Sweet and Complex Flavor Profiles
In the dynamic landscape of food science and flavor chemistry, the pursuit of novel ingredients that can elicit specific and desirable sensory experiences is paramount. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a lesser-known derivative of the widely recognized furanone family, presents a unique flavor profile characterized by spicy and sweet notes.[1] Its chemical structure suggests a complex interplay of fruity and caramelic undertones, making it a compound of significant interest for researchers and product developers. This guide provides a comprehensive sensory evaluation of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in comparison to three well-established flavor modulators: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), Sotolon, and Ethyl Maltol.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the requisite knowledge and methodologies to conduct a scientifically rigorous sensory panel evaluation. By understanding the distinct sensory attributes of these compounds, professionals can make more informed decisions in the formulation of food products, beverages, and pharmaceuticals. The protocols outlined herein are grounded in internationally recognized standards to ensure the generation of reliable and reproducible data.
Comparative Overview of Selected Flavor Compounds
A foundational understanding of the physicochemical properties of the selected compounds is crucial for interpreting their sensory characteristics. The table below summarizes key properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and the selected alternatives.
| Property | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Sotolon | Ethyl Maltol |
| IUPAC Name | (2,5-dimethyl-4-oxofuran-3-yl) butanoate[1] | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 3-Hydroxy-4,5-dimethylfuran-2(5H)-one[2] | 2-Ethyl-3-hydroxy-4-pyrone[3] |
| Synonyms | - | Strawberry furanone, Pineapple ketone[4] | Caramel furanone, Sugar lactone[2] | - |
| CAS Number | 114099-96-6[1] | 3658-77-3 | 28664-35-9[2] | 4940-11-8[3] |
| Molecular Formula | C₁₀H₁₄O₄[1] | C₆H₈O₃ | C₆H₈O₃[2] | C₇H₈O₃[3] |
| Molecular Weight | 198.22 g/mol [1] | 128.13 g/mol | 128.13 g/mol [2] | 140.14 g/mol [3] |
| General Sensory Profile | Spicy, sweet aroma, fruity[1] | Sweet, fruity, caramel-like[4] | Maple syrup, caramel at low concentrations; fenugreek/curry at high concentrations[2][4][5] | Intense sweet, caramel-like, cotton candy, subtly fruity[3][6] |
Methodology: A Rigorous Approach to Sensory Evaluation
The foundation of a reliable comparative sensory analysis lies in a meticulously designed and executed methodology. The following protocols are based on the principles outlined in ISO 13299:2016 for establishing a sensory profile, ISO 8586:2012 for panelist selection and training, and ISO 11035:1994 for descriptor identification.[2][4][7][8]
Panelist Selection and Training
The selection of a qualified sensory panel is the most critical determinant of the quality of the resulting data. The process, as guided by ISO 8586:2012, involves several stages.[7][8]
Recruitment and Screening:
-
Recruitment: Potential panelists are recruited from a pool of individuals who are moderate to heavy users of products in the relevant category (e.g., flavored beverages, confectionery).[9]
-
Screening: Candidates undergo a series of screening tests to assess their sensory acuity, including basic taste identification, odor recognition, and the ability to discriminate between different stimuli.[10] The triangle test (ISO 4120) is a valuable tool for this purpose.[11]
Training:
-
Familiarization: Selected panelists are trained to familiarize themselves with the sensory attributes of the compounds under investigation.[12]
-
Lexicon Development: The panel, guided by a sensory professional, collectively develops a lexicon of descriptive terms for the aromas and flavors of the test compounds.[1][7] This process is crucial for ensuring a standardized vocabulary.[13]
-
Calibration: Panelists are calibrated to ensure they use the sensory vocabulary and intensity scales consistently.[10] This involves group discussions and evaluation of reference standards.
Caption: Workflow for Sensory Panelist Selection and Training.
Quantitative Descriptive Analysis (QDA)
QDA is a powerful sensory evaluation method used to quantify the sensory attributes of a product based on the perceptions of a trained panel.[9][14][15][16]
Sample Preparation and Presentation:
-
Samples of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and the three comparators are prepared in a neutral base (e.g., spring water or a simple sugar solution) at concentrations determined to be safe and perceptually relevant.
-
Samples are presented to panelists in a monadic sequence to avoid carry-over effects. Each sample is assigned a random three-digit code.
Evaluation and Data Collection:
-
Panelists evaluate each sample and rate the intensity of each attribute in the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Data is collected using sensory analysis software.
Caption: Quantitative Descriptive Analysis (QDA) Workflow.
Comparative Sensory Profiles
The following table presents a comparative summary of the anticipated sensory profiles of the four compounds, based on existing literature. A formal QDA would generate quantitative data to populate a similar table with intensity ratings.
| Sensory Attribute | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Sotolon | Ethyl Maltol |
| Sweet | Moderate | High | High (concentration dependent) | Very High |
| Fruity | Present (general fruit) | High (strawberry, pineapple)[4] | Low | Moderate (jammy)[3] |
| Caramelic | Present | High[4] | High (burnt sugar)[2][4] | High (caramelized sugar)[14] |
| Spicy | Present | Absent | High (fenugreek, curry)[2][4][5] | Absent |
| Other | - | - | Nutty, savory[5] | Cotton candy[3][6] |
Discussion and Interpretation of Sensory Data
The expected sensory profiles suggest distinct applications for each of the evaluated compounds. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, with its unique combination of sweet and spicy notes, may find utility in applications where a more complex, less overtly fruity sweetness is desired.
In contrast, Furaneol's pronounced fruity and caramelic profile makes it an ideal candidate for confectionery, baked goods, and fruit-flavored beverages.[4] Sotolon's intriguing dual nature, shifting from sweet to savory with increasing concentration, offers a broad application space, from maple-flavored products to savory seasonings.[2][4][5] Ethyl Maltol's potent, clean sweetness with a distinct cotton candy character makes it a powerful enhancer in a wide range of sweet products.[3][6][17]
The data generated from a QDA study would be statistically analyzed to determine significant differences in the intensity of each attribute across the samples. This allows for the creation of sensory maps, such as spider plots, to visually represent the flavor profiles and facilitate direct comparison.
Conclusion
This guide has provided a framework for the comparative sensory evaluation of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone against three key flavor modulators. By adhering to standardized methodologies for panelist selection, training, and Quantitative Descriptive Analysis, researchers can generate robust and reliable data to inform their formulation decisions. The distinct sensory profiles of these compounds highlight the diverse palette available to food scientists and product developers in the creation of innovative and appealing products.
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A Comparative Analysis of Furanone Content in Commercially Significant Fruit Varieties: A Guide for Researchers
This guide offers an in-depth comparative study of furanone content across various fruit species, designed for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development. Furanones are a class of volatile organic compounds that are pivotal in defining the characteristic aroma and flavor profiles of many fruits.[1][2] Understanding the distribution and concentration of these compounds is crucial for quality control, flavor chemistry, and the development of novel food products and therapeutics. This document provides a comprehensive overview of key furanones, their biosynthetic origins, comparative concentrations in different fruits, and a detailed, validated analytical methodology for their quantification.
The Significance of Furanones in Fruit Aroma and Beyond
Furanones, particularly 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, and its methyl ether derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane), are potent aroma-active compounds.[3][4] They typically impart sweet, caramel-like, and fruity notes.[5][6] HDMF, for instance, is a key flavor compound in strawberries and pineapples, contributing to their characteristic sweet and fruity aroma.[3][5][7][8] Mesifurane is a significant flavorant in arctic brambles, mangoes, and strawberries.[4][9][10][11] Beyond their sensory properties, some furanones exhibit biological activities, including antioxidant and potential anti-carcinogenic effects, making them a subject of interest in medicinal chemistry.[1][2]
The concentration of these furanones can vary significantly between different fruit species and even among cultivars of the same species, influenced by genetic factors, ripeness, and post-harvest handling.[12][13] This guide will delve into a comparative analysis of these variations.
Biosynthesis of Key Furanones in Fruits
The formation of furanones in fruits is a complex biochemical process. While also formed through the Maillard reaction during thermal processing, in fresh fruits, they are synthesized via enzymatic pathways.[3][14] The primary precursor for HDMF biosynthesis in fruits has been identified as D-fructose-1,6-diphosphate.[3][14][15] In strawberries, a key enzyme, an enone oxidoreductase, is involved in the final steps of HDMF synthesis.[12][16] HDMF can then be further metabolized to DMMF through the action of an O-methyltransferase.[8][16]
Caption: Simplified biosynthetic pathway of HDMF and DMMF in fruits.
Comparative Furanone Content in Different Fruit Varieties
The concentration of furanones varies widely among different fruits. Strawberries are renowned for their high HDMF content, which can reach up to 55 mg/kg.[12] Pineapples also contain significant amounts of HDMF, where it was first identified.[3][5][7] Raspberries contain lower but still notable levels of these compounds.[17][18] The following table summarizes typical concentration ranges of HDMF (Furaneol®) in various fruits, compiled from multiple studies. It is important to note that these values can fluctuate based on cultivar, ripeness, and analytical methodology.
| Fruit Variety | Furanone (HDMF) Concentration Range (μg/kg) | Key References |
| Strawberry | 1,663 - 4,852 | [19] |
| Pineapple | High (Specific values vary widely) | [3][5][7][20] |
| Raspberry | 800 - 1,100 | [18] |
| Tomato | 95 - 173 | [19] |
| Blackberry ('Marion') | Significantly higher than other cultivars | [18] |
| Arctic Bramble | High in Mesifurane | [4][9] |
| Mango | Contains Mesifurane | [4][9] |
Experimental Protocol: Quantification of Furanones in Fruit Matrices
The accurate quantification of furanones in complex fruit matrices presents analytical challenges due to their polarity and potential instability.[19] A robust and widely accepted method involves Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[19][21]
Principle
This method relies on the partitioning of volatile and semi-volatile furanones from the fruit sample's headspace or liquid phase onto a coated fiber (SPME). The analytes are then thermally desorbed from the fiber in the hot injector of a gas chromatograph, separated based on their boiling points and polarity, and finally detected and quantified by a mass spectrometer.
Materials and Reagents
-
Fruit Samples: Fresh, ripe fruits of different varieties.
-
Internal Standard: Labeled furanone analog (e.g., d4-furanone) for accurate quantification.
-
Reagents: Sodium chloride, deionized water.
-
SPME Fibers: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer detector.
Step-by-Step Methodology
-
Sample Preparation:
-
Homogenize a known weight of the fresh fruit sample.
-
Transfer a specific amount of the homogenate into a headspace vial.
-
Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
-
SPME Extraction:
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific duration to allow volatiles to partition into the headspace.[22]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
Separate the compounds on a suitable capillary column (e.g., DB-Wax).[23]
-
Utilize a temperature program to achieve optimal separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for the target furanones and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of the target furanones at different concentrations.
-
Calculate the concentration of furanones in the fruit sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Caption: Experimental workflow for furanone quantification using SPME-GC-MS.
Discussion and Future Perspectives
This guide highlights the significant variation in furanone content across different fruit species, with strawberries consistently demonstrating the highest concentrations of HDMF. The provided analytical protocol offers a reliable and sensitive method for the quantification of these important aroma compounds. The differences in furanone levels can be attributed to the genetic makeup of the fruit, which dictates the expression and activity of key biosynthetic enzymes.[24]
Future research should focus on a broader range of fruit cultivars to establish a more comprehensive database of furanone content. Furthermore, investigating the influence of pre- and post-harvest conditions on furanone biosynthesis will provide valuable insights for optimizing fruit flavor and quality. The exploration of the biological activities of these compounds also remains a promising area for drug discovery and development.
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Kallio, H., & Salorinne, L. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry, 66(13), 3373-3380. [Link]
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Sanz, C., Olias, J. M., & Pérez, A. G. (1999). Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. Journal of Agricultural and Food Chemistry, 47(2), 655-658. [Link]
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Du, X., & Qian, M. C. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1208(1-2), 197-201. [Link]
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- 18. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. perfumerflavorist.com [perfumerflavorist.com]
- 21. researchgate.net [researchgate.net]
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- 24. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]
Cross-validation of furanone quantification methods
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of prevalent analytical methodologies for the quantification of furanones. These compounds, while often contributing desirable aromas in foods and beverages, can also include process contaminants of toxicological concern, making their accurate measurement critical for researchers, quality control specialists, and regulatory bodies. This document moves beyond simple protocol listing to explain the causality behind methodological choices, ensuring a robust and validated approach to analysis.
The Analytical Challenge of Furanones
Furanones are a diverse class of heterocyclic organic compounds. Key examples include 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), a critical aroma compound in fruits like strawberries and pineapple, and furan itself, a processing contaminant formed during thermal treatment of foods.[1][2] Their quantification is complicated by several intrinsic properties:
-
Volatility: Many furanones are volatile or semi-volatile, making them suitable for Gas Chromatography (GC), but this also presents challenges in sample handling and preparation to prevent analyte loss.[2]
-
Polarity & Thermal Lability: Compounds like Furaneol are highly polar and can be thermally unstable.[1][3] This complicates direct GC analysis, which operates at high temperatures, and necessitates careful optimization of extraction and separation conditions to prevent degradation and ensure accurate results.[4][5]
-
Complex Matrices: Furanones are typically found in complex food, beverage, or biological matrices, surrounded by interfering compounds like sugars, acids, and lipids.[6] This makes matrix effects —the alteration of analytical signal due to co-eluting components—a primary obstacle to accurate quantification.[7][8]
Core Quantification Methodologies: A Head-to-Head Comparison
The choice of analytical technique is paramount and is dictated by the specific furanone, the sample matrix, and the required sensitivity. The two primary chromatographic techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely adopted and often preferred technique for furanone analysis due to its exceptional sensitivity and selectivity, especially for volatile and semi-volatile compounds.[9][10][11][12] The U.S. Food and Drug Administration (FDA) first recommended headspace GC-MS for furan analysis in 2004.[13]
-
Principle: The sample's volatile components are introduced into a heated injection port, vaporized, and separated based on their boiling points and interaction with a stationary phase inside a long capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing both structural confirmation and quantification.
-
Key Advantages:
-
High Sensitivity & Selectivity: GC-MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ng/g) range.[9][13][14] The mass spectrometer acts as a highly specific detector, minimizing false positives.
-
Excellent Separation Efficiency: The high resolution of capillary GC columns allows for the separation of complex mixtures of volatile compounds.[15]
-
-
Common Challenges:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative, particularly for furanones that are non-volatile or prone to thermal degradation.[4][16] It separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.
-
Principle: A sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. Separation occurs based on the analyte's polarity, size, or charge. Detection is typically performed using a UV-Vis detector or a mass spectrometer (LC-MS).
-
Key Advantages:
-
Analysis at Ambient Temperature: HPLC operates at or near room temperature, making it ideal for analyzing thermally sensitive compounds without risking degradation.[4][18]
-
Broad Applicability: It can analyze a wide range of compounds, including highly polar and non-volatile substances that are unsuitable for GC.[4]
-
-
Common Challenges:
-
Resolution Issues: In some cases, HPLC may fail to completely resolve target furanones from interfering compounds in complex matrices like citrus juice, leading to inaccurate quantification.[19]
-
Ion Suppression (LC-MS): When coupled with a mass spectrometer, HPLC is highly susceptible to matrix effects, particularly ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.[6]
-
Spectroscopic Methods (UV-Vis)
UV-Visible spectroscopy is rarely used as a standalone quantification method for furanones in complex mixtures due to its inherent lack of specificity.[20]
-
Principle: This technique measures the absorption of UV or visible light by a sample. Quantification is based on the Beer-Lambert law, which relates absorbance to concentration.
-
Limitations:
-
Poor Selectivity: Any compound in the sample that absorbs light at the same wavelength as the target furanone will interfere with the measurement.[20][21] This makes it unsuitable for complex matrices without extensive sample cleanup or prior chromatographic separation.
-
Matrix Interference: Suspended solids or other sample components can scatter light, leading to inconsistent and inaccurate results.[20]
-
-
Appropriate Use: UV-Vis spectroscopy is most effectively used as a detector following HPLC separation (HPLC-UV), where it provides a robust and cost-effective means of quantification for separated analytes.[15]
Quantitative Performance Comparison
The following table summarizes validated performance data from published studies, offering a clear comparison of the capabilities of GC-MS and HPLC for furanone quantification.
| Parameter | HS-SPME-GC-MS | SPE-HPLC-UV/MS | Causality & Expert Insights |
| Typical LOD | 0.01 - 0.78 ng/g[9][13] | 0.14 µg/mL (140 ng/mL)[22][23] | GC-MS, especially with headspace concentration techniques like SPME, offers superior sensitivity by effectively isolating and concentrating volatile analytes from the matrix, allowing for trace-level detection. |
| Typical LOQ | 0.04 - 2.60 ng/g[13][24] | 0.05 - 0.36 µg/mL (50-360 ng/mL)[22][23] | The higher LOQ for HPLC-UV reflects the detector's lower sensitivity compared to a mass spectrometer and potential for higher baseline noise from the liquid mobile phase. |
| Linearity (r²) | > 0.990[13] | > 0.999[23] | Both techniques can achieve excellent linearity when properly optimized. This demonstrates a direct, proportional relationship between detector response and analyte concentration in the defined range. |
| Recovery (%) | 77 - 111%[13][14][24] | > 90%[22][23] | Good recovery indicates the efficiency of the sample preparation process (extraction and cleanup). Values near 100% show that minimal analyte is lost during these critical steps. |
| Precision (%RSD) | < 10%[13][22] | Not consistently reported | Precision, or repeatability, is a measure of the method's consistency. A low Relative Standard Deviation (%RSD) is crucial for reliable, reproducible results in quality control settings. |
| Common Matrices | Coffee, baby food, juice, canned goods, tea[13][14] | Strawberries, fruit juices[22][23][25] | GC-MS is versatile across a wide range of thermally processed foods where volatile contaminants are a concern. HPLC is often applied to fresh products where thermal lability is a key consideration. |
The Decisive Role of Sample Preparation
Effective sample preparation is a non-negotiable prerequisite for accurate furanone quantification. Its primary goals are to isolate the analyte from the matrix, concentrate it to detectable levels, and remove interfering substances.[26]
Workflow Diagram: Furanone Quantification Pathways
Caption: Comparative workflows for GC-MS and HPLC based furanone analysis.
-
Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile and semi-volatile furanones.[27] A fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes.[9][13] The choice of fiber coating (e.g., CAR/PDMS) is critical and depends on the analyte's properties.[13] This method excels at concentrating trace analytes while minimizing matrix interference.[9]
-
Solid-Phase Extraction (SPE): The method of choice for HPLC analysis and for cleaning up complex samples prior to GC analysis.[27][28][29] The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a solvent.[30] This is highly effective for isolating polar furanones like Furaneol from fruit juices.[30]
-
Derivatization: For polar, thermally unstable furanones like Furaneol, derivatization is a key strategy to enable GC-MS analysis.[3][22] By reacting the analyte with an agent like pentafluorobenzyl bromide, its polarity is reduced and its thermal stability is increased, resulting in better chromatographic peak shape and reliable quantification.[3]
Validated Experimental Protocols
Trustworthy data originates from meticulously validated protocols. The following are representative methodologies grounded in published literature.
Protocol 1: Quantification of Furan in Food by Headspace-SPME-GC-MS
(Based on methodologies described by Jeong et al., 2019)[13][14][24]
-
Sample Preparation:
-
Accurately weigh 1-2 g of homogenized sample into a 20 mL headspace vial.
-
Add a known amount of isotopically labeled internal standard (e.g., d4-furan) for accurate quantification via isotope dilution analysis.
-
Add saturated sodium chloride solution to increase the volatility of the furan. Seal the vial immediately.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler with an agitator and incubator.
-
Equilibrate the sample at a controlled temperature (e.g., 60 °C) for 15 minutes with agitation to facilitate the release of furan into the headspace.
-
Expose a SPME fiber (e.g., 120 µm Carbon Wide Range/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Immediately transfer the SPME fiber to the GC inlet, which is held at a high temperature (e.g., 250 °C) to desorb the analytes onto the column.
-
GC Column: Use a non-polar column such as a DB-5ms.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature up to ~250 °C to separate the compounds.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for furan and its internal standard.
-
-
Quantification:
-
Create a calibration curve using standards prepared in a similar matrix.
-
Calculate the concentration of furan in the sample based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Quantification of Furaneol in Strawberries by SPE-HPLC-UV
(Based on methodologies described by Sanz et al., 1994 and others)[22][23]
-
Sample Preparation & Extraction:
-
Homogenize fresh strawberries and centrifuge to obtain a clear juice supernatant.
-
Pass a known volume of the juice through a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. The polar Furaneol will be retained on the sorbent.
-
Wash the cartridge with water to remove sugars and other highly polar interferences.
-
Elute the Furaneol from the cartridge using a small volume of a suitable solvent like methanol.
-
-
HPLC Analysis:
-
Inject the eluate into the HPLC system.
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol).[23]
-
Flow Rate: Maintain a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the column effluent with a UV detector set to the maximum absorbance wavelength for Furaneol (~280-290 nm).[19][23]
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of a Furaneol analytical standard.
-
Quantify the Furaneol in the sample by comparing its peak area to the calibration curve.
-
Method Selection Logic
Choosing the right method requires balancing the analyte's chemistry with the research objective and available resources.
Caption: Decision tree for selecting a furanone quantification method.
Conclusion
For the sensitive and specific quantification of volatile furanones, GC-MS , particularly when coupled with headspace sampling techniques like HS-SPME , remains the gold standard.[9] Its ability to provide structural confirmation and achieve low detection limits in complex matrices is unparalleled for contaminants like furan. For thermally labile or non-volatile furanones such as Furaneol, HPLC is the method of choice, as it avoids the risk of thermal degradation.[16]
Ultimately, the success of any furanone quantification hinges on a meticulously developed and validated protocol. This includes not only the instrumental analysis but, critically, the sample preparation stage, which must be optimized to overcome matrix effects and ensure the accurate extraction of the target analyte. By understanding the causal relationships between analyte properties, matrix complexity, and methodological choice, researchers can generate highly reliable and defensible quantitative data.
References
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Jeong, S. Y., et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed. Available at: [Link]
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Jo, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
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Unknown Author. (n.d.). Furaneol(R) and Mesifuran in Strawberries - an Analytical Challenge. Semantic Scholar. Available at: [Link]
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Unknown Author. (2025). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
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Qian, M., & Du, X. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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EURL-PC. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food. EURL-PC. Available at: [Link]
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Sjöholm, J., et al. (n.d.). Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. PubMed. Available at: [Link]
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Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex. Available at: [Link]
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Unknown Author. (n.d.). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Semantic Scholar. Available at: [Link]
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Bansal, S., & DeStefano, A. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
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Du, X., & Qian, M. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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Kolarovič, J., et al. (n.d.). Advanced sampling, sample preparation and combination of methods applicable in analysis of compounds in aged and deacidified pap. Semantic Scholar. Available at: [Link]
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Restek. (n.d.). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Sangle, S. L., et al. (2020). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Available at: [Link]
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Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
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Hofmann, T., & Wüst, M. (1998). Identification of 2,5-dimethyl-4-hydroxy-3[2H]-furanone beta-D-glucuronide as the major metabolite of a strawberry flavour constituent in humans. PubMed. Available at: [Link]
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Unknown Author. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
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Schwab, W. (2012). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. Available at: [Link]
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Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Available at: [Link]
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Cembreros, L. J. Z., et al. (2004). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. ResearchGate. Available at: [Link]
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Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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Shimadzu Corporation. (2022). How to do HPLC method validation. YouTube. Available at: [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
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Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific. Available at: [Link]
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IJPR. (2022). A Complete Review on UV-Visible Spectroscopic Technique. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Unknown Author. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]
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Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren. Available at: [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
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Raab, T., et al. (2006). FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase. NIH. Available at: [Link]
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Lozano, A., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed. Available at: [Link]
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Lambert, C., et al. (2006). Limitations on the use of UV/Vis spectroscopy for the evaluation of conjugation effectiveness. ResearchGate. Available at: [Link]
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Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. Available at: [Link]
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MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. MDPI. Available at: [Link]
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MDPI. (n.d.). GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). MDPI. Available at: [Link]
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FILAB. (n.d.). GC/MS, HS-GC/MS and TDU-GC/MS laboratory. FILAB. Available at: [Link]
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A Guide to Inter-Laboratory Comparison of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone Analysis
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison for the analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, a key flavor compound. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the rationale behind experimental design, compares prevalent analytical methodologies, and presents a detailed protocol for a proficiency testing scheme. The objective is to equip laboratories with the tools to assess and improve the accuracy and comparability of their analytical results for this challenging analyte.
Introduction: The Analytical Challenge of a Key Flavor Compound
4-Butyroxy-2,5-dimethyl-3(2H)-furanone, also known as furaneol butyrate, is a significant contributor to the sensory profile of many food products, imparting sweet, fruity, and caramel-like notes.[1] Its quantification is crucial for quality control, product development, and regulatory compliance. However, its semi-volatile nature and potential for matrix interference present analytical hurdles, leading to variability in measurements across different laboratories.
Inter-laboratory comparisons are indispensable tools for evaluating and harmonizing analytical performance.[2][3] They provide an objective measure of a laboratory's competence by comparing its results against a reference value and the results of its peers.[4][5] This guide outlines a simulated inter-laboratory study to illustrate the process and highlight key considerations for the analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Designing the Inter-laboratory Study: A Blueprint for Comparability
The foundation of a successful inter-laboratory comparison lies in its design. The following hypothetical study was designed to assess the performance of common analytical methods for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in a relevant food matrix.
Study Objectives:
-
To assess the proficiency of participating laboratories in quantifying 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
-
To compare the performance of different sample preparation and analytical techniques.
-
To identify common sources of analytical variability and provide guidance for method improvement.
Test Material:
A commercially available strawberry syrup was selected as the test matrix. This matrix is representative of food products where 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a relevant flavor compound. The syrup was fortified with a known concentration of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone to establish a ground truth for accuracy assessment. Two concentration levels were prepared to evaluate laboratory performance across a relevant analytical range.
Participating Laboratories:
Ten laboratories with experience in flavor analysis were invited to participate. They were instructed to use their routine analytical methods for the quantification of the target analyte.
Workflow of the Proficiency Test:
The following diagram illustrates the workflow of the inter-laboratory comparison:
Caption: Workflow of the inter-laboratory comparison study.
Comparative Analysis of Methodologies
The participating laboratories employed a variety of sample preparation and analytical techniques. The most common approaches are compared below.
Sample Preparation Techniques
Effective sample preparation is critical for accurate quantification, as it isolates the analyte from interfering matrix components.[6][7]
-
Liquid-Liquid Extraction (LLE): A classical technique involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more modern technique that uses a solid sorbent to selectively retain the analyte while the matrix components are washed away.[8]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample headspace or directly immersed in the liquid to adsorb the analyte.[8]
Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS) was the universal choice for analysis due to its high sensitivity and selectivity for volatile and semi-volatile compounds.
Experimental Protocols
Detailed protocols for the most common methods are provided to ensure transparency and reproducibility.
Protocol 1: Liquid-Liquid Extraction (LLE) with GC-MS
-
Sample Preparation:
-
Homogenize 10 g of the strawberry syrup sample with 20 mL of deionized water.
-
Add 50 µL of an internal standard solution (e.g., 2-methyl-3-heptanone at 10 µg/mL in methanol).
-
Extract the mixture three times with 15 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250 °C.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 35-350 amu.
-
Protocol 2: Solid-Phase Extraction (SPE) with GC-MS
-
Sample Preparation:
-
Dilute 5 g of the strawberry syrup sample with 50 mL of deionized water.
-
Add 50 µL of the internal standard solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte with 5 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL.
-
-
GC-MS Analysis:
-
Same conditions as Protocol 1.
-
Data Presentation and Statistical Analysis
The performance of the participating laboratories was evaluated based on accuracy and precision. The assigned value for the analyte concentration was determined from the fortification level.
Table 1: Inter-laboratory Comparison Results for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone (Low Level)
| Laboratory | Method | Reported Value (µg/kg) | z-score |
| 1 | LLE-GC-MS | 45.2 | -0.96 |
| 2 | SPE-GC-MS | 51.8 | 0.65 |
| 3 | LLE-GC-MS | 48.5 | 0.0 |
| 4 | SPME-GC-MS | 55.1 | 1.63 |
| 5 | LLE-GC-MS | 43.9 | -1.39 |
| 6 | SPE-GC-MS | 49.3 | 0.20 |
| 7 | LLE-GC-MS | 52.6 | 0.81 |
| 8 | SPE-GC-MS | 47.7 | -0.20 |
| 9 | LLE-GC-MS | 46.1 | -0.60 |
| 10 | SPME-GC-MS | 53.4 | 1.09 |
| Assigned Value | 48.5 | ||
| Standard Deviation for Proficiency | 4.1 |
Table 2: Inter-laboratory Comparison Results for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone (High Level)
| Laboratory | Method | Reported Value (µg/kg) | z-score |
| 1 | LLE-GC-MS | 189.7 | -0.52 |
| 2 | SPE-GC-MS | 205.3 | 0.81 |
| 3 | LLE-GC-MS | 196.2 | 0.0 |
| 4 | SPME-GC-MS | 215.8 | 1.93 |
| 5 | LLE-GC-MS | 185.1 | -0.92 |
| 6 | SPE-GC-MS | 199.8 | 0.31 |
| 7 | LLE-GC-MS | 208.9 | 1.13 |
| 8 | SPE-GC-MS | 193.4 | -0.24 |
| 9 | LLE-GC-MS | 191.6 | -0.39 |
| 10 | SPME-GC-MS | 211.5 | 1.35 |
| Assigned Value | 196.2 | ||
| Standard Deviation for Proficiency | 11.7 |
Statistical Evaluation:
The z-score is a common metric for evaluating performance in proficiency tests.[3] It is calculated as:
z = (x - X) / σ
where:
-
x is the participant's result
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
A z-score between -2 and 2 is generally considered satisfactory.
The following diagram illustrates the relationship between the components of the statistical analysis:
Caption: Calculation of the z-score.
Discussion and Interpretation of Results
The results of this simulated inter-laboratory comparison highlight several key points:
-
Method Performance: Both LLE-GC-MS and SPE-GC-MS demonstrated good performance, with the majority of laboratories achieving satisfactory z-scores. SPME-GC-MS showed slightly higher variability, which could be attributed to factors such as fiber type and equilibration time.
-
Sources of Error: Potential sources of error in furanone analysis include analyte loss during sample preparation, incomplete extraction, and matrix effects.
-
Importance of Internal Standards: The use of an appropriate internal standard is crucial for correcting for variations in extraction efficiency and injection volume.
Conclusion and Recommendations
This guide provides a comprehensive overview of the principles and practices of an inter-laboratory comparison for the analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. By participating in such studies, laboratories can gain valuable insights into their analytical performance and identify areas for improvement.
Recommendations for Laboratories:
-
Regularly participate in proficiency testing schemes for key analytes.
-
Implement robust quality control measures, including the use of control charts and certified reference materials.
-
Investigate any unsatisfactory results to identify and correct the root cause.
By adhering to these principles, the scientific community can work towards greater harmonization and confidence in the analysis of important flavor compounds like 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
References
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Mఎస్ܐ. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]
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Rosario, P., Martínez, J. L., & Silván, J. M. (2007, October 13). EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON. La démarche ISO 17025. Retrieved from [Link]
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Gao, W., et al. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC - NIH. Retrieved from [Link]
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Eurachem. (n.d.). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Retrieved from [Link]
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Eurachem. (n.d.). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Retrieved from [Link]
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van der Veen, A. M. H. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Retrieved from [Link]
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Rosario, P., et al. (2025, August 10). Comparison of different statistical methods for evaluation of proficiency test data. Retrieved from [Link]
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FDA. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
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Díaz-Montaña, E., et al. (n.d.). Optimization of Calibration Strategies for the Quantification of Volatile Compounds in Virgin Olive Oil. MDPI. Retrieved from [Link]
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A Comparative Guide to the Metabolomic Analysis of Furanone Pathways Across Different Organisms
Introduction
Furanones are a fascinating and functionally diverse class of heterocyclic organic compounds found across the biological kingdoms. Their roles range from critical signaling molecules that govern bacterial community behavior to key contributors to the desirable aroma profiles of fruits and fermented foods.[1] For researchers in drug development, microbiology, and food science, understanding the biosynthesis and metabolic pathways of furanones is paramount. This guide provides an in-depth, comparative analysis of furanone pathways in bacteria, fungi, and plants, with a focus on the metabolomic approaches essential for their study. We will delve into the causality behind experimental choices in analytical methodology, offering field-proven insights to ensure technical accuracy and the generation of trustworthy, reproducible data.
Part 1: Furanone Biosynthesis: A Tale of Three Kingdoms
The biosynthetic routes to furanone structures are as diverse as the organisms that produce them. While some pathways remain partially elusive, significant strides have been made in elucidating key enzymatic steps in several model organisms.
Bacterial Furanones: Masters of Chemical Warfare and Communication
While some bacteria are known to produce simple furanones, the most extensively studied aspect of bacterial furanone metabolomics is their interaction with halogenated furanones produced by marine algae, such as Delisea pulchra.[1] These algal furanones act as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[2][3][4][5][6] This makes the study of furanone interactions in bacteria a prime area for the development of novel anti-infective therapies.
The primary mechanism of action for many halogenated furanones is the interference with N-acyl homoserine lactone (AHL) signaling pathways in Gram-negative bacteria. Furanones can competitively bind to LuxR-type receptors, leading to their premature degradation and preventing the activation of QS-regulated genes.[7] This disruption of communication effectively disarms pathogenic bacteria without exerting selective pressure for resistance, a significant advantage over traditional antibiotics.
Fungal Furanone Synthesis: The Polyketide Pathway
Fungi, particularly of the genus Aspergillus, are prolific producers of a wide array of secondary metabolites, including complex furanones. A well-characterized example is the biosynthesis of asperfuranone in Aspergillus nidulans, which intriguingly involves the coordinated action of two separate polyketide synthases (PKSs).[2][3]
The biosynthesis of asperfuranone begins with the iterative action of a non-reducing PKS (NR-PKS) and a highly reducing PKS (HR-PKS).[3][8] These multi-domain enzymes catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units to build the polyketide backbone. The process involves a series of enzymatic modifications, including ketoreduction, dehydration, and enoylreduction, ultimately leading to the cyclized furanone core.
Below is a conceptual diagram of the asperfuranone biosynthetic pathway, highlighting the key enzymatic steps.
Caption: Proposed biosynthetic pathway of asperfuranone in Aspergillus nidulans.
Plant Furanones: The Sweet Scent of Ripening
In the plant kingdom, furanones are celebrated for their contribution to the characteristic sweet and fruity aromas of many fruits, most notably strawberries (Fragaria x ananassa). The biosynthesis of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been extensively studied.[9]
The pathway originates from primary metabolism, with D-fructose-1,6-diphosphate identified as a key precursor.[10] Through a series of enzymatic steps that are not yet fully elucidated, this sugar phosphate is converted into an intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final step is the reduction of HMMF to HDMF, a reaction catalyzed by an enone oxidoreductase.
Part 2: Analytical Methodologies for Furanone Metabolomics
The successful analysis of furanones presents unique challenges due to their polarity, volatility, and thermal instability. The choice of analytical technique is therefore critical and should be guided by the specific research question and the physicochemical properties of the target furanones. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and widely employed techniques in furanone metabolomics.
Comparative Analysis: GC-MS vs. LC-MS
The decision to use GC-MS or LC-MS for furanone analysis is not always straightforward. Each technique offers distinct advantages and is better suited for different types of furanones and research objectives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their interactions with a stationary phase. |
| Analytes | Best for volatile and semi-volatile furanones. Non-volatile or polar furanones require derivatization.[11] | Suitable for a wide range of furanones, including polar, non-volatile, and thermally labile compounds. |
| Sensitivity | Generally offers excellent sensitivity, especially with selective ion monitoring (SIM) or tandem MS (MS/MS).[12] | High sensitivity, particularly with tandem MS (MS/MS), often reaching lower detection limits than GC-MS for non-volatile compounds.[13] |
| Selectivity | High chromatographic resolution provides excellent selectivity. | Selectivity can be tailored by choice of column and mobile phase. |
| Sample Prep | Often requires derivatization to increase volatility and thermal stability, which adds complexity and potential for artifacts.[11] | Simpler sample preparation, often involving protein precipitation and filtration.[14] |
| LOD/LOQ | For derivatized furanones, can be in the low µg/kg to ng/kg range.[5][15] | Can achieve very low detection limits, often in the ng/L to µg/L range, without derivatization.[13][16] |
| Matrix Effects | Can be significant, but often mitigated by the high separation efficiency of the GC column. | Can be more pronounced due to ion suppression or enhancement in the electrospray ionization (ESI) source. |
| Cost | Instrumentation is generally less expensive than LC-MS. | Higher initial instrument cost. |
Experimental Workflow for Furanone Metabolomic Analysis
A robust and reproducible workflow is the cornerstone of any successful metabolomics study. The following diagram illustrates a typical workflow for the analysis of furanones from microbial or plant matrices.
Caption: A generalized workflow for the metabolomic analysis of furanones.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the extraction and analysis of furanones from bacterial and fungal cultures. These protocols are designed to be self-validating by including critical quality control steps.
Protocol 1: Extraction of Furanones from Bacterial Culture for LC-MS Analysis
This protocol is optimized for the extraction of a broad range of furanones, including polar and non-volatile compounds, from bacterial culture supernatants.
Materials:
-
Bacterial culture
-
Ice-cold 40:40:20 methanol:acetonitrile:water (extraction solvent)
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Culture Preparation: Grow bacterial culture to the desired cell density.
-
Cell Removal: Centrifuge the bacterial culture at 4,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a fresh, pre-chilled 50 mL centrifuge tube.
-
Protein Precipitation: Add three volumes of ice-cold extraction solvent to the supernatant (e.g., 30 mL of solvent to 10 mL of supernatant).
-
Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filtration: Carefully transfer the supernatant to a syringe and filter through a 0.22 µm syringe filter into a clean collection tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
Protocol 2: Extraction and Derivatization of Furanones from Fungal Culture for GC-MS Analysis
This protocol is designed for the analysis of volatile and semi-volatile furanones from fungal mycelia and culture broth, incorporating a derivatization step to improve the chromatographic performance of polar furanones.
Materials:
-
Fungal culture
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol
-
Chloroform
-
Deionized water
-
Anhydrous sodium sulfate
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS vials with inserts
Procedure:
-
Harvesting Mycelia: Separate the fungal mycelia from the culture broth by filtration.
-
Metabolic Quenching: Immediately freeze the mycelia in liquid nitrogen to quench metabolic activity.
-
Cell Lysis: Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered mycelia to a glass centrifuge tube and add a 2:1:1 mixture of methanol:chloroform:water. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipophilic furanones.
-
Drying: Pass the chloroform extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization - Methoxyamination: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 30 minutes. This step protects carbonyl groups.
-
Derivatization - Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Vortex and incubate at 60°C for 30 minutes. This step converts hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.
-
Analysis: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Conclusion
The metabolomic analysis of furanone pathways is a dynamic and expanding field of research with significant implications for medicine, agriculture, and food science. The choice of organism dictates the likely biosynthetic pathway, with bacteria often studied for their interaction with exogenous furanones, while fungi and plants possess intricate endogenous production routes. The selection of the appropriate analytical platform, be it the versatile LC-MS for a broad range of furanones or the high-resolution GC-MS for volatile and derivatized compounds, is critical for obtaining high-quality, reliable data. The detailed protocols provided in this guide, grounded in established scientific principles, offer a robust framework for researchers to confidently explore the fascinating world of furanone metabolomics. By understanding the causality behind experimental choices and adhering to self-validating protocols, the scientific community can continue to unravel the complex roles of these remarkable molecules.
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- Pérez, A. G., Sanz, C., Olías, R., & Olías, J. M. (1999). Biosynthesis of 4-hydroxy-2, 5-dimethyl-3 (2H)-furanone and derivatives in in vitro grown strawberries. Journal of agricultural and food chemistry, 47(2), 655-658.
- Chiang, Y. M., Szewczyk, E., Davidson, A. D., Entwistle, R., Keller, N. P., Oakley, B. R., & Wang, C. C. (2009). A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans. Journal of the American Chemical Society, 131(8), 2965-2970.
- Chiang, Y. M., Szewczyk, E., Davidson, A. D., Entwistle, R., Keller, N. P., Oakley, B. R., & Wang, C. C. (2009). A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans. Journal of the American Chemical Society, 131(8), 2965-2970.
- Pérez, A. G., Sanz, C., Olías, R., & Olías, J. M. (1999). Biosynthesis of 4-hydroxy-2, 5-dimethyl-3 (2H)-furanone and derivatives in in vitro grown strawberries. Journal of agricultural and food chemistry, 47(2), 655-658.
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A Comparative Technical Guide to Natural vs. Synthetic 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
This guide presents a detailed comparative analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone derived from natural sources versus synthetic manufacturing. This document is tailored for researchers, scientists, and professionals in drug development, flavor chemistry, and food science, providing an in-depth look at the origins, synthesis, chemical characteristics, and analytical differentiation of this significant aroma compound.
Introduction: The Molecular Profile of a Key Aroma Compound
4-Butyroxy-2,5-dimethyl-3(2H)-furanone, also known by trade names such as Fraision Butyrate, is a sought-after flavoring agent valued for its sweet, fruity, and caramel-like aroma. It is the butanoate ester of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), a foundational flavor compound. The addition of the butyrate group modulates the sensory profile of the parent furanone, enhancing its fruitiness and making it a valuable component in a wide array of food, beverage, and fragrance applications. The selection of a natural versus a synthetic version of this molecule is a critical decision in product development, influenced by factors including regulatory labeling, cost, consumer perception, and subtle but potentially significant differences in the final product's sensory characteristics.
Natural Occurrence and Biosynthesis: A Focus on the Precursor
Direct evidence for the widespread natural occurrence and specific biosynthetic pathway of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is limited in scientific literature. However, its immediate precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is well-documented as a key flavor compound in many fruits, most notably strawberries and pineapples.[1]
The biosynthesis of HDMF in strawberries has been shown to proceed via an enzymatic pathway from D-fructose-1,6-diphosphate.[2][3] Research indicates that D-fructose 6-phosphate is a direct precursor, and its presence in incubation media significantly increases the production of furanones in vitro.[4] While the formation of HDMF is an enzymatically catalyzed and stereoselective process, the resulting molecule is found in nature as a racemic mixture.[5][6] This is due to rapid racemization via keto-enol tautomerism, particularly at neutral pH.[5][6]
It is hypothesized that the natural formation of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone occurs through the enzymatic esterification of the biosynthesized HDMF with butyric acid, a common fatty acid in plants.
Caption: Postulated biosynthetic pathway of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Industrial Synthesis: A Two-Step Approach
The synthetic production of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a more controlled and scalable process. It typically involves two main stages: the synthesis of the HDMF precursor, followed by its esterification.
Step 1: Synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
One common industrial route to HDMF involves the Maillard reaction, a non-enzymatic browning reaction between a reducing sugar and an amino acid.[2][6] Another approach is through the cyclization of a diketone intermediate, which can be formed from starting materials like methylglyoxal.[7]
Step 2: Esterification of HDMF
The synthesized HDMF is then esterified with butyric acid or a more reactive derivative like butyryl chloride or butyric anhydride. This reaction is typically catalyzed by a strong acid (e.g., sulfuric acid) or by using an enzyme in a controlled environment.
Caption: General workflow for the industrial synthesis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Comparative Analysis: Natural vs. Synthetic
While the target molecule is chemically identical regardless of its origin, the context of its production leads to key differences that are critical for its application.
Table 1: Comparative Properties of Natural vs. Synthetic 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
| Property | Natural | Synthetic |
| Source | Derived from biological processes in plants. | Produced through chemical reactions from precursor chemicals. |
| Purity & Impurities | Purity is generally high after extraction and purification, but may contain trace amounts of other co-extracted natural compounds, contributing to a more complex sensory profile. | Typically has very high purity (>98%), with a well-defined profile of potential process-related impurities. |
| Isotopic Composition | Exhibits natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) characteristic of plant metabolism. | Isotopic ratios reflect the petrochemical or other sources of the starting materials, which are typically depleted in ¹³C and ²H compared to natural products. |
| Enantiomeric Ratio | Expected to be racemic due to the rapid racemization of its HDMF precursor.[5][6] | Produced as a racemic mixture.[8] |
| Sensory Profile | Often perceived as having a fuller, more rounded, and complex aroma due to the presence of synergistic trace compounds from the natural source. | A clean, potent, and highly characteristic aroma profile. |
| Cost & Availability | Significantly more expensive and subject to variability in supply due to agricultural factors. | More cost-effective with a stable and scalable supply chain. |
| Regulatory Status | Can be labeled as a "natural flavor" in many jurisdictions, which is often preferred by consumers. | Must be labeled as "artificial flavor" or "nature-identical flavor," depending on regional regulations.[9] |
Experimental Protocols for Differentiation
Verifying the origin of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is essential for regulatory compliance and quality assurance. The primary analytical method for this is Isotope Ratio Mass Spectrometry.
Protocol: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This technique provides a definitive measure of the stable isotope ratios (¹³C/¹²C and ²H/¹H) of the compound, which serve as a fingerprint of its origin.
Methodology:
-
Sample Preparation: The analyte is isolated from the product matrix. For liquid samples, direct injection may be possible. For complex matrices, headspace solid-phase microextraction (HS-SPME) is a preferred clean-up and concentration technique.
-
Gas Chromatographic Separation: The sample is injected into a GC equipped with a suitable capillary column (e.g., a polar phase like DB-WAX) to achieve chromatographic separation of the target compound from other volatile components.
-
Combustion/Pyrolysis: The eluting compound is quantitatively converted to CO₂ (for ¹³C analysis) or H₂ (for ²H analysis) in a high-temperature combustion or pyrolysis reactor.
-
Isotope Ratio Mass Spectrometry: The resulting gas is introduced into the ion source of the IRMS. The mass spectrometer separates the ions based on their mass-to-charge ratio (e.g., m/z 44, 45, and 46 for CO₂) and their relative abundances are measured with high precision.
-
Data Analysis: The measured isotope ratio (expressed in δ notation in ‰) is compared against a database of authentic natural and synthetic reference samples. Natural products will fall within a specific isotopic range, while synthetic ones will have a distinctly different signature.
Applications and Functional Performance
Both natural and synthetic 4-Butyroxy-2,5-dimethyl-3(2H)-furanone are used to impart sweet, fruity, and caramel notes in a variety of products:
-
Food and Beverages: Confectionery, baked goods, dairy products, fruit preparations, and beverages.
-
Fragrances: Used in perfumery to add a gourmand and fruity character.
While both forms are effective, the choice often depends on the desired nuance. The natural version may be preferred in premium products where a "natural" label is important and a more complex flavor profile is desired. The synthetic version is ideal for applications where cost-effectiveness, high impact, and consistent performance are the primary drivers. The closely related compound, 4-acetoxy-2,5-dimethyl-3(2H)-furanone, has been noted for its effectiveness in meat and brown flavors, suggesting the versatility of these furanone esters.[10]
Conclusion
The decision to use natural or synthetic 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a strategic one, balancing regulatory, economic, and sensory considerations. The synthetic variant offers high purity, scalability, and cost-efficiency. The natural version, while more expensive, allows for a "natural" product claim and may offer a more complex and nuanced sensory experience due to the presence of other natural trace compounds. For quality control and authenticity verification, advanced analytical techniques such as GC-C-IRMS are the definitive methods to distinguish between the two sources. A thorough understanding of these differences is paramount for researchers and product developers to make informed decisions that align with their product goals and consumer expectations.
References
- Axxence Aromatic GmbH. (2025, June 4). Safety Data Sheet: NATURAL 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE.
- Pérez, A. G., Sanz, C., Olías, R., & Olías, J. M. (1999). Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. Journal of Agricultural and Food Chemistry, 47(2), 655–658.
- PubChem. (n.d.). 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
- Schieberle, P., & Hofmann, T. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(7), 573–578.
- Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936–6951.
- Schwab, W. (2025, October 16). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).
- Hofmann, T., & Schieberle, P. (2000). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 66(10), 4333-4338.
- precisionFDA. (n.d.). 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE.
- PerfumersWorld. (2021, February 10). Amendment 49 STAND 4-Hydroxy-2,5-dimethyl-3(2H)-furanone IFRA STANDARD RESTRICTION.
- International Journal of Food Science and Technology. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
- ChemicalBook. (n.d.). 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE.
- ResearchGate. (2025, August 6). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H)
- Perfumer & Flavorist+. (2022, February 1). 4-Acetoxy-2,5-dimethyl-3(2H)
- OUCI. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
- FEMA. (n.d.). 4-HYDROXY-2,5-DIMETHYL-3(2H)-FURANONE.
- ResearchGate. (2025, August 7). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone.
- Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PubMed Central.
- Schwab, W. (2013). Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [precision.fda.gov]
- 9. 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | C10H14O4 | CID 19872333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. perfumerflavorist.com [perfumerflavorist.com]
Safety Operating Guide
Operational Guide for the Proper Disposal of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone (CAS No. 114099-96-6). As a compound frequently used in flavor and fragrance applications, its handling and disposal require adherence to best practices in laboratory safety and environmental stewardship.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering technically accurate and field-proven insights to ensure operational safety and regulatory compliance.
Core Directive: Hazard Assessment and Disposal Philosophy
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is notable for its low hazard profile. Aggregated data from 90 company notifications to the ECHA C&L Inventory indicate that the substance does not meet the criteria for GHS hazard classification.[1] Safety Data Sheets (SDS) corroborate this, stating the substance is not classified as hazardous under UN-GHS and does not require hazard labeling.[2]
However, the absence of a formal hazard classification does not permit indiscriminate disposal. The core philosophy of this guide is rooted in responsible chemical management. The primary directive is to prevent environmental release into waterways or soil and to manage waste through controlled, approved channels.[2] All disposal procedures must comply with local, state, and federal regulations, with your institution's Environmental Health & Safety (EHS) department serving as the final authority.
Critical Distinction from Analogs
It is imperative to distinguish 4-Butyroxy-2,5-dimethyl-3(2H)-furanone from its structural analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). The latter is classified as harmful if swallowed and can cause severe skin burns and eye damage.[3][4] The butyrate ester functional group significantly alters the chemical's properties, rendering it non-hazardous. Misidentification could lead to improper handling and significant safety risks. Always verify the compound by its CAS number (114099-96-6).
Compound Identification and Properties
To ensure correct handling, key identifying and physical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | PubChem[1] |
| CAS Number | 114099-96-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O₄ | PubChem[1] |
| Molecular Weight | 198.22 g/mol | PubChem[1] |
| Synonyms | Furaneyl butyrate, FEMA No. 3970 | PubChem[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | PubChem[1] |
| Odor | Spicy, sweet aroma | PubChem[1] |
| Solubility in Water | Insoluble | PubChem[1] |
| Solubility in Ethanol | Soluble | PubChem[1] |
Disposal Workflow and Protocols
The following diagram outlines the decision-making process for the proper disposal of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Caption: Disposal Decision Workflow for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Standard Disposal Protocol
This protocol applies to uncontaminated or minimally contaminated 4-Butyroxy-2,5-dimethyl-3(2H)-furanone.
Experimental Protocol: Step-by-Step Disposal
-
Personal Protective Equipment (PPE): Before handling, don standard laboratory PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Causality: While the substance is not classified as hazardous, this step adheres to universal chemical hygiene principles to prevent direct contact and minimize any potential for unforeseen reactions or sensitization.[2]
-
-
Waste Segregation: Collect waste 4-Butyroxy-2,5-dimethyl-3(2H)-furanone in a dedicated, sealed waste container. The container must be made of a material compatible with the substance (e.g., glass or high-density polyethylene) and clearly labeled with the full chemical name.
-
Causality: Do not mix this waste with other chemical streams, particularly hazardous ones like halogenated solvents or heavy metals. Proper segregation prevents unexpected reactions and ensures the waste stream is correctly categorized by disposal contractors.
-
-
Small Quantity Disposal (Typically < 250 mL):
-
Pour the liquid onto an inert absorbent material, such as vermiculite, sand, or diatomaceous earth.[2]
-
Place the absorbed material into a sealable, clearly labeled waste container.
-
Causality: Absorbing the liquid onto a solid matrix prevents spills during transport and makes handling easier for waste management personnel.
-
-
Large Quantity / Bulk Disposal (Typically > 250 mL):
-
Keep the substance in its original container if possible, ensuring it is sealed and properly labeled. If the original container is compromised, transfer it to a new, appropriate waste container.
-
Causality: Maintaining the original container preserves crucial identifying information and reduces the need for material transfer, which is an opportunity for spills or exposure.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your labeled waste container. Provide them with the chemical name and quantity.
-
Trustworthiness: The EHS department is the authoritative body for ensuring disposal meets all legal requirements. Following their procedures is a self-validating system that guarantees compliance.
-
Disposal of Contaminated Materials
Labware and materials (e.g., pipette tips, gloves, paper towels) that are contaminated with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone should be handled similarly to the chemical itself.
-
Collect all contaminated solid waste in a designated, sealed plastic bag or container.
-
Label the container clearly: "Debris contaminated with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, CAS 114099-96-6."
-
Dispose of the container through your institutional EHS waste stream. Contaminated packages should be handled in the same way as the substance.[2]
Emergency Procedures: Spill Management
In the event of a spill, follow this procedure:
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or a universal spill kit) to dike the spill and prevent it from spreading or entering drains.[2]
-
Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a sealable container.
-
Decontaminate: Clean the spill area with soap and water. Collect any cleaning materials (e.g., paper towels) and place them in the waste container with the absorbed spill material.
-
Dispose: Label the container as spill debris and dispose of it according to the protocol in Section 2.2.
References
-
Title: 4-Butyroxy-2,5-dimethyl-3(2H)-furanone Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Safety Data Sheet: NATURAL 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE Source: Axxence Aromatic GmbH URL: [Link]
-
Title: SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- Source: Synerzine URL: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
